molecular formula C7H7NO6 B185893 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate CAS No. 199926-39-1

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Katalognummer: B185893
CAS-Nummer: 199926-39-1
Molekulargewicht: 201.13 g/mol
InChI-Schlüssel: SNGPHFVJWBKEDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate is a useful research compound. Its molecular formula is C7H7NO6 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGPHFVJWBKEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486644
Record name 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199926-39-1
Record name 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic Acid Hydrate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, commonly known as Chelidamic acid, is a heterocyclic organic compound. As a hydrate, it incorporates water molecules into its crystalline structure.[1][2] This versatile molecule is a derivative of pyridine and features two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position.[2][3] Its structure allows it to act as a versatile ligand for various metal ions and as a biologically active molecule, making it a compound of significant interest in medicinal chemistry, materials science, and analytical chemistry.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and key applications.

Chemical and Physical Properties

Chelidamic acid hydrate is typically a white to yellow or orange powder or crystalline solid.[2] It is known for its ability to form complexes with a variety of metal ions due to the presence of the pyridine nitrogen and the two carboxylate groups, which can act as a tridentate ligand.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₇H₅NO₅·H₂O (Monohydrate)[1][2]
Molecular Weight 201.13 g/mol (Monohydrate)[6]
Anhydrous Molecular Weight 183.12 g/mol [7]
CAS Number 199926-39-1 (Hydrate), 138-60-3 (Anhydrous)[2][6][8]
Appearance White to yellow to orange powder/crystal[2]
Melting Point 267 °C (decomposes)[9]
Solubility Soluble in 1 M NH₄OH (50 mg/mL)[9]
pKa Data not readily available in a single value, but it has three successive protonation steps.[10]
InChI InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2[6]
SMILES O.OC(=O)C1=CC(=O)C=C(N1)C(=O)O[9]
Spectroscopic Data
Spectroscopy TypeKey Features and ObservationsReference(s)
¹H NMR Spectra are dependent on the acidity of the solution.[10]
¹³C NMR Spectra available in chemical databases.[11]
FTIR Characteristic peaks for C=O, O-H, C-N, and C-H bonds.[12][13][14][15][16]
Mass Spectrometry Molecular ion peak corresponding to the anhydrous or hydrated form can be observed.[15]
Crystallographic Data

The crystal structure of Chelidamic acid monohydrate has been determined by X-ray crystallography.

ParameterValueReference(s)
Crystal System Monoclinic[6]
Space Group P 1 21/n 1[6]
Unit Cell Dimensions a = 6.8832 Å, b = 9.0568 Å, c = 12.4376 Å, β = 97.219°[6]

Synthesis

A common and high-yield synthesis of Chelidamic acid involves the reaction of Chelidonic acid with ammonia. The following is a detailed experimental protocol adapted from literature.[17]

Experimental Protocol: Synthesis of Chelidamic Acid

Materials:

  • Chelidonic acid

  • 30% aqueous ammonia solution

  • Activated carbon

  • 37% aqueous hydrochloric acid

  • Water (deionized or distilled)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend Chelidonic acid in water.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add a 30% aqueous ammonia solution dropwise to the cooled suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • Remove the excess ammonia under reduced pressure.

  • To the resulting residue, add 50 mL of water and a small amount of activated carbon.

  • Heat the mixture to reflux for 15 minutes to decolorize the solution.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool to room temperature.

  • Acidify the filtrate with a 37% aqueous hydrochloric acid solution to a pH of 1. A white solid should precipitate.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid several times with cold water.

  • Dry the product under vacuum for 16 hours to obtain 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

Biological Activity: Inhibition of Glutamate Decarboxylase

The primary and most well-documented biological activity of Chelidamic acid is its potent inhibition of glutamate decarboxylase (GAD).[1] GAD is a key enzyme in the central nervous system responsible for catalyzing the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[18]

Mechanism of Action

Chelidamic acid acts as a competitive inhibitor of GAD, with a reported inhibition constant (Ki) of 33 µM.[1] Its rigid, conformationally restricted structure is thought to mimic the substrate glutamate, allowing it to bind to the active site of GAD and block the binding of the natural substrate.

The Glutamate-GABA-Glutamine Cycle

The inhibition of GAD by Chelidamic acid has significant implications for the glutamate-GABA-glutamine cycle, a critical metabolic pathway that maintains the balance of excitatory and inhibitory neurotransmission in the brain.[3][5][19][20][21]

GGG_Cycle cluster_astrocyte Astrocyte cluster_neuron GABAergic Neuron Glutamate_A Glutamate Glutamine_A Glutamine Glutamine_A->Glutamate_A Glutamine Synthetase Glutamine_N Glutamine Glutamine_A->Glutamine_N Transport Glutamate_N Glutamate GABA GABA Glutamate_N->GABA GAD Synapse_Glu Glutamate Glutamate_N->Synapse_Glu Release Synapse_GABA GABA GABA->Synapse_GABA Release Inhibitor Chelidamic Acid Inhibitor->GABA Inhibits Synapse_Glu->Glutamate_A Uptake Synapse_GABA->Glutamate_A

Glutamate-GABA-Glutamine Cycle and GAD Inhibition.
Experimental Protocol: Glutamate Decarboxylase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Chelidamic acid on GAD.

Materials:

  • Purified or partially purified GAD enzyme preparation

  • L-glutamic acid (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Chelidamic acid hydrate (inhibitor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.2)

  • Reaction termination solution (e.g., perchloric acid)

  • Detection system (e.g., HPLC with fluorescence detection for GABA quantification)

  • Microplate reader or other suitable instrumentation

Procedure:

  • Enzyme Preparation: Prepare a suitable dilution of the GAD enzyme in the assay buffer.

  • Reaction Mixture Preparation: In a microplate or microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, PLP, and varying concentrations of Chelidamic acid. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-glutamic acid to each well/tube.

  • Incubation: Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • GABA Quantification: Quantify the amount of GABA produced in each reaction. This can be achieved by various methods, such as HPLC with pre-column derivatization of GABA for fluorescence detection.

  • Data Analysis: Calculate the percentage of GAD inhibition for each concentration of Chelidamic acid. Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the enzyme for glutamate is known.

GAD_Inhibition_Workflow A Prepare GAD enzyme solution B Prepare reaction mixtures: Buffer, PLP, Chelidamic Acid (varied conc.) A->B C Pre-incubate at 37°C for 10 min B->C D Initiate reaction with L-glutamic acid C->D E Incubate at 37°C for 30 min D->E F Terminate reaction E->F G Quantify GABA production (e.g., HPLC) F->G H Calculate % inhibition and determine IC50/Ki G->H

Workflow for GAD Inhibition Assay.

Applications in Analytical and Materials Chemistry

Beyond its biological activity, Chelidamic acid hydrate serves as a valuable tool in other scientific domains.

High-Performance Chelation Ion Chromatography (HPCIC)

Chelidamic acid is employed as a complexing agent in the mobile phase for the separation and quantification of metal ions by HPCIC.[17][22] Its ability to form stable complexes with various metal ions allows for their selective separation on a stationary phase.

Experimental Setup: A typical HPCIC system for metal ion analysis using Chelidamic acid would involve:

  • Column: An iminodiacetic acid functionalized silica column.

  • Eluent: An optimized mobile phase containing Chelidamic acid (e.g., 2 mmol L⁻¹), a buffering agent (e.g., triethanolamine), an acid (e.g., HCl), and an organic modifier (e.g., methanol).[17]

  • Detection: Post-column derivatization with a chromogenic agent (e.g., 4-(2-Pyridylazo)resorcinol, PAR) followed by spectrophotometric detection.[17]

HPCIC_Workflow A Prepare eluent containing Chelidamic Acid C Separation on iminodiacetic acid column A->C B Inject sample containing metal ions B->C D Post-column reaction with PAR C->D E Spectrophotometric detection at 510 nm D->E F Quantify metal ions E->F

Workflow for HPCIC using Chelidamic Acid.
Synthesis of Metal-Organic Frameworks (MOFs)

The multidentate chelating nature of Chelidamic acid makes it an excellent organic linker for the construction of metal-organic frameworks (MOFs).[23] These porous materials have potential applications in gas storage, catalysis, and sensing.

Synthesis Protocol Example: The synthesis of a lanthanide-based MOF using Chelidamic acid can be achieved through hydrothermal methods.[23]

  • A mixture of a lanthanide salt (e.g., Nd₂O₃) and Chelidamic acid in a specific molar ratio is prepared in a suitable solvent (e.g., water/ethanol).

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 160 °C) for a defined period (e.g., 72 hours).

  • After slow cooling to room temperature, the crystalline MOF product is collected by filtration, washed, and dried.

Conclusion

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (Chelidamic acid hydrate) is a compound with a rich and diverse chemistry. Its role as a potent inhibitor of glutamate decarboxylase positions it as a valuable tool for neurochemical research and a potential lead compound in drug discovery for neurological disorders. Furthermore, its utility as a versatile ligand in analytical techniques like HPCIC and in the synthesis of advanced materials such as MOFs underscores its importance across multiple scientific disciplines. This guide has provided a comprehensive overview of its key properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Physical Characteristics of Chelidamic Acid and its Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of the chemical compounds identified by CAS numbers 138-60-3 (Chelidamic Acid) and 199926-39-1 (Chelidamic Acid Monohydrate). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of these substances.

Introduction

Chelidamic acid, also known by its IUPAC name 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound.[1][2] Its hydrated form is known as chelidamic acid monohydrate. These compounds are of interest to the scientific community due to their biological activities, including their role as inhibitors of glutamate decarboxylase.[3] Understanding their physical properties is fundamental for their application in research and development.

Physical Characteristics

The physical properties of Chelidamic Acid and its monohydrate are summarized in the table below for easy comparison. These characteristics are crucial for handling, storage, and application in various experimental settings.

PropertyCAS 138-60-3 (Chelidamic Acid)CAS 199926-39-1 (Chelidamic Acid Monohydrate)
Synonyms 4-Hydroxypyridine-2,6-dicarboxylic acid4-Hydroxypyridine-2,6-dicarboxylic acid monohydrate
Molecular Formula C₇H₅NO₅C₇H₅NO₅·H₂O or C₇H₇NO₆[4]
Molecular Weight 183.12 g/mol 201.13 g/mol [5]
Appearance White to off-white or yellow solid powder.[6]White to yellow crystalline powder.[4]
Melting Point 265-270 °C (decomposes)263 °C
Boiling Point 428.3 ± 45.0 °C (Predicted)[7]No data available
Density 1.726 ± 0.06 g/cm³ (Predicted)[7]No data available
Solubility Low solubility in water.[8] Soluble in 1 M NH₄OH (50 mg/mL)[9] and DMSO.[3]Good solubility in water.[10]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of organic compounds like Chelidamic Acid and its monohydrate.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful property for identification and purity assessment. A common method for determining the melting point is the capillary tube method.

Protocol:

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For solids that decompose at their melting point, the boiling point is often predicted or determined under vacuum. A micro-boiling point determination method is suitable for small sample quantities.

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density

Density is the mass of a substance per unit volume. For a solid, density can be determined by measuring its mass and the volume it displaces.

Protocol:

  • Mass Measurement: A known mass of the solid is accurately weighed using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. For organic acids like chelidamic acid, solubility is often tested in a range of solvents of varying polarity and pH.

Protocol for Qualitative and Semi-Quantitative Solubility:

  • Solvent Selection: A range of solvents is chosen, typically including water, ethanol, acetone, and aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[12]

  • Procedure: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added incrementally with vigorous shaking.

  • Observation: The substance is classified as "soluble" if it dissolves completely, "sparingly soluble" if a portion dissolves, and "insoluble" if it does not appear to dissolve. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined by a suitable analytical method after separating the undissolved solid.[13]

Mandatory Visualizations

Signaling Pathway: The GABA Shunt

Chelidamic acid is known to be an inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the neurotransmitter GABA.[3] The inhibition of GAD by chelidamic acid disrupts the GABA shunt pathway.

GABA_Shunt_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Chelidamic_Acid Chelidamic Acid Chelidamic_Acid->GAD Inhibitor GAD->GABA Product alpha_KG α-Ketoglutarate alpha_KG->GABA_T Succinate_Semialdehyde Succinate Semialdehyde SSADH Succinate-Semialdehyde Dehydrogenase (SSADH) Succinate_Semialdehyde->SSADH Succinate Succinate GABA_T->Succinate_Semialdehyde SSADH->Succinate

Caption: The GABA Shunt pathway and the inhibitory action of Chelidamic Acid on Glutamate Decarboxylase (GAD).

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an enzyme inhibition assay to characterize the inhibitory effect of a compound like chelidamic acid on its target enzyme.

Enzyme_Inhibition_Workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) incubation 2. Pre-incubation (Enzyme + Inhibitor) prep->incubation reaction 3. Reaction Initiation (Add Substrate) incubation->reaction measurement 4. Data Acquisition (e.g., Spectrophotometry) reaction->measurement analysis 5. Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

Caption: A generalized workflow for conducting an enzyme inhibition assay.

References

Mechanism of action of chelidamic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chelidamic acid, a heterocyclic dicarboxylic acid, is a notable enzyme inhibitor, primarily recognized for its potent and competitive inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its mechanism of action is rooted in its structural analogy to the endogenous substrate, glutamate. This technical guide provides a comprehensive overview of the mechanism of action of chelidamic acid as an enzyme inhibitor, with a primary focus on its interaction with GAD. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows. While GAD is the most well-characterized target, the potential for chelidamic acid and its derivatives to interact with other enzymes, particularly metalloenzymes, through metal chelation is also discussed.

Introduction

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a conformationally restricted analog of glutamate.[1] This structural rigidity makes it a valuable tool for probing the active sites of enzymes that metabolize glutamate.[2] The primary and most studied mechanism of action of chelidamic acid as an enzyme inhibitor is its competitive inhibition of glutamate decarboxylase (GAD).[1][2] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA, a critical step in maintaining the balance of neurotransmission in the central nervous system.[2] Dysregulation of GAD activity is implicated in various neurological disorders, making it a significant therapeutic target.[2]

Beyond its well-documented effect on GAD, the structural features of chelidamic acid, particularly its dicarboxylic acid and ketone functionalities, suggest potential interactions with other enzymes. These features are reminiscent of motifs found in inhibitors of enzymes such as HIV-1 integrase, which function by chelating essential metal ions in the enzyme's active site. This guide will delve into the established mechanism of GAD inhibition and explore the theoretical and indirect evidence for its interaction with other enzyme classes.

Mechanism of Action

Competitive Inhibition of Glutamate Decarboxylase (GAD)

The principal mechanism of action of chelidamic acid is as a competitive inhibitor of glutamate decarboxylase.[1][2] This means that chelidamic acid directly competes with the enzyme's natural substrate, glutamate, for binding to the active site.[2] The structural similarity between chelidamic acid and glutamate allows it to occupy the active site, thereby preventing the catalytic conversion of glutamate to GABA.

Kinetic analysis has confirmed this competitive inhibition, with a reported inhibition constant (Ki) of 33 μM for GAD from rat brain.[1] The optimal intercarboxylate distance for substrate competition at the GAD active site is approximately 0.75 nm, indicating that glutamate likely binds in an extended conformation.[1] Chelidamic acid's rigid structure mimics this extended conformation.

Potential for Metalloenzyme Inhibition via Chelation

The dicarboxylic acid and ketone groups in chelidamic acid bestow it with metal-chelating properties. This ability to bind metal ions is a known mechanism for the inhibition of metalloenzymes, where a metal cofactor is essential for catalytic activity. While specific studies demonstrating chelidamic acid inhibiting a metalloenzyme through this mechanism are not prevalent in the reviewed literature, the structural motif is shared with known metalloenzyme inhibitors, such as certain HIV-1 integrase inhibitors that chelate magnesium ions in the active site.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of chelidamic acid against glutamate decarboxylase has been quantified, providing key data for researchers.

Compound Target Enzyme Source Organism Inhibition Constant (Ki) Inhibition Type Reference
Chelidamic AcidGlutamate DecarboxylaseRat Brain33 µMCompetitive[1]
Chelidonic AcidGlutamate DecarboxylaseRat Brain1.2 µMCompetitive[1]

Signaling Pathways and Experimental Workflows

The GABA Shunt Pathway

Chelidamic acid's inhibition of GAD directly impacts the GABA shunt, a metabolic pathway responsible for the synthesis and conservation of GABA. By blocking the conversion of glutamate to GABA, chelidamic acid disrupts a key control point in inhibitory neurotransmission.

GABA_Shunt cluster_krebs Krebs Cycle Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH Alpha_KG α-Ketoglutarate Succinate->Alpha_KG ... Alpha_KG->Glutamate GABA-T Inhibitor Chelidamic Acid GAD_block GAD_block GAD_label GAD Inhibitor->GAD_label inhibits

GABA Shunt Pathway and GAD Inhibition
Experimental Workflow for Determining GAD Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory effect of chelidamic acid on GAD activity using an HPLC-based method.

GAD_Inhibition_Workflow start Start: Prepare GAD Enzyme prepare_reagents Prepare Reaction Mixture: - Buffer - Pyridoxal Phosphate - Chelidamic Acid (test) / Vehicle (control) start->prepare_reagents pre_incubate Pre-incubate at 37°C prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with L-Glutamate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with acid) incubate->terminate_reaction derivatize Derivatize GABA for Detection terminate_reaction->derivatize hplc HPLC Analysis derivatize->hplc data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki hplc->data_analysis end End data_analysis->end

Workflow for GAD Inhibition Assay

Experimental Protocols

The following protocols are representative methods for determining the inhibitory activity of chelidamic acid against glutamate decarboxylase.

HPLC-Based Assay for GAD Activity

This method quantifies the GABA produced by the enzymatic reaction.

1. Enzyme Preparation:

  • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

  • Use the resulting supernatant as the source of GAD.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • GAD enzyme preparation

    • 50 mM potassium phosphate buffer (pH 7.2)

    • 0.2 mM Pyridoxal phosphate

    • Varying concentrations of chelidamic acid (or vehicle for control)

3. Enzymatic Reaction:

  • Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding L-glutamate to a final concentration (e.g., 50 mM).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of 0.6 M perchloric acid.

4. GABA Quantification:

  • Centrifuge the terminated reaction mixture to pellet precipitated protein.

  • Derivatize the supernatant containing GABA with a fluorescent tag (e.g., o-phthalaldehyde or dansyl chloride).

  • Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

  • Quantify the GABA peak by comparing its area to a standard curve of known GABA concentrations.

5. Data Analysis:

  • Calculate the rate of GABA formation in the presence and absence of the inhibitor.

  • Determine the percent inhibition for each concentration of chelidamic acid.

  • Plot percent inhibition against inhibitor concentration to determine the IC50.

  • Use the Cheng-Prusoff equation to calculate the Ki if the Km of GAD for glutamate is known under the assay conditions: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .

Continuous Fluorometric Assay for GAD Activity

This is a continuous assay that measures the consumption of glutamate.

1. Principle:

  • This assay couples the consumption of glutamate by GAD to a glutamate oxidase reaction, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a fluorescent product that can be monitored in real-time.

2. Reaction Mixture:

  • In a 96-well microplate, prepare a reaction mixture containing:

    • 50 mM potassium phosphate buffer (pH 7.2)

    • Glutamate oxidase

    • HRP

    • Amplex Red

    • GAD enzyme preparation

    • Varying concentrations of chelidamic acid

3. Enzymatic Reaction and Detection:

  • Pre-incubate the mixture for 5-10 minutes.

  • Initiate the reaction by adding L-glutamate.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a microplate reader in kinetic mode at 37°C.

4. Data Analysis:

  • The rate of fluorescence increase is proportional to the rate of glutamate consumption (GAD activity).

  • Calculate the initial rates from the kinetic traces.

  • Determine the percent inhibition for each concentration of chelidamic acid.

  • Plot percent inhibition against inhibitor concentration to determine the IC50 and subsequently the Ki.

Other Potential Enzyme Targets

While the primary focus of chelidamic acid research has been on GAD, its structural characteristics warrant consideration of other potential enzyme targets.

Kynurenine Aminotransferases (KATs)

Kynurenine aminotransferases are involved in the kynurenine pathway of tryptophan metabolism. To date, there is no direct and compelling evidence in the scientific literature to suggest that chelidamic acid is a potent inhibitor of any of the KAT isoforms.

HIV-1 Integrase

HIV-1 integrase is a metalloenzyme essential for the replication of the human immunodeficiency virus. Some integrase inhibitors are diketo acids, which share a structural motif with chelidamic acid that is capable of chelating the magnesium ions in the enzyme's active site. However, current research does not provide direct evidence for the inhibition of HIV-1 integrase by chelidamic acid itself.

Conclusion and Future Directions

Chelidamic acid is a well-established competitive inhibitor of glutamate decarboxylase, acting as a structural analog of glutamate.[1][2] Its inhibitory activity is quantified with a Ki of 33 μM against rat brain GAD.[1] This makes it a valuable research tool for studying GABAergic neurotransmission and a potential scaffold for the design of novel GAD inhibitors.

Future research should aim to:

  • Determine the IC50 values of chelidamic acid under a variety of experimental conditions to provide a more comprehensive understanding of its inhibitory potency.

  • Investigate the in vivo efficacy and blood-brain barrier permeability of chelidamic acid and its derivatives.

  • Explore the potential of chelidamic acid as a metalloenzyme inhibitor by screening it against a panel of relevant metalloenzymes to determine if its metal-chelating properties translate to significant inhibitory activity against other targets.

References

Chelidamic Acid as a Glutamate Decarboxylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a significant therapeutic target for a variety of neurological disorders stemming from GABAergic dysfunction. This technical guide provides a comprehensive overview of chelidamic acid as a competitive inhibitor of GAD. Drawing on available in vitro data, this document details the inhibitory profile of chelidamic acid, presents methodologies for key experimental assays, and illustrates the pertinent biochemical pathways. While chelidamic acid serves as a valuable molecular probe for the GAD active site, this guide also underscores the existing gaps in research, particularly the need for extensive investigation into its in vivo efficacy and structure-activity relationships to unlock its full therapeutic potential.

Introduction

The delicate equilibrium between excitatory and inhibitory neurotransmission is paramount for maintaining normal central nervous system (CNS) function. Glutamate, the primary excitatory neurotransmitter, is converted to GABA by the enzyme glutamate decarboxylase (GAD). The dysregulation of GAD activity, leading to altered GABAergic signaling, is implicated in the pathophysiology of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and stiff-person syndrome. Consequently, the development of potent and selective inhibitors of GAD is an area of intense research in neuropharmacology.

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic dicarboxylic acid that functions as a structural analog of the endogenous GAD substrate, L-glutamate. Its conformationally restricted structure makes it a valuable tool for investigating the topology of the GAD active site. This guide synthesizes the current understanding of chelidamic acid as a GAD inhibitor, offering technical insights for researchers and drug development professionals aiming to explore its therapeutic applications.

Quantitative Data on GAD Inhibition

Chelidamic acid has been identified as a competitive inhibitor of glutamate decarboxylase, indicating that it directly competes with glutamate for binding to the enzyme's active site.[1][2] The primary quantitative measure of its potency reported in the literature is the inhibition constant (Kᵢ).

Table 1: In Vitro Inhibition of Glutamate Decarboxylase by Chelidamic Acid and a Structural Analog

CompoundInhibition Constant (Kᵢ)Mechanism of InhibitionEnzyme Source
Chelidamic Acid33 µM[1][3][4]Competitive[1][2]Rat Brain[2]
Chelidonic Acid1.2 µM[2]Competitive[2]Rat Brain[2]

Note on Kᵢ vs. IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is another widely used metric for inhibitor potency. For a competitive inhibitor like chelidamic acid, the IC₅₀ value is dependent on the concentration of the substrate (glutamate) used in the assay. The relationship between Kᵢ and IC₅₀ is defined by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis constant of the enzyme for the substrate.

Currently, specific experimentally determined IC₅₀ values for chelidamic acid in GAD inhibition assays are not widely reported in the literature, a gap that future research should aim to fill to provide a more complete understanding of its inhibitory profile under varied experimental conditions.[1]

Signaling Pathways and Experimental Workflows

The primary signaling pathway impacted by the inhibition of GAD is the synthesis of GABA, which subsequently affects all downstream GABAergic neurotransmission.

The GABA Shunt

GAD is a pivotal enzyme in the GABA shunt, a metabolic pathway that synthesizes and conserves the brain's supply of GABA.[5] The inhibition of GAD by chelidamic acid directly disrupts the conversion of glutamate to GABA.[1]

GABA_Shunt cluster_krebs Krebs Cycle cluster_shunt GABA Shunt aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KGDH Glutamate Glutamate Succinate Succinate SuccinylCoA->Succinate SCS GABA GABA Glutamate->GABA GAD GAD_label SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH Chelidamic_Acid Chelidamic Acid GAD_node GAD Chelidamic_Acid->GAD_node GAD_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (e.g., brain tissue homogenate) Reaction_Setup Set up Reaction Mixture (Buffer, Cofactors, Inhibitor) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Inhibitor Preparation (Chelidamic Acid dilutions) Inhibitor_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Substrate: L-Glutamate) Reaction_Setup->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction Incubation->Terminate_Reaction Quantification Quantify Product (GABA) or Substrate (Glutamate) Terminate_Reaction->Quantification Data_Analysis Data Analysis (% Inhibition, IC₅₀, Kᵢ) Quantification->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxypyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

4-Hydroxypyridine-2,6-dicarboxylic acid, commonly known as chelidamic acid, is a heterocyclic organic compound with significant potential in various scientific fields.[1] Its unique structure, featuring a pyridine ring with two carboxylic acid groups and a hydroxyl group, underpins its diverse chemical and biological activities.[2][3] This guide provides a comprehensive overview of its synthesis, properties, biological significance, and applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

Chelidamic acid is a white to pale yellow or brown crystalline powder.[1] It exists in tautomeric forms, specifically a keto (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) and an aromatic enol form (4-hydroxypyridine-2,6-dicarboxylic acid).[1][4] In aqueous solutions, it can crystallize as a monohydrate, which forms a zwitterionic structure.[1][4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1]

Table 1: Physicochemical Data of Chelidamic Acid

PropertyValueSource(s)
Molecular Formula C₇H₅NO₅[1][2]
Molecular Weight 183.12 g/mol (anhydrous)[1][2]
CAS Number 138-60-3[2][5]
Melting Point 265-270 °C (decomposes)[1]
Boiling Point 428.3 ± 45.0 °C (Predicted)[1]
Density 1.726 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.12 ± 0.40 (Predicted)[1]
Solubility Very soluble in water; Soluble in 1 M NH₄OH (50 mg/mL); Soluble in DMSO (≥15 mg/mL)[1][5]
Vapor Pressure 1.56 x 10⁻⁸ mmHg at 25°C[1]
Flash Point 212.8 °C[1]

Synthesis of Chelidamic Acid

Several methods for the synthesis of chelidamic acid have been reported. A common and high-yield approach involves the reaction of dimethyl oxalate and acetone, followed by treatment with ammonia and subsequent acidification.[6][7]

  • Step 1: Condensation

    • In a three-necked flask equipped with a reflux condenser, add 102 g of a 20% sodium ethoxide ethanol solution and stir.

    • In a separate flask, mix 8.54 g of acetone and 36.6 g of dimethyl oxalate, adding ethanol dropwise until the dimethyl oxalate is fully dissolved.

    • Add the acetone/dimethyl oxalate solution dropwise to the sodium ethoxide solution. The mixture will turn yellow.

    • Once about 75% of the mixture has been added, heat the reaction to 70°C.

    • After the addition is complete, continue stirring for 2 hours to obtain a yellow viscous paste.

    • Cool the system to 0-5°C and add 52 mL of concentrated hydrochloric acid and 40 g of crushed ice to adjust the pH to 7.

    • Filter the solution to remove undissolved salts and stir overnight at room temperature.

    • Remove excess ethanol by distillation under reduced pressure to yield a white needle-like crystal.

  • Step 2: Amination and Cyclization

    • Add 21.1 g of the crystal from the previous step to a flask and cool to 0°C.

    • Slowly add 145 mL of ammonia water dropwise.

    • Allow the suspension to warm to room temperature and stir for 48 hours.

    • Remove excess ammonia under reduced pressure.

  • Step 3: Purification

    • Add 60 mL of water to the residue, along with activated carbon for decolorization, and heat to reflux.

    • Filter the solution while hot.

    • Adjust the filtrate's pH to 1 with concentrated hydrochloric acid to precipitate a white solid.

    • Cool the system to 0-5°C, filter the precipitate, and wash with a small amount of ice water.

    • Dry the solid under vacuum to obtain pure 4-hydroxypyridine-2,6-dicarboxylic acid.

A similar protocol starting from a different precursor reports a 98% yield.[6][8]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Amination & Cyclization cluster_step3 Step 3: Purification A Dimethyl Oxalate + Acetone C Condensation Reaction (70°C) A->C B Sodium Ethoxide in Ethanol B->C D Acidification (HCl) pH = 7 C->D E White Needle Crystal D->E F Ammonia Water (0°C -> RT, 48h) E->F G Cyclization Product F->G H Decolorization (Activated Carbon) G->H I Acidification (HCl) pH = 1 H->I J Precipitation & Filtration I->J K Final Product: Chelidamic Acid J->K

Caption: Workflow for the synthesis of Chelidamic Acid.

Biological Activities and Pharmacological Potential

Chelidamic acid and its derivatives have garnered significant interest for their broad spectrum of biological activities.[9][10] Its ability to chelate metal ions is a key feature contributing to many of its pharmacological effects.[10][11]

Table 2: Summary of Biological Activities and Quantitative Data

ActivityTarget/MechanismQuantitative DataSource(s)
Enzyme Inhibition Glutamate Decarboxylase InhibitorKᵢ = 33 µM[11]
Anticancer Potential induction of mitochondrial membrane collapse in prostate cancer cells. Ru(II) complexes show cytotoxicity against HeLa, HepG2, and HEp-2 cell lines.IC₅₀ values for related 1,4-dihydropyridine derivatives range from 2.3 to 5.7 µM against HeLa and MCF-7 cells.[3][10][12]
Antiviral Potential HIV-1 Integrase Inhibition via chelation of metal ions in the enzyme's active site.-[10]
Anti-inflammatory Suppression of TNF-α, IL-6, and IL-1β production.-[9][13]
Antioxidant Increases production of endogenous antioxidants like superoxide dismutase (SOD) and catalase (CAT).-[9]
Immunomodulatory Modulates immune responses.-[9][13]
Antimicrobial Sequesters essential metal ions, disrupting microbial cellular processes.MIC of a related compound (pdtc) was 16-32 µM for non-pseudomonads.[10][14]

Chelidamic acid is a potent inhibitor of glutamate decarboxylase, an enzyme crucial for the synthesis of the neurotransmitter GABA.[1][11] This activity makes it a valuable tool for neuroscience research and a potential starting point for developing drugs targeting neurological disorders.[11][15]

The structural framework of chelidamic acid is recognized as a "privileged scaffold" in medicinal chemistry.[10] Its dicarboxylic acid and ketone groups are similar to those in known HIV-1 integrase inhibitors, which function by chelating metal ions in the enzyme's active site.[10] Furthermore, derivatives of chelidamic acid have shown cytotoxic effects against various cancer cell lines, and its metal complexes are being investigated for their anticancer properties.[10][12]

Anticancer_Pathway cluster_cell Cancer Cell CDA Chelidamic Acid Derivatives Metal_Ions Metal Ions (Mg²⁺/Mn²⁺) in Active Site CDA->Metal_Ions Chelation Integrase HIV-1 Integrase Integrase->Metal_Ions Integration DNA Integration Integrase->Integration Viral_DNA Viral DNA Viral_DNA->Integration Host_Genome Host Genome Integration->Host_Genome Blocked

Caption: Potential antiviral action via HIV-1 integrase inhibition.

Chelidamic acid demonstrates significant anti-inflammatory and antioxidant properties.[9] It can downregulate inflammatory pathways by suppressing the production of key cytokines like TNF-α, IL-6, and IL-1β.[9][13] It also enhances the body's endogenous antioxidant defenses, suggesting its utility in diseases driven by oxidative stress and inflammation, such as diabetes, cancer, and cardiovascular disorders.[9]

Coordination Chemistry and Analytical Applications

The pyridine nitrogen and two carboxylate groups make chelidamic acid an excellent tridentate chelating agent, forming stable complexes with a wide range of metal ions.[4][16][17] This property is the foundation for its use in various applications, including the development of metal-organic frameworks (MOFs) and analytical chemistry.[18]

Chelidamic acid is employed as a complexing additive in the eluent for HPCIC, a technique used for the speciation of iron and the determination of other metals.[1]

  • System: An iminodiacetic acid functionalized silica column is used for separation.

  • Eluent: The mobile phase is an optimized solution containing 2 mmol L⁻¹ chelidamic acid, 3 mmol L⁻¹ triethanolamine, 12 mmol L⁻¹ HCl, and 50% v/v of methanol.

  • Sample Injection: A sample containing various metal cations (e.g., Fe²⁺, Fe³⁺, Mn²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺) is injected into the system.

  • Separation: The metal ions are separated on the column based on their differential affinities.

  • Detection: Post-column derivatization is performed with 4-(2-Pyridylazo)resorcinol (PAR).

  • Analysis: The resulting colored complexes are detected spectrophotometrically at 510 nm, allowing for the simultaneous isocratic separation and quantification of the metal ions.

HPCIC_Workflow Sample Sample Injection (Fe²⁺, Fe³⁺, Cu²⁺, etc.) Column HPCIC Column (Iminodiacetic Acid Functionalized) Sample->Column Reaction Post-Column Reaction with PAR Column->Reaction Eluent Eluent Pump (Chelidamic Acid Solution) Eluent->Sample Detector Spectrophotometric Detector (510 nm) Reaction->Detector Output Chromatogram (Separated Metal Ions) Detector->Output

Caption: Workflow for metal ion analysis using HPCIC.

Conclusion and Future Directions

4-Hydroxypyridine-2,6-dicarboxylic acid is a versatile molecule with a rich chemical profile and a wide array of biological activities. Its strong metal-chelating ability is central to its function as an enzyme inhibitor, a potential therapeutic agent, and a tool in analytical chemistry. The chelidamic acid scaffold continues to be a promising starting point for the development of novel drugs targeting cancer, viral infections, and inflammatory diseases.[10][13] Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and translate its promising properties into clinical applications.[9][13]

References

Solubility profile of chelidamic acid hydrate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of chelidamic acid hydrate in various solvents. The information is intended to support research, development, and formulation activities involving this compound. This document outlines available solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Chelidamic Acid Hydrate

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic compound that crystallizes from aqueous solutions as a monohydrate.[1] It is a versatile molecule with applications in coordination chemistry and as a biological inhibitor. Understanding its solubility in different solvent systems is crucial for its application in drug discovery and development, enabling proper formulation, and ensuring bioavailability.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for chelidamic acid hydrate in various solvents. It is important to note that comprehensive solubility data across a wide range of organic solvents and temperatures is not extensively reported in publicly available literature. The data presented here is compiled from various sources, including chemical supplier technical data sheets and scientific publications.

Solvent SystemTemperature (°C)Solubility (g/L)Solubility (mg/mL)Notes
1 M Ammonium Hydroxide (NH₄OH)Not Specified5050Clear to slightly hazy solution.[2]
Dimethyl Sulfoxide (DMSO)Not Specified≥15≥15[2]
Water (H₂O)Not Specified11[3]
Water (H₂O)Not Specified"Very soluble""Very soluble"Contradictory data exists, suggesting solubility may be higher under specific conditions (e.g., pH).[4]
EthanolNot SpecifiedData not availableData not available
MethanolNot SpecifiedData not availableData not available
AcetoneNot SpecifiedData not availableData not available

Note: The solubility of chelidamic acid in aqueous solutions is known to be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of chelidamic acid hydrate can be determined using the widely accepted shake-flask method. This protocol provides a reliable means of obtaining thermodynamic solubility data.

3.1. Materials

  • Chelidamic Acid Hydrate (solid)

  • Selected Solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, pH buffers)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of chelidamic acid hydrate to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.

    • To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of chelidamic acid hydrate of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of chelidamic acid hydrate in the saturated solution by interpolating its analytical response on the calibration curve.

3.3. Data Analysis

The solubility is expressed as the concentration of chelidamic acid hydrate in the saturated solution, typically in units of g/L or mg/mL.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental protocol and potential relationships, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess Chelidamic Acid Hydrate prep_vial Vial prep_solid->prep_vial prep_solvent Solvent prep_solvent->prep_vial equilibration Shake/Rotate at Constant Temperature (24-48h) prep_vial->equilibration centrifugation Centrifugation equilibration->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration analysis HPLC or UV-Vis Analysis filtration->analysis solubility Determine Solubility analysis->solubility calibration Calibration Curve calibration->solubility

Caption: Experimental workflow for determining the equilibrium solubility of chelidamic acid hydrate.

Note on Signaling Pathways: Chelidamic acid and its derivatives are known to interact with various biological targets, but a universally recognized, single signaling pathway is not defined. It is known to be an inhibitor of glutamate decarboxylase. A diagram for a specific signaling pathway would require a more focused topic on its mechanism of action in a particular biological context.

Conclusion

This technical guide provides the currently available solubility data for chelidamic acid hydrate and a detailed protocol for its experimental determination. The limited availability of comprehensive quantitative solubility data in a wide range of organic solvents highlights an area for future research. The provided experimental workflow offers a robust methodology for researchers to generate reliable solubility data, which is essential for the continued development and application of chelidamic acid hydrate in various scientific and pharmaceutical fields.

References

Spectroscopic Profile of Chelidamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chelidamic acid, systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with significant applications in coordination chemistry, materials science, and pharmacology. Its utility as a versatile chelating agent and its role as a potent inhibitor of glutamate decarboxylase underscore the importance of a thorough structural and electronic characterization.[1][2] This technical guide provides an in-depth overview of the spectroscopic data of chelidamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Molecular Structure and Tautomerism

Chelidamic acid can exist in tautomeric forms, primarily a keto form (4-pyridone) and an aromatic enol form (4-hydroxypyridine). In the solid state and in aqueous solutions, it predominantly exists in a zwitterionic form, where a carboxylic proton has migrated to the pyridine nitrogen. This structural duality is crucial for its chemical reactivity and chelating properties.[3]

Caption: Keto-enol tautomerism of Chelidamic Acid.

Spectroscopic Data Summary

The following sections provide a summary of the key spectroscopic data for chelidamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of chelidamic acid. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Carbon Atom Chemical Shift (δ) in ppm
C-2, C-6148.9
C-3, C-5118.8
C-4177.3
COOH163.5
Data sourced from measurements in DMSO-d6.[4]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. While a precise peak list is not consistently reported, the spectrum is characterized by absorptions typical for carboxylic acids, ketones, and aromatic heterocycles.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3300 - 2500O-H StretchCarboxylic Acid (broad, due to H-bonding)
~3100C-H StretchAromatic/Heterocyclic C-H
~1700 - 1740C=O StretchCarboxylic Acid C=O
~1640 - 1680C=O StretchPyridone C=O
~1600, ~1450C=C & C=N StretchPyridine Ring Vibrations
~1200 - 1300C-O StretchCarboxylic Acid C-O
Assignments are based on general IR correlation tables and the known structure of chelidamic acid.[5][6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Direct Inlet, 75 eV [4]

m/z Relative Intensity (%) Possible Fragment
183 2.0 [M]⁺ (Molecular Ion)
139 100.0 [M - CO₂]⁺
121 67.4 [M - CO₂ - H₂O]⁺
93 71.4 [M - CO₂ - H₂O - CO]⁺
68 19.3 Further Fragmentation

| 65 | 12.8 | Further Fragmentation |

GC-MS Data [7]

m/z Description
139 Top Peak
93 2nd Highest Peak

| 121 | 3rd Highest Peak |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of chelidamic acid.

General Workflow for Spectroscopic Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elu Structure Elucidation NMR_Prep Dissolve in DMSO-d6 NMR_Acq 1H & 13C NMR Spectrometer NMR_Prep->NMR_Acq IR_Prep Prepare KBr Pellet IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Prep Prepare for Direct Inlet/GC MS_Acq Mass Spectrometer MS_Prep->MS_Acq Processing Fourier Transform, Baseline Correction, Peak Picking NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Elucidation Correlate Data & Confirm Structure Processing->Elucidation

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh approximately 5-10 mg of chelidamic acid.

  • Dissolution : Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a high-purity solvent is critical.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters : A standard pulse program (e.g., zg30) is typically used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 1-2 seconds, and an appropriate spectral width.

  • ¹³C NMR Parameters : A proton-decoupled pulse program (e.g., zgpg30) is used. A longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Referencing : Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

IR Sample Preparation (KBr Pellet Method)
  • Grinding : Grind 1-2 mg of chelidamic acid to a fine powder using an agate mortar and pestle.

  • Mixing : Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent pellet.

  • Background Scan : Place an empty pellet holder or a pellet made of pure KBr in the FTIR spectrometer and run a background scan.

  • Sample Scan : Place the KBr pellet containing the sample in the spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Direct Inlet)
  • Sample Preparation : Place a small amount of the solid chelidamic acid sample into a capillary tube or onto a direct insertion probe.

  • Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition Parameters : Insert the probe into the ion source. The sample is heated to induce vaporization. The vaporized molecules are then ionized, typically at 70 eV.

  • Analysis : The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance, generating the mass spectrum. The source and sample temperatures are optimized to ensure sufficient volatilization without thermal decomposition (e.g., source at 190 °C, sample at 240 °C).[4]

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, a compound also known as chelidamic acid monohydrate. This document details the precise three-dimensional arrangement of atoms, the intricate network of hydrogen bonds that stabilize the crystal lattice, and the experimental protocols utilized for its determination. The structural insights presented herein are crucial for understanding the physicochemical properties of this molecule, which holds potential for applications in medicinal chemistry and materials science.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of chelidamic acid and one water molecule. The pyridinone ring is essentially planar, with the two carboxyl groups twisted relative to the ring. The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds involving the carboxylic acid groups, the ketone group, the pyridine nitrogen, and the water molecule.

Table 1: Crystal Data and Structure Refinement [1]

ParameterValue
Empirical FormulaC₇H₇NO₆
Formula Weight201.14
Temperature295(2) K
Wavelength0.7107₃ Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 6.8832(6) Åb = 9.0568(8) Åc = 12.4376(11) Åβ = 97.219(2)°
Volume769.3(1) ų
Z4
Density (calculated)1.737 Mg/m³
Absorption Coefficient0.151 mm⁻¹
F(000)416
Crystal Size0.35 x 0.20 x 0.12 mm
Theta range for data collection2.38 to 27.50°
Index ranges-8 ≤ h ≤ 8, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16
Reflections collected8003
Independent reflections1756 [R(int) = 0.0381]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1756 / 0 / 156
Goodness-of-fit on F²1.049
Final R indices [I > 2sigma(I)]R1 = 0.0461, wR2 = 0.1171
R indices (all data)R1 = 0.0632, wR2 = 0.1287
Largest diff. peak and hole0.315 and -0.213 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength
O(1)-C(7)1.254(2)
O(2)-C(7)1.272(2)
O(3)-C(8)1.311(2)
O(4)-C(8)1.216(2)
O(5)-C(4)1.250(2)
N(1)-C(2)1.344(2)
N(1)-C(6)1.345(2)
C(2)-C(3)1.388(2)
C(3)-C(4)1.433(2)
C(4)-C(5)1.432(2)
C(5)-C(6)1.387(2)
C(2)-C(7)1.512(2)
C(6)-C(8)1.510(2)

**Table 3: Selected Bond Angles (°) **

AngleDegrees
C(6)-N(1)-C(2)123.33(14)
N(1)-C(2)-C(3)118.00(15)
C(4)-C(3)-C(2)119.86(15)
O(5)-C(4)-C(5)122.99(15)
O(5)-C(4)-C(3)123.00(15)
C(5)-C(4)-C(3)114.01(14)
C(6)-C(5)-C(4)119.85(15)
N(1)-C(6)-C(5)117.94(15)
O(1)-C(7)-O(2)124.60(16)
O(1)-C(7)-C(2)118.10(15)
O(2)-C(7)-C(2)117.29(14)
O(4)-C(8)-O(3)123.95(16)
O(4)-C(8)-C(6)121.28(15)
O(3)-C(8)-C(6)114.76(14)

Table 4: Hydrogen Bonds [Å and °] [1]

D-H···Ad(D-H)d(H···A)d(D···A)<(DHA)
O(3)-H(3)···O(1)#10.821.792.603(2)172.1
N(1)-H(1)···O(2)0.861.892.743(2)172.3
O(6)-H(6A)···O(5)#20.851.952.796(2)177.3
O(6)-H(6B)···O(1)#30.852.022.859(2)171.1

Symmetry transformations used to generate equivalent atoms: #1 x-1,y,z #2 -x+1/2,y+1/2,-z+1/2 #3 x-1/2,-y+1/2,z-1/2

Experimental Protocols

Synthesis and Crystallization [1]

Chelidamic acid monohydrate was obtained from commercial sources (Aldrich). Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated aqueous solution at room temperature. The resulting crystals were colorless prisms.

X-ray Data Collection and Structure Refinement [1]

A suitable single crystal was mounted on a Bruker AXS SMART CCD area-detector diffractometer. Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 295(2) K. The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to oxygen and nitrogen were located in a difference Fourier map and their positions and isotropic displacement parameters were refined. The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the hydrogen bonding network within the crystal lattice of this compound.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_xray X-ray Diffraction and Structure Solution cluster_refinement Structure Refinement and Analysis start Commercial Chelidamic Acid Monohydrate dissolution Dissolution in Water start->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Bruker SMART CCD) mounting->data_collection structure_solution Structure Solution (Direct Methods - SHELXS-97) data_collection->structure_solution refinement Full-Matrix Least-Squares Refinement (SHELXL-97) structure_solution->refinement h_atom_location H-atom Location and Refinement refinement->h_atom_location final_structure Final Crystal Structure Model h_atom_location->final_structure

Caption: Experimental workflow for determining the crystal structure.

Caption: Hydrogen bonding network in the crystal structure.

References

Chelidamic Acid Hydrate: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for chelidamic acid hydrate, a compound utilized in various research and development applications, including as a complexing additive in chromatography and a ligand in the synthesis of hybrid compounds.[1] Adherence to strict safety protocols is crucial when working with this chemical to mitigate potential risks.

Hazard Identification and Classification

Chelidamic acid hydrate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is an irritant and can cause damage to the respiratory system with single exposure.[2][3][4]

GHS Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classification for chelidamic acid hydrate.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data sourced from multiple safety data sheets.[2][3][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of chelidamic acid hydrate is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₇H₅NO₅ · xH₂O
Molecular Weight 183.12 g/mol (anhydrous basis)[4][5]
Appearance White to pale yellow or brown powder[6][7]
Melting Point 267 °C (decomposes)[3][4]
Solubility Soluble in 1 M NH₄OH (50 mg/mL)
Stability Stable under normal conditions[8]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling chelidamic acid hydrate:

Body PartProtective EquipmentSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety gogglesCompliant with OSHA's 29 CFR 1910.133 or European Standard EN166[2][9]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coatInspect gloves before use[3][4][9]
Respiratory NIOSH/MSHA-approved respirator or European Standard EN 149 approved respiratorRequired when engineering controls are insufficient or when handling large quantities of powder[2][3][4][9]
Engineering Controls
  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[2][9]

  • Ensure easy access to eyewash stations and safety showers.[9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

Experimental Workflow: Safe Handling in a Laboratory Setting

The following diagram illustrates a generalized workflow for handling chelidamic acid hydrate in a research environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Receiving and Verification B Log Entry and SDS Review A->B C Don Appropriate PPE B->C D Weighing in Fume Hood C->D E Solution Preparation D->E F Experimental Use E->F G Decontamination of Work Area F->G H Waste Disposal G->H I Remove and Clean PPE H->I J End I->J Hand Washing

Standard Laboratory Handling Workflow for Chelidamic Acid Hydrate.
Detailed Protocol for Safe Handling During a Typical Experiment

  • Preparation : Before handling, review the Safety Data Sheet (SDS).[2] Ensure all necessary PPE is available and in good condition. The work area, typically a fume hood, should be clean and uncluttered.

  • Weighing : To minimize dust inhalation, weigh the solid chelidamic acid hydrate within a fume hood.[2][9] Use appropriate tools to handle the powder and avoid creating dust clouds.

  • Solution Preparation : When preparing solutions, slowly add the chelidamic acid hydrate to the solvent to prevent splashing.

  • Experimental Use : Conduct all experimental procedures involving chelidamic acid hydrate within a well-ventilated area. Avoid direct contact with the skin and eyes.[2]

  • Spill Management : In case of a spill, evacuate the area and ensure adequate ventilation.[9] Wearing appropriate PPE, sweep up the solid material and place it in a sealed container for disposal.[8]

  • Waste Disposal : Dispose of waste materials containing chelidamic acid hydrate according to local, state, and federal regulations.[2]

  • Decontamination : Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hygiene : After handling is complete, remove PPE and wash hands thoroughly with soap and water.[2][9]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][8][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs.[2][8][10]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][8][10]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2][9][10]

Fire and Explosion Hazard Data

PropertyValue
Flammability Not flammable under normal conditions.
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2]
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx).[2][8]
Fire-Fighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Hazard Relationship and Mitigation

The following diagram illustrates the relationship between the hazards of chelidamic acid hydrate and the necessary safety measures.

G cluster_hazards Hazards cluster_ppe Personal Protective Equipment cluster_controls Engineering & Administrative Controls H1 Skin Irritation (H315) P1 Gloves H1->P1 C2 Proper Training H1->C2 H2 Eye Irritation (H319) P2 Goggles H2->P2 H2->C2 C3 Eyewash Station H2->C3 H3 Respiratory Irritation (H335) P3 Respirator H3->P3 C1 Fume Hood H3->C1 H3->C2

Relationship Between Hazards and Protective Measures.

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information before working with chelidamic acid hydrate.

References

Unveiling the Potential of Chelidamic Acid in Prostate Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct experimental studies have been published specifically investigating the anticancer properties of chelidamic acid on prostate cancer cells. This guide, therefore, provides a comprehensive framework for such an investigation, drawing parallels from studies on structurally related hydroxamic acid derivatives with known anti-prostate cancer activity. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of chelidamic acid.

Introduction: The Therapeutic Promise of Hydroxamic Acids in Prostate Cancer

Prostate cancer remains a significant global health challenge. While various treatment modalities exist, the development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Hydroxamic acids, a class of organic compounds, have emerged as promising anticancer agents due to their ability to inhibit histone deacetylases (HDACs) and other key enzymes involved in cancer progression.[1] Although direct evidence for chelidamic acid is lacking, several hydroxamic acid derivatives have demonstrated significant anti-prostate cancer effects in preclinical studies.[2][3][4] This guide will leverage findings from these related compounds to outline a potential research and development path for chelidamic acid.

Quantitative Data on Related Hydroxamic Acid Derivatives

To provide a baseline for potential efficacy, the following table summarizes the in vitro cytotoxic effects of various hydroxamic acid derivatives on prostate cancer cell lines.

CompoundProstate Cancer Cell LineAssayEndpointResultReference
Suberoylanilide hydroxamic acid (SAHA)LNCaP, PC-3, TSU-Pr1Growth InhibitionIC502.5-7.5 µM[4]
BMD188PC3Apoptosis InductionLD50~10 µM[2]
DIBOADU-145Growth Inhibition-Less potent than other derivatives[5]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of a compound like chelidamic acid on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Chelidamic acid (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]

  • Treat the cells with various concentrations of chelidamic acid for 24, 48, and 72 hours. Include a vehicle-only control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Carefully aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.[9]

Materials:

  • Prostate cancer cells

  • Chelidamic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with chelidamic acid for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[12]

Materials:

  • Prostate cancer cells

  • Chelidamic acid

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with chelidamic acid as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[13]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to cell proliferation, apoptosis, and cell cycle control.[14][15]

Materials:

  • Prostate cancer cells

  • Chelidamic acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with chelidamic acid, then wash with ice-cold PBS and lyse the cells in lysis buffer.[14][16]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[14][16]

  • Determine the protein concentration of each lysate using a protein assay.[14]

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[15]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[14][15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14][15]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the anticancer properties of a novel compound like chelidamic acid.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Compound Synthesis (Chelidamic Acid) B Cell Viability Assays (MTT, SRB) A->B Treat Prostate Cancer Cell Lines C Determine IC50 Values B->C Dose-Response Curves D Apoptosis Assays (Annexin V/PI) C->D Select Potent Concentrations E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blotting (Signaling Proteins) D->F Investigate Molecular Mechanisms E->F G In Vivo Animal Models (Xenografts) F->G Promising In Vitro Results H Toxicity Studies G->H Evaluate Efficacy I Pharmacokinetic Analysis G->I

Caption: A generalized workflow for the preclinical evaluation of a potential anticancer compound.

Key Signaling Pathway in Prostate Cancer: PI3K/Akt

The PI3K/Akt signaling pathway is frequently hyperactivated in prostate cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy.[17][18] Many anticancer agents target components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway in prostate cancer.

Conclusion and Future Directions

While direct evidence is currently unavailable, the structural similarity of chelidamic acid to other hydroxamic acids with proven anti-prostate cancer activity suggests that it is a worthy candidate for investigation. The experimental protocols and workflows outlined in this technical guide provide a robust framework for researchers to systematically evaluate the potential of chelidamic acid as a novel therapeutic agent for prostate cancer. Future studies should focus on performing the described in vitro assays to determine its efficacy and elucidate its mechanism of action, with promising results paving the way for in vivo preclinical studies.

References

Methodological & Application

Synthesis Protocol for 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (Chelidamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, commonly known as chelidamic acid. The synthesis involves the initial preparation of chelidonic acid from diethyl oxalate and acetone, followed by the conversion of chelidonic acid to chelidamic acid.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of chelidamic acid.

StepReactionReactantsProductYieldPurity
1Chelidonic Acid SynthesisDiethyl oxalate, Acetone, Sodium EthoxideChelidonic Acid76-95%Not specified
2Chelidamic Acid SynthesisChelidonic Acid, Aqueous Ammonia4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid~98%High purity

II. Experimental Protocols

This section details the methodologies for the synthesis of chelidonic acid and its subsequent conversion to 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

Step 1: Synthesis of Chelidonic Acid

This procedure outlines the condensation reaction of diethyl oxalate and acetone to yield chelidonic acid.[1][2]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Acetone (dry)

  • Ethyl oxalate (freshly distilled)

  • Concentrated hydrochloric acid

  • Cracked ice

  • Deionized water

Equipment:

  • Round-bottom flasks (3 L)

  • Reflux condenser with calcium chloride tube

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a 3 L round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, dissolve 46 g of sodium in 600 mL of absolute ethanol. The flask may be gently heated to facilitate the dissolution of sodium.

  • Reaction Mixture Preparation: In a separate container, mix 58 g of dry acetone with 150 g of freshly distilled ethyl oxalate.

  • Condensation Reaction:

    • Transfer half of the prepared sodium ethoxide solution to a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

    • Allow the solution to cool until a solid just begins to form.

    • Add the acetone and ethyl oxalate mixture to the flask at once and begin stirring. The reaction is exothermic, and the solution will turn brown.

    • As soon as the mixture becomes turbid, add the remaining hot sodium ethoxide solution along with an additional 160 g of ethyl oxalate.

    • Continue stirring for approximately 30 minutes, during which the mixture will become nearly solid.

  • Solvent Removal: Heat the flask in an oil bath at 110°C and distill off about 150 mL of ethanol.

  • Hydrolysis and Precipitation:

    • Cool the reaction mixture to 20°C.

    • Transfer the resulting sodium derivative to a 3 L beaker.

    • Add a mixture of 300 mL of concentrated hydrochloric acid and 800 g of cracked ice, ensuring all lumps are broken up to form a creamy yellow suspension.

    • Collect the precipitate of acetonedioxalic ester by filtration on a Büchner funnel and wash it with 200 mL of cold 1:1 hydrochloric acid.

  • Cyclization and Isolation:

    • Transfer the moist ester to a 2 L flask and reflux with 1 L of a 1:1 mixture of concentrated hydrochloric acid and water on a steam bath for 20 hours.

    • Cool the mixture to 20°C.

    • Collect the solid hydrated chelidonic acid on a Büchner funnel and wash with two 50 mL portions of ice water.

  • Drying: Dry the product first at 100°C for two hours, and then at 160°C to a constant weight to remove the water of crystallization. The expected yield is 140-145 g (76-79%).[1] Optimized procedures can achieve yields up to 95%.[2]

Step 2: Synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (Chelidamic Acid)

This procedure describes the conversion of chelidonic acid to chelidamic acid using aqueous ammonia.[3][4][5]

Materials:

  • Chelidonic acid (from Step 1)

  • 30% Aqueous ammonia solution

  • Activated carbon

  • Concentrated hydrochloric acid (37%)

  • Deionized water

  • Ice

Equipment:

  • Reaction flask with a dropping funnel

  • Magnetic stirrer with a stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a reaction flask, place 41.8 g of chelidonic acid. Cool the flask to 0°C using an ice bath.

  • Addition of Ammonia: Slowly add 425 mL of 30% aqueous ammonia solution dropwise to the chelidonic acid over a period of 1 hour while maintaining the temperature at 0°C.[3][5]

  • Reaction: After the addition is complete, allow the resulting suspension to warm to room temperature and stir for 48 hours.[3][5]

  • Removal of Excess Ammonia: Remove the excess aqueous ammonia solution under reduced pressure using a rotary evaporator.[3][5]

  • Decolorization:

    • To the residue, add 50 mL of water and a small amount of activated carbon.[5]

    • Reflux the mixture for 15 minutes.[3][5]

  • Filtration: Perform a hot filtration to remove the activated carbon.[3][5]

  • Precipitation:

    • Allow the hot filtrate to cool to room temperature.

    • Acidify the filtrate with concentrated hydrochloric acid (37%) until the pH reaches 1.[3][5] A white solid will precipitate.

  • Isolation and Washing:

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the white solid by filtration using a Büchner funnel.

    • Wash the solid several times with cold water.[3][5]

  • Drying: Dry the purified 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid under vacuum for 16 hours.[5] This process typically yields a high-purity product (around 98%).[3][5]

III. Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Chelidonic Acid Synthesis cluster_step2 Step 2: Chelidamic Acid Synthesis DiethylOxalate Diethyl Oxalate Condensation Condensation DiethylOxalate->Condensation Acetone Acetone Acetone->Condensation SodiumEthoxide Sodium Ethoxide SodiumEthoxide->Condensation Hydrolysis Hydrolysis & Cyclization Condensation->Hydrolysis ChelidonicAcid Chelidonic Acid Hydrolysis->ChelidonicAcid Ammonolysis Ammonolysis with NH3(aq) ChelidonicAcid->Ammonolysis Purification Purification Ammonolysis->Purification FinalProduct 4-Oxo-1,4-dihydropyridine- 2,6-dicarboxylic acid Purification->FinalProduct

Caption: Workflow for the synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

References

Application Note: High-Performance Chelation Ion Chromatography Utilizing Chelidamic Acid Hydrate for Multi-Element Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Chelation Ion Chromatography (HPCIC) is a powerful analytical technique for the determination of trace metal ions in complex matrices.[1][2] This method utilizes a chelating agent in the mobile phase or on the stationary phase to form stable complexes with metal ions, enabling their separation and quantification.[1][3] Chelidamic acid, a hydroxylated derivative of 2,6-pyridinedicarboxylic acid, has emerged as an effective complexing additive in the eluent for HPCIC, particularly for the speciation of iron and the simultaneous determination of other divalent and trivalent metal cations.[4] Its ability to form stable complexes with a variety of metal ions allows for their selective separation on a chelating stationary phase.[5] This application note provides a detailed protocol for the use of chelidamic acid hydrate in HPCIC for the analysis of multiple metal ions.

Principle

The fundamental principle of this application lies in the exploitation of the chelation effect between the stationary phase and the metal analytes, influenced by the composition of the mobile phase.[6] An iminodiacetic acid (IDA) functionalized stationary phase is employed, which exhibits affinity for various metal ions.[7][8] Chelidamic acid hydrate is introduced into the eluent, where it acts as a competing chelating agent. The separation of different metal ions is achieved based on the differential stability of their complexes with both the IDA stationary phase and the chelidamic acid in the mobile phase. Following separation, a post-column reaction with a chromogenic agent, such as 4-(2-Pyridylazo)resorcinol (PAR), is used for sensitive spectrophotometric detection of the metal-PAR complexes.[6][7][9]

Instrumentation and Reagents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump

  • Chelating ion-exchange column (e.g., Iminodiacetic acid functionalized silica column, 150 x 4.0 mm i.d.)[6][7][9]

  • Post-column reaction module

  • UV-Vis detector

Reagents:

  • Chelidamic acid hydrate (≥95% purity)

  • Triethanolamine (TEA)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • 4-(2-Pyridylazo)resorcinol (PAR)

  • Deionized water (18.2 MΩ·cm)

  • Standard solutions of Fe(II), Fe(III), Mn(II), Pb(II), Cd(II), Zn(II), Co(II), and Cu(II)

Experimental Protocols

1. Eluent Preparation:

An optimized eluent consists of 2 mmol L⁻¹ chelidamic acid, 3 mmol L⁻¹ triethanolamine, and 12 mmol L⁻¹ HCl in a 50% (v/v) methanol/water mixture.[4][7][9]

  • To prepare 1 L of the eluent:

    • Dissolve 0.366 g of chelidamic acid hydrate (MW: 183.12 g/mol ) in approximately 400 mL of deionized water.

    • Add 0.447 g (0.418 mL) of triethanolamine.

    • Add 1.0 mL of concentrated HCl (37%).

    • Add 500 mL of methanol.

    • Make up the final volume to 1 L with deionized water.

    • Filter and degas the eluent before use.

2. Post-Column Reagent Preparation:

Prepare a solution of 4-(2-Pyridylazo)resorcinol (PAR) for post-column derivatization.

3. Chromatographic Conditions:

ParameterValue
Column Iminodiacetic acid functionalized silica, 150 x 4.0 mm i.d.
Eluent 2 mmol L⁻¹ Chelidamic Acid, 3 mmol L⁻¹ Triethanolamine, 12 mmol L⁻¹ HCl, 50% (v/v) Methanol
Flow Rate 0.5 mL min⁻¹[6][7][9]
Injection Volume 20 µL
Detection Spectrophotometric at 510 nm (after post-column reaction with PAR)[6][7][9]

4. Standard and Sample Preparation:

  • Prepare individual and mixed standard solutions of the target metal ions in the desired concentration range by diluting stock standard solutions with deionized water.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Data Presentation

The described HPCIC method allows for the simultaneous isocratic separation of several metal ions. The retention times for the analytes will be specific to the exact column and system configuration but will follow a reproducible pattern.

Table 1: Separated Metal Ions

AnalyteChemical Formula
Iron(II)Fe²⁺
Iron(III)Fe³⁺
Manganese(II)Mn²⁺
Lead(II)Pb²⁺
Cadmium(II)Cd²⁺
Zinc(II)Zn²⁺
Cobalt(II)Co²⁺
Copper(II)Cu²⁺

Visualizations

Below are diagrams illustrating the experimental workflow and the chelation mechanism.

G Experimental Workflow for HPCIC Analysis A Sample/Standard Preparation C Injection A->C B HPLC System B->C D Separation on IDA Column (Eluent: Chelidamic Acid based) C->D E Post-Column Reaction (with PAR) D->E F UV-Vis Detection (at 510 nm) E->F G Data Acquisition & Analysis F->G

Caption: Workflow of the HPCIC experiment.

G Chelation Mechanism in HPCIC cluster_0 Mobile Phase cluster_1 Stationary Phase M_MP Metal Ion (Mⁿ⁺) M_CA [M-Chelidamic Acid] Complex M_MP->M_CA Complexation CA Chelidamic Acid CA->M_CA Equilibrium Differential Equilibrium leads to Separation M_CA->Equilibrium M_SP Metal Ion (Mⁿ⁺) M_IDA [M-IDA] Complex M_SP->M_IDA Chelation IDA Iminodiacetic Acid IDA->M_IDA M_IDA->Equilibrium

Caption: Metal ion chelation equilibria.

Conclusion

The use of chelidamic acid hydrate as a component of the eluent in high-performance chelation ion chromatography provides an effective and reliable method for the simultaneous separation and determination of various metal ions, including the speciation of iron.[6][9] The detailed protocol and conditions outlined in this application note offer a robust starting point for researchers and analytical scientists in the fields of environmental monitoring, industrial quality control, and pharmaceutical analysis.

References

Application of Chelidamic Acid in Lanthanoid-Based Hybrid Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of chelidamic acid in the synthesis and functionality of lanthanoid-based hybrid compounds. It includes summaries of key performance data, detailed experimental protocols for synthesis and characterization, and visualizations of experimental workflows.

Introduction

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry, particularly in the formation of hybrid compounds with lanthanoid (Ln) ions. Its tridentate coordination ability, involving the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups, allows for the formation of stable and structurally diverse complexes. A key feature of chelidamic acid and similar organic ligands is their ability to act as "antennas," efficiently absorbing UV light and transferring the energy to the coordinated lanthanoid ion. This sensitization process, known as the antenna effect, overcomes the inherently weak f-f electronic transitions of lanthanoid ions, leading to their characteristic sharp and long-lived luminescence. These unique photophysical properties make lanthanoid-chelidamic acid hybrid compounds promising candidates for a range of applications, including bioimaging, sensing, and light-emitting materials.

Data Presentation

The following tables summarize the key photophysical and structural data for representative lanthanoid-chelidamic acid hybrid compounds.

Lanthanoid (Ln)Compound StoichiometryExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Luminescence Lifetime (τ, ms)Quantum Yield (Φ)Reference
Praseodymium (Pr)[Pr(HChel)(H₂Chel)(H₂O)₂]n·1.25nH₂O475530 (ligand-based)Not ReportedNot Reported[1]
Europium (Eu)Eu(III)-Chelidamic Acid (ML, ML₂, ML₃ species)Not ReportedNot ReportedNot ReportedNot Reported
Terbium (Tb)[Tb(HCAM)₂(OH-Py)·3H₂O]·2H₂ONot ReportedCharacteristic Tb(III) emissionNot ReportedNot Reported[1][2]

Note: H₃Chel refers to chelidamic acid, and HCAM is a derivative, 4-hydroxypyridine-2,6-dicarboxylate. Specific quantitative data on luminescence lifetimes and quantum yields for Eu and Tb complexes with chelidamic acid were not explicitly found in the searched literature.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a 1D Praseodymium-Chelidamic Acid Coordination Polymer

This protocol is adapted from the synthesis of [Pr(HChel)(H₂Chel)(H₂O)₂]n·1.25nH₂O[1].

Materials:

  • Chelidamic acid (H₃Chel)

  • Praseodymium(III) chloride hexahydrate (PrCl₃·6H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave (25 mL)

Procedure:

  • In a 50 mL beaker, dissolve chelidamic acid (e.g., 0.183 g, 1 mmol) and PrCl₃·6H₂O (e.g., 0.358 g, 1 mmol) in 15 mL of deionized water.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160 °C in a programmable oven for 72 hours.

  • After 72 hours, cool the autoclave slowly to room temperature over a period of 24 hours.

  • Harvest the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Characterization: The structure and properties of the resulting coordination polymer can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Protocol 2: General Procedure for Luminescence Spectroscopy of Lanthanoid Complexes

This protocol outlines the general steps for recording the photoluminescence spectra of lanthanoid-chelidamic acid complexes.

Instrumentation:

  • Fluorometer equipped with a xenon lamp or laser excitation source and a suitable detector.

Procedure:

  • Sample Preparation: Prepare solutions of the lanthanoid-chelidamic acid complex in a suitable solvent (e.g., deionized water, methanol, or DMSO) at a concentration of approximately 10⁻⁵ M. For solid-state measurements, finely grind the crystalline sample and place it in a solid-state sample holder.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanoid ion (e.g., ~615 nm for Eu³⁺ or ~545 nm for Tb³⁺). Scan the excitation monochromator over a range of wavelengths (e.g., 250-500 nm) to determine the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. Scan the emission monochromator over a range of wavelengths (e.g., 400-750 nm) to record the characteristic emission spectrum of the lanthanoid complex.

Protocol 3: Determination of Luminescence Quantum Yield (Relative Method)

This protocol describes a common method for determining the luminescence quantum yield of a sample relative to a known standard.

Materials:

  • Lanthanoid-chelidamic acid complex (sample)

  • A well-characterized luminescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for the blue-green region, or a stable lanthanide complex with a known quantum yield).

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Prepare solutions with absorbances below 0.1 to minimize inner filter effects.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Protocol 4: Cellular Imaging with Lanthanoid-Chelidamic Acid Probes

This protocol provides a general guideline for visualizing the cellular uptake of luminescent lanthanoid complexes.

Materials:

  • Lanthanoid-chelidamic acid complex

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with a suitable excitation source and emission filters.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency (e.g., 60-70%) on glass-bottom dishes.

  • Probe Incubation: Prepare a stock solution of the lanthanoid-chelidamic acid complex in a biocompatible solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the luminescent probe.

  • Incubate the cells for a specific period (e.g., 1-4 hours) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound complex.

  • Imaging: Add fresh cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific lanthanoid complex. Time-gated imaging techniques can be employed to reduce background autofluorescence from the cells.

Protocol 5: Cytotoxicity Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of lanthanoid-chelidamic acid compounds.

Materials:

  • Lanthanoid-chelidamic acid complex

  • Cells of interest

  • 96-well cell culture plates

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the lanthanoid-chelidamic acid complex in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include untreated cells as a control.

  • Incubate the plate for 24-72 hours at 37 °C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization s1 Reactants (Chelidamic Acid, Ln Salt) s2 Hydrothermal Synthesis s1->s2 s3 Crystallization s2->s3 s4 Characterization (XRD, IR, TGA) s3->s4 a1 Luminescence Studies (Spectroscopy, Quantum Yield, Lifetime) s3->a1 a2 Bioimaging (Cellular Uptake) s3->a2 a3 Cytotoxicity Assay (MTT Assay) s3->a3

Caption: Experimental workflow for lanthanoid-chelidamic acid compounds.

antenna_effect cluster_ligand Chelidamic Acid (Antenna) cluster_lanthanide Lanthanoid Ion L_S0 Ground State (S₀) L_S1 Singlet Excited State (S₁) L_S0->L_S1 1. Light Absorption (UV) L_T1 Triplet Excited State (T₁) L_S1->L_T1 2. Intersystem Crossing Ln_E Excited State L_T1->Ln_E 3. Energy Transfer Ln_G Ground State Ln_E->Ln_G 4. Luminescence

Caption: The antenna effect in lanthanoid-chelidamic acid complexes.

References

Application Notes and Protocols for Glutamate Decarboxylase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate decarboxylase (GAD) is a critical enzyme in the central nervous system responsible for catalyzing the conversion of glutamate, the primary excitatory neurotransmitter, to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter.[1][2] This enzymatic reaction is the rate-limiting step in the synthesis of GABA and plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[2][3] Dysregulation of GAD activity has been implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, schizophrenia, and type 1 diabetes, making it an attractive target for therapeutic intervention.[3][4]

This document provides detailed application notes and protocols for designing and conducting GAD inhibition assays. It is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel GAD inhibitors. The protocols described herein cover various assay formats, from high-throughput screening (HTS) compatible colorimetric and fluorometric methods to more detailed mechanistic studies using HPLC-based approaches.

Principle of GAD Activity Assays

GAD catalyzes the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide (CO2).[2][5] Inhibition assays aim to quantify the reduction in GAD activity in the presence of a test compound. The activity of GAD can be measured by monitoring the consumption of the substrate (glutamate) or the formation of one of the products (GABA or CO2). Several methods have been developed for this purpose, each with its own advantages and limitations.

  • Colorimetric Assays: These assays are often based on a pH change resulting from the consumption of a proton during the decarboxylation reaction or the colorimetric detection of GABA.[6][7] They are generally simple, cost-effective, and suitable for HTS.[6]

  • Fluorometric Assays: These methods offer higher sensitivity compared to colorimetric assays.[1] They can be based on the change in fluorescence of the enzyme upon substrate binding or by using a coupled enzyme system that produces a fluorescent product.[1][8]

  • HPLC-Based Assays: High-performance liquid chromatography (HPLC) provides a highly specific and accurate method to directly measure the formation of GABA.[9][10] This technique is particularly useful for detailed kinetic studies and for validating hits from primary screens.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and a general workflow for a GAD inhibition assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_R GABA Receptor Vesicle->GABA_R Release into Synaptic Cleft Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel Activates Inhibition Neuronal Inhibition Ion_Channel->Inhibition Leads to

Caption: GABAergic signaling pathway.

GAD_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (GAD Enzyme, Glutamate, PLP, Buffer) start->prepare_reagents add_inhibitor Add Test Compound (Potential Inhibitor) prepare_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Glutamate) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Colorimetric, Fluorescent, or HPLC) stop_reaction->detect_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for GAD inhibition assay.

Experimental Protocols

Protocol 1: Colorimetric GAD Inhibition Assay

This protocol is adapted from a pH-sensitive colorimetric assay and is suitable for high-throughput screening.[6] The assay measures the increase in pH resulting from the consumption of a proton during the decarboxylation of glutamate.

Materials and Reagents:

  • Recombinant GAD enzyme (GAD65 or GAD67)

  • L-Glutamic acid

  • Pyridoxal 5'-phosphate (PLP)

  • Bromocresol Green indicator

  • Acetate buffer (e.g., 20 mM, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-glutamic acid (e.g., 100 mM) in acetate buffer.

    • Prepare a stock solution of PLP (e.g., 10 mM) in water.

    • Prepare a working solution of GAD enzyme in acetate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a reaction mixture containing acetate buffer, Bromocresol Green, and PLP.

  • Assay Protocol:

    • Add 2 µL of test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 180 µL of the reaction mixture to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-glutamic acid solution to each well.

    • Immediately measure the absorbance at 620 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorometric GAD Inhibition Assay

This protocol describes a sensitive fluorometric assay based on a coupled enzyme system. The GABA produced by GAD is converted to succinate in a series of reactions that ultimately generate a fluorescent product.[8]

Materials and Reagents:

  • Recombinant GAD enzyme

  • L-Glutamic acid

  • PLP

  • GABAse (contains GABA transaminase and succinic semialdehyde dehydrogenase)

  • α-Ketoglutarate

  • NADP+

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in assay buffer.

    • Prepare a working solution of GAD enzyme.

    • Prepare a detection cocktail containing GABAse, α-ketoglutarate, NADP+, resazurin, and diaphorase.

  • Assay Protocol:

    • Add 2 µL of test compound or DMSO to the wells of the microplate.

    • Add 40 µL of GAD enzyme solution to each well.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the GAD reaction by adding 10 µL of L-glutamic acid solution.

    • Incubate at 37°C for 30-60 minutes.

    • Add 50 µL of the detection cocktail to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590-600 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without GAD enzyme) from all readings.

    • Calculate the percent inhibition as described in Protocol 1.

    • Determine the IC50 value.

Protocol 3: HPLC-Based GAD Inhibition Assay

This protocol provides a highly specific method for quantifying GAD activity by directly measuring GABA formation after derivatization.[9][10]

Materials and Reagents:

  • Recombinant GAD enzyme or tissue homogenate

  • L-Glutamic acid

  • PLP

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • Test compounds

  • Trichloroacetic acid (TCA) for reaction termination

  • Derivatization agent (e.g., o-phthalaldehyde (OPA) with 2-mercaptoethanol, or dansyl chloride)

  • HPLC system with a fluorescence or UV detector and a suitable column (e.g., C18)

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the assay buffer, GAD enzyme, PLP, and the test compound.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding L-glutamic acid.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of cold TCA (e.g., 10%).

    • Centrifuge to pellet the precipitated protein.

  • Derivatization:

    • Take an aliquot of the supernatant.

    • Add the derivatization agent and incubate according to the manufacturer's instructions. For example, with OPA/2-mercaptoethanol, the reaction is typically rapid at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized GABA from other components using an appropriate gradient of mobile phases.

    • Detect the derivatized GABA using a fluorescence or UV detector.

    • Quantify the amount of GABA produced by comparing the peak area to a standard curve of derivatized GABA.

  • Data Analysis:

    • Calculate the specific activity of GAD (e.g., in nmol GABA/min/mg protein).

    • Calculate the percent inhibition and IC50 values as described previously.

Data Presentation

Quantitative data from GAD inhibition assays should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitor Potency (IC50 Values)

Compound IDGAD IsoformIC50 (µM)95% Confidence IntervalHill Slope
Inhibitor AGAD6515.212.5 - 18.51.1
Inhibitor BGAD652.82.1 - 3.70.9
Inhibitor AGAD67> 100--
Inhibitor BGAD6755.648.2 - 64.11.0

Table 2: Assay Quality Control (Z'-factor)

Assay PlatePositive Control (Max Signal)Negative Control (Min Signal)Z'-factor
1100% Activity (DMSO)Background (No Enzyme)0.78
2100% Activity (DMSO)Background (No Enzyme)0.82
3100% Activity (DMSO)Background (No Enzyme)0.75

Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variabilityInaccurate pipetting, bubbles in wellsUse calibrated pipettes, employ reverse pipetting for viscous solutions, centrifuge plates briefly to remove bubbles.
Low Z'-factorLow signal-to-background ratio, high data scatterOptimize enzyme and substrate concentrations, increase incubation time, ensure proper mixing.
False positivesCompound interference with detection methodPerform counter-screens without the GAD enzyme to identify compounds that directly affect the detection reagents or produce a signal.
False negativesPoor compound solubility, compound degradationCheck compound solubility in assay buffer, reduce DMSO concentration if possible, assess compound stability under assay conditions.
No or low enzyme activityInactive enzyme, missing cofactor (PLP)Use a fresh batch of enzyme, always include PLP in the reaction mixture, check the pH and ionic strength of the assay buffer.[11]

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive guide for the identification and characterization of GAD inhibitors. The choice of assay will depend on the specific research goals, available resources, and the stage of the drug discovery process. For high-throughput screening, colorimetric or fluorometric assays are recommended due to their simplicity and scalability. For more detailed mechanistic studies and validation of hits, the HPLC-based method offers superior accuracy and specificity. By following these detailed protocols and data analysis guidelines, researchers can effectively advance their understanding of GAD modulation and accelerate the development of novel therapeutics for a range of neurological and metabolic disorders.

References

Chelidamic Acid: A Versatile Precursor for Advanced Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Chelidamic acid, a pyridine-based heterocyclic compound, has emerged as a highly versatile and valuable precursor in modern organic synthesis. Its rigid scaffold, featuring carboxylic acid functionalities at the 2 and 6 positions and a reactive hydroxyl group at the 4 position, provides a unique platform for the construction of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of chelidamic acid in the synthesis of novel compounds with significant potential in drug development, particularly in the areas of oncology, virology, and inflammatory diseases.

Key Applications of Chelidamic Acid Derivatives

Chelidamic acid serves as a foundational building block for several classes of biologically active compounds. Its derivatives have shown promise as:

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Antiviral Therapeutics: Notably as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.

  • Anti-inflammatory Molecules: Through the inhibition of caspases, a family of proteases central to apoptosis and inflammation.

  • Ligands for Catalysis: The pyridine nitrogen and carboxylic acid groups provide excellent coordination sites for metal catalysts.

Data Presentation: Synthetic Derivatives and Biological Activity

The following tables summarize quantitative data for key synthetic transformations starting from chelidamic acid and the biological activities of its derivatives.

Table 1: Synthesis of Key Intermediates from Chelidamic Acid

PrecursorReagents and ConditionsProductYield (%)Reference
Chelidamic Acid1. SOCl₂, reflux2. MeOH, refluxDimethyl 4-hydroxypyridine-2,6-dicarboxylate82[1]
Dimethyl 4-hydroxypyridine-2,6-dicarboxylatePBr₅, 110°C, 6hDimethyl 4-bromopyridine-2,6-dicarboxylate73[1]
Chelidamic Acid1. SOCl₂, reflux2. Amine (e.g., N-ethylaniline), Et₃N, CH₂Cl₂N²,N⁶-dialkyl-4-hydroxypyridine-2,6-dicarboxamideModerate to Good[2]
Chelidamic Acid1. POCl₃, reflux2. Amine (e.g., diethylamine)N²,N⁶-diethyl-4-chloropyridine-2,6-dicarboxamideNot specified[3]

Table 2: Biological Activity of Chelidamic Acid Derivatives

Derivative ClassTargetSpecific Compound ExampleIC₅₀/EC₅₀Reference
Pyridinylimidazolesp38 MAPK2-Acylaminopyridin-4-ylimidazole derivativeNot Specified[4]
Quinoxaline Derivativesp38α MAPKQuinoxaline-hydrazone derivative 4a0.042 µM (IC₅₀)[5]
Benzamide DerivativesJNKJNK-IN-8Not Specified[6]
Diketo Acid AnalogsHIV-1 IntegraseStructurally related quinolone derivative7.2 nM (IC₅₀)[7]
FlavonoidsCaspase-1Chelidonic acid (structurally similar)Not Specified[8]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and derivatives from chelidamic acid are provided below.

Protocol 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This two-step protocol describes the esterification of chelidamic acid followed by bromination.

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate [1]

  • To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and sulfuric acid (0.2 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the mixture and remove the solvent under reduced pressure to yield a white solid.

  • Isolate the precipitate by filtration, wash with water (3 x 50 mL), and dry under vacuum. Expected Yield: 9.4 g (82%).

Step 2: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate [1]

  • In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

  • Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol).

  • Stir the mixture for 6 hours at 110°C.

  • After partial cooling, remove the toluene by rotary evaporation.

  • Mix the resulting yellow oil with distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

  • Wash the combined organic phase with water (3 x 40 mL), dry over Na₂SO₄, and evaporate the solvent.

  • Recrystallize the crude product from methanol to give a white solid. Expected Yield: 4.75 g (73%).

Protocol 2: Synthesis of N²,N⁶-Diethyl-4-chloropyridine-2,6-dicarboxamide (Adapted from similar pyridine derivatives) [2][3]

This protocol outlines the chlorination of chelidamic acid and subsequent amidation.

Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride

  • In a round-bottom flask, suspend chelidamic acid in excess thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Synthesis of N²,N⁶-Diethyl-4-chloropyridine-2,6-dicarboxamide

  • Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of Dimethyl 4-bromopyridine-2,6-dicarboxylate with Phenylboronic Acid (General Procedure) [9][10]

This protocol provides a general method for the C-C bond formation at the 4-position of the pyridine ring.

  • In a microwave vial, combine dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents) as the catalyst.

  • Add a 4:1 mixture of toluene and ethanol as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel. Expected yields can range from moderate to high depending on the specific substrates.

Visualizing Synthesis and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a targeted biological pathway.

G Chelidamic_Acid Chelidamic Acid Esterification Esterification (MeOH, H₂SO₄) Chelidamic_Acid->Esterification Step 1 Chlorination Chlorination (SOCl₂) Chelidamic_Acid->Chlorination Step 1 Dimethyl_Chelidamate Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Esterification->Dimethyl_Chelidamate Amidation Amidation (R₂NH) Chlorination->Amidation Step 2 Dicarboxamide N,N'-Dialkyl-4-hydroxy- pyridine-2,6-dicarboxamide Amidation->Dicarboxamide Bromination Bromination (PBr₅) Dimethyl_Chelidamate->Bromination Bromo_Ester Dimethyl 4-bromopyridine-2,6-dicarboxylate Bromination->Bromo_Ester Suzuki_Coupling Suzuki Coupling (ArB(OH)₂, Pd catalyst) Aryl_Ester Dimethyl 4-arylpyridine-2,6-dicarboxylate Suzuki_Coupling->Aryl_Ester Bromo_Ester->Suzuki_Coupling

Caption: Synthetic workflow for key derivatives from chelidamic acid.

G cluster_MAPK MAPK Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Chelidamic_Derivative Chelidamic Acid Derivative Chelidamic_Derivative->RAF Inhibition

Caption: Inhibition of the MAPK signaling pathway by chelidamic acid derivatives.

G HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integrase HIV Integrase HIV_DNA->Integrase Integration Integration Integrase->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Chelidamic_Derivative Chelidamic Acid Derivative (Integrase Inhibitor) Chelidamic_Derivative->Integrase Inhibition

Caption: Mechanism of action for chelidamic acid-based HIV integrase inhibitors.

Conclusion

Chelidamic acid is a readily accessible and highly adaptable precursor for the synthesis of a wide range of functionalized heterocyclic compounds. Its derivatives have demonstrated significant potential in medicinal chemistry, offering promising avenues for the development of novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to explore the synthetic utility of chelidamic acid and its derivatives in the pursuit of new and effective treatments for a variety of diseases.

References

Application Notes and Protocols for 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, commonly known as chelidamic acid hydrate, is a versatile organic linker for the synthesis of metal-organic frameworks (MOFs). Its rigid structure and the presence of multiple coordination sites (two carboxylate groups and one keto-enol tautomerism-capable oxygen) allow for the formation of robust and porous frameworks with a variety of metal ions. These MOFs exhibit promising properties for applications in gas storage, catalysis, and biomedicine, including drug delivery and cancer therapy.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of MOFs using chelidamic acid hydrate as a primary building block. It is intended for researchers, scientists, and drug development professionals working in the field of materials science and medicinal chemistry.

Data Presentation: Physicochemical Properties of Chelidamic Acid-Based MOFs

The properties of MOFs are highly dependent on the choice of the metal cation. Below is a summary of the physicochemical characteristics of various MOFs synthesized with 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

MOF DesignationMetal IonSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Key Application Highlights
La-CDALanthanum (La³⁺)Hydrothermal400[1]--Luminescence, Catalysis[1]
Co-CDACobalt (Co²⁺)Microwave-assisted reverse micelle~1700[2]--Catalysis (Oxidation, Dihydropyridine synthesis)[2]
Mn-CDAManganese (Mn²⁺)Hydrothermal---Proton conductivity
Zn-CDAZinc (Zn²⁺)Solvothermal80[3]-22.5[3]Corrosion inhibition

Experimental Protocols

Hydrothermal Synthesis of Lanthanide-Chelidamic Acid MOF (La-CDA)

This protocol is adapted from the synthesis of a lanthanum-based MOF with chelidamic acid.

Materials:

  • Lanthanum(III) oxide (La₂O₃)

  • This compound (Chelidamic acid hydrate)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine Lanthanum(III) oxide (0.25 mmol) and this compound (0.25 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Seal the autoclave and heat it in an oven at 180 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 48 hours.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals thoroughly with deionized water and ethanol.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Characterization:

The resulting La-CDA MOF can be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its crystal structure and topology. Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the coordination of the chelidamic acid ligand to the lanthanum ions. Thermogravimetric analysis (TGA) can be employed to assess the thermal stability of the framework. The optical properties, such as luminescence, can be investigated using fluorescence spectroscopy.

Solvothermal Synthesis of Zinc-Chelidamic Acid MOF (Zn-CDA)

This protocol outlines a general approach for the solvothermal synthesis of a zinc-based MOF with chelidamic acid.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (Chelidamic acid hydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • Dissolve Zinc(II) nitrate hexahydrate in DMF in a glass vial.

  • In a separate vial, dissolve this compound in DMF.

  • Mix the two solutions in a 25 mL Teflon-lined stainless steel autoclave. The molar ratio of metal salt to ligand can be varied to optimize crystal growth. A 1:1 molar ratio is a common starting point.

  • Seal the autoclave and place it in an oven at a temperature between 100-140 °C for 24-72 hours.[4][5]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a lower boiling point solvent like ethanol to facilitate drying.

  • Dry the purified MOF under vacuum at an elevated temperature (e.g., 80-120 °C) to remove residual solvent.

Characterization:

The Zn-CDA MOF can be characterized using Powder X-ray Diffraction (PXRD) to confirm its crystalline phase. Scanning Electron Microscopy (SEM) can be used to observe the morphology and size of the crystals. Brunauer-Emmett-Teller (BET) analysis is crucial for determining the surface area and pore size distribution of the material.[3]

Mandatory Visualizations

Experimental Workflow for MOF Synthesis

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) Mixing Mixing in Autoclave Metal_Salt->Mixing Ligand Ligand Solution (Chelidamic Acid Hydrate in DMF) Ligand->Mixing Heating Solvothermal/Hydrothermal Reaction (100-180°C) Mixing->Heating Filtration Filtration/ Centrifugation Heating->Filtration Washing Washing with Solvent (e.g., DMF, Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Characterization PXRD, SEM, BET, FTIR, TGA Drying->Characterization Final_Product Purified MOF (e.g., Zn-CDA) Drying->Final_Product

Caption: General experimental workflow for the synthesis of chelidamic acid-based MOFs.

Signaling Pathway for MOF-Induced Cancer Cell Apoptosis

MOFs can be engineered for targeted drug delivery and therapy in cancer. Upon internalization by cancer cells, the MOF can release therapeutic agents or the metal ions themselves can exhibit cytotoxic effects, leading to the induction of apoptosis. A common pathway involves the regulation of the Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway MOF Chelidamic Acid-based MOF (e.g., loaded with anticancer drug) Cancer_Cell Cancer Cell MOF->Cancer_Cell Targeting Internalization Internalization (Endocytosis) Cancer_Cell->Internalization Drug_Release Drug/Ion Release (pH-responsive) Internalization->Drug_Release ROS ↑ Reactive Oxygen Species (ROS) Drug_Release->ROS Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Drug_Release->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Drug_Release->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: MOF-induced apoptosis signaling pathway in cancer cells.

Conclusion

This compound is a highly effective and versatile linker for the construction of a wide range of metal-organic frameworks. The protocols and data presented herein provide a foundational guide for the synthesis, characterization, and potential application of these materials, particularly in the fields of catalysis and biomedicine. Further research into the optimization of synthesis conditions and the exploration of novel metal-ligand combinations will undoubtedly expand the scope and utility of chelidamic acid-based MOFs.

References

Application Notes and Protocols: Antiviral Activity of Chelidamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, a γ-pyrone derivative with a 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid core, has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure, coupled with the presence of a ketone and two carboxylic acid functionalities, provides a versatile platform for the design of novel therapeutic agents. A significant area of interest is the exploration of chelidamic acid derivatives for their potential antiviral activities. This interest is largely fueled by the structural resemblance of the chelidamic acid core to known pharmacophores in established antiviral drugs, particularly those targeting viral enzymes.[1][2]

The primary hypothesized mechanism of antiviral action for many chelidamic acid derivatives is the chelation of essential metal ions within the active sites of viral enzymes.[1] This mode of action is particularly relevant for viral integrases and polymerases, which often require divalent metal cations for their catalytic activity. By sequestering these metal ions, chelidamic acid derivatives can effectively inhibit enzyme function and, consequently, viral replication.

These application notes provide a comprehensive overview of the current understanding of the antiviral potential of chelidamic acid derivatives. They include a summary of available quantitative data for structurally related compounds, detailed experimental protocols for key antiviral and cytotoxicity assays, and visual diagrams of relevant biological pathways and experimental workflows to guide researchers in this promising field.

Data Presentation: Antiviral Activity

While extensive quantitative data for a broad range of chelidamic acid derivatives is still emerging in the scientific literature, the analysis of structurally similar compounds, such as 1,4-dihydropyridines (DHPs), offers valuable insights into their potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of selected DHP derivatives against various human cancer cell lines, which, although not antiviral data, demonstrates the biological activity of this related scaffold.[1]

Compound IDVirus/Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
DHP-1HeLa (Cervical Cancer)Cytotoxicity3.6DoxorubicinNot specified
DHP-1MCF-7 (Breast Cancer)Cytotoxicity5.2DoxorubicinNot specified
DHP-2HeLa (Cervical Cancer)Cytotoxicity2.3DoxorubicinNot specified
DHP-2MCF-7 (Breast Cancer)Cytotoxicity5.7DoxorubicinNot specified

Note: The data presented above is for 1,4-dihydropyridine derivatives and is intended to be illustrative of the potential of the broader class of compounds to which chelidamic acid derivatives belong. Researchers are encouraged to perform their own comprehensive antiviral screening to determine the specific activity of their synthesized chelidamic acid derivatives.

Experimental Protocols

A systematic evaluation of the antiviral activity of novel compounds is essential. The following protocols outline standard assays for determining cytotoxicity and antiviral efficacy.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range at which a compound is not toxic to the host cells, which is a prerequisite for evaluating its specific antiviral activity.

Materials:

  • Human cell line (e.g., Vero, HeLa, MT-4)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Chelidamic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the chelidamic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a cell-free blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Plaque Reduction Assay (for viruses like Herpes Simplex Virus)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates

  • Virus stock of known titer (e.g., Herpes Simplex Virus 1 or 2)

  • Chelidamic acid derivatives

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Infection: Aspirate the culture medium from the confluent cell monolayers and infect the cells with the virus at a concentration that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing serial dilutions of the chelidamic acid derivative to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed in the virus control wells.

  • Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

HIV-1 Integrase Strand Transfer Inhibition Assay

This is a biochemical assay to specifically measure the inhibition of the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Biotinylated donor DNA (simulating the viral DNA end)

  • Digoxigenin (DIG)-labeled target DNA

  • Streptavidin-coated 96-well plates

  • Assay buffer (containing MnCl₂ or MgCl₂)

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Add the biotinylated donor DNA to the streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound DNA.

  • Enzyme Binding: Add the recombinant HIV-1 integrase to the wells and incubate to allow it to bind to the donor DNA.

  • Inhibitor Addition: Add serial dilutions of the chelidamic acid derivatives to the wells and incubate.

  • Strand Transfer Reaction: Add the DIG-labeled target DNA to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.

  • Detection: Wash the wells and add the anti-DIG-HRP antibody. After incubation and washing, add the TMB substrate.

  • Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of integrase activity for each compound concentration and determine the 50% inhibitory concentration (IC50).

Mandatory Visualizations

antiviral_screening_workflow cluster_workflow Antiviral Screening Workflow start Synthesized Chelidamic Acid Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., Plaque Reduction Assay) cytotoxicity->antiviral_screen Determine Non-Toxic Concentration Range mechanism_study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) antiviral_screen->mechanism_study Identify Active Compounds lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: A generalized workflow for the antiviral screening of novel chelidamic acid derivatives.

hiv_integrase_inhibition cluster_pathway HIV-1 Integrase Inhibition by Chelidamic Acid Derivatives Viral_DNA Viral DNA Integrase HIV-1 Integrase (with Mg2+ ions) Viral_DNA->Integrase Integration Integration Integrase->Integration Inhibition Inhibition Host_DNA Host Chromosomal DNA Host_DNA->Integration Chelidamic_Derivative Chelidamic Acid Derivative Chelidamic_Derivative->Integrase

Caption: Proposed mechanism of HIV-1 integrase inhibition by chelidamic acid derivatives.

References

Application Notes and Protocols: Chelidamic Acid in the Design of Coordination Polymers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from chelidamic acid. Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a versatile organic ligand, offers a unique platform for creating novel materials with potential applications in drug delivery and pharmaceutical development. Its rigid structure and multiple coordination sites—two carboxylate groups and a pyridine nitrogen atom—allow for the formation of diverse and tunable network structures with various metal ions.

Application Notes

Synthesis of Chelidamic Acid-Based Coordination Polymers

The synthesis of coordination polymers using chelidamic acid typically involves the reaction of a metal salt with the chelidamic acid ligand under various conditions, including solvothermal, hydrothermal, or slow evaporation methods. The choice of metal ion, solvent system, temperature, and the presence of co-ligands can significantly influence the final structure and properties of the resulting coordination polymer.

  • Zinc(II) Coordination Polymers: The reaction of a zinc salt (e.g., zinc nitrate) with chelidamic acid in a solvent mixture like DMF/water can yield crystalline coordination polymers. The coordination environment of the Zn(II) ion is often octahedral, involving coordination to the carboxylate oxygen atoms and the pyridine nitrogen of the chelidamic acid ligand, as well as solvent molecules.[1]

  • Copper(II) Coordination Polymers: Copper(II) salts readily react with chelidamic acid to form coordination polymers. The synthesis can be carried out in aqueous or mixed solvent systems. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks, depending on the reaction conditions.[2][3]

  • Lanthanide(III) Coordination Polymers: Lanthanide ions, with their high coordination numbers and flexible coordination geometries, form a variety of coordination polymers with chelidamic acid. Hydrothermal synthesis is a common method for obtaining these materials. The resulting lanthanide-based CPs often exhibit interesting luminescence properties.[4]

Structural and Physicochemical Characterization

A thorough characterization of chelidamic acid-based coordination polymers is crucial to understand their structure-property relationships. The following techniques are essential:

  • Powder X-ray Diffraction (PXRD): This technique is used to confirm the phase purity of the synthesized bulk material and to check for crystallinity. The experimental PXRD pattern is typically compared with the simulated pattern from single-crystal X-ray diffraction data.[5][6][7]

  • Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD provides detailed information about the crystal structure at the atomic level, including bond lengths, bond angles, coordination environment of the metal center, and the overall network topology.[8][9][10]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the coordination polymers and to determine the temperature at which the framework starts to decompose. This is particularly important for applications that may involve heating or for determining the material's stability under physiological conditions.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the coordination of the chelidamic acid ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.

Potential Applications in Drug Development

While the direct application of chelidamic acid-based coordination polymers in drug delivery is an emerging area with limited specific studies, the inherent properties of coordination polymers and chelidamic acid itself suggest significant potential.

  • Drug Loading and Release: The porous nature of many coordination polymers allows for the encapsulation of therapeutic molecules.[13] Drug loading can be achieved through various methods, including in-situ encapsulation during synthesis or post-synthetic modification.[13] The release of the drug can potentially be controlled by the degradation of the coordination polymer matrix in response to stimuli such as pH changes, which is relevant for targeted delivery to specific tissues or cellular compartments.

  • Biocompatibility: Chelidamic acid is a derivative of pyridine-dicarboxylic acid, and some coordination polymers based on similar ligands have been investigated for their biological activity and cytotoxicity.[14][15] However, the biocompatibility of specific chelidamic acid-based coordination polymers would need to be thoroughly evaluated for any pharmaceutical application.

  • Intrinsic Therapeutic Properties: Chelidamic acid derivatives have been explored for their own biological activities, including DNA-cleaving properties and cytotoxicity against tumor cell lines.[8] This opens the possibility of designing coordination polymers where both the ligand and the encapsulated drug contribute to the therapeutic effect.

It is important to note that further research is required to fully explore and validate the use of chelidamic acid coordination polymers in drug delivery systems, including comprehensive studies on drug loading capacities, release kinetics, and in vitro/in vivo biocompatibility and efficacy.

Experimental Protocols

Protocol 1: Synthesis of a Zinc(II)-Chelidamic Acid Coordination Polymer

This protocol is a general guideline based on typical syntheses of zinc-based coordination polymers.

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Chelidamic acid monohydrate (C₇H₅NO₅·H₂O)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a 20 mL scintillation vial, dissolve chelidamic acid monohydrate (0.1 mmol) in a mixture of DMF (5 mL) and deionized water (5 mL).

    • In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in deionized water (5 mL).

    • Slowly add the zinc nitrate solution to the chelidamic acid solution with constant stirring.

    • Seal the vial and place it in an oven at 80 °C for 48 hours.

    • After cooling to room temperature, colorless crystals suitable for X-ray diffraction may be formed.

    • Collect the crystals by filtration, wash with a small amount of DMF and water, and air-dry.

Protocol 2: Characterization of the Synthesized Coordination Polymer
  • Powder X-ray Diffraction (PXRD):

    • Grind a small sample of the crystalline product into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with the simulated pattern from single-crystal data to confirm phase purity.[5][16]

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the sample (5-10 mg) in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting TGA curve to determine the decomposition temperature and weight loss steps.[17][18]

Data Presentation

Table 1: Representative Crystallographic Data for a Chelidamic Acid-Based Coordination Polymer (Note: This is an example table with hypothetical data for illustrative purposes, as comprehensive data for a single compound was not available across all sources.)

ParameterValue
Chemical FormulaC₁₄H₁₂N₂O₁₀Zn
Formula Weight445.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234(5)
b (Å)15.678(3)
c (Å)11.456(2)
β (°)98.78(3)
Volume (ų)1815.1(1)
Z4
Density (calculated) (g/cm³)1.632
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.123

Table 2: Selected Bond Lengths and Angles for a Hypothetical Zn(II)-Chelidamic Acid Coordination Polymer

BondLength (Å)AngleDegree (°)
Zn-O12.105(3)O1-Zn-O289.5(1)
Zn-O32.089(2)O1-Zn-N1175.4(2)
Zn-N12.154(4)O3-Zn-N192.1(1)

Table 3: Thermal Stability Data for a Hypothetical Chelidamic Acid-Based Coordination Polymer

CompoundDecomposition Temperature (°C)Residue at 800 °C (%)
Zn(II)-Chelidamic Acid Polymer~350~25 (as ZnO)

Visualizations

experimental_workflow Experimental Workflow for Chelidamic Acid Coordination Polymers cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Chelidamic Acid + Metal Salt reaction Reaction (Solvothermal/Hydrothermal) start->reaction Solvent crystallization Crystallization reaction->crystallization product Coordination Polymer Crystals crystallization->product pxrd Powder X-ray Diffraction (PXRD) product->pxrd scxrd Single-Crystal X-ray Diffraction (SC-XRD) product->scxrd tga Thermogravimetric Analysis (TGA) product->tga ir IR Spectroscopy product->ir phase Phase Purity pxrd->phase structure Crystal Structure (Bond lengths, angles) scxrd->structure stability Thermal Stability tga->stability coordination Coordination Mode ir->coordination

Caption: Workflow for the synthesis and characterization of chelidamic acid coordination polymers.

drug_delivery_pathway Conceptual Drug Delivery Mechanism of a Chelidamic Acid-Based CP cluster_loading Drug Loading cluster_release Drug Release cp Porous Chelidamic Acid CP loaded_cp Drug-Loaded CP cp->loaded_cp drug Drug Molecule drug->loaded_cp Encapsulation stimulus Stimulus (e.g., low pH in tumor microenvironment) loaded_cp->stimulus degradation CP Matrix Degradation stimulus->degradation release Drug Release degradation->release target Target Cell release->target

Caption: Hypothetical mechanism for drug loading and release from a chelidamic acid-based CP.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Chelidamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidamic acid, a pyridine-4,5-dicarboxylic acid, and its derivatives are emerging as a promising class of compounds with potential therapeutic applications, including anticancer activity.[1][2] The cytotoxic effects of these compounds are often attributed to their ability to chelate metal ions, such as iron(II), and induce DNA strand scission through the generation of reactive oxygen species (ROS) via the Fenton reaction.[1] This DNA damage can trigger a cellular stress response, leading to programmed cell death, or apoptosis.[1]

These application notes provide a comprehensive guide for the in vitro evaluation of chelidamic acid's cytotoxicity. Detailed protocols for key assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-based assay for apoptosis, are presented. This document is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to effectively screen and characterize the cytotoxic potential of chelidamic acid and its analogs.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly assess the cytotoxic effects of chelidamic acid. This includes evaluating metabolic activity, membrane integrity, and the induction of apoptosis.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[3]

  • LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[5][6] LDH is a stable enzyme present in most cell types and is rapidly released when the plasma membrane is compromised, making it a reliable indicator of cytotoxicity.[5]

  • Apoptosis Assay (Annexin V): This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye to identify apoptotic cells.[7][8] Co-staining with a viability dye like 7-AAD or Propidium Iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[7]

Data Presentation

The following table summarizes the cytotoxic activity of chelidamic acid-acridine derivatives, providing an example of how to present quantitative data.

CompoundCell LineIC50 (µM)Reference
FTP1Human Colon CarcinomaModest Cytotoxicity[2]
FTP2Human Colon Carcinoma8-fold more potent than FTP1[2]

IC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Cell Culture

The choice of cell line is critical for cytotoxicity testing and should be relevant to the intended application.[10][11][12] For anticancer studies, human cancer cell lines such as HT29 (colon carcinoma) or MCF-7 (breast adenocarcinoma) are commonly used.[1][2][13]

  • Cell Line Maintenance: Culture the chosen cell line in the recommended complete culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[1][4][14]

Materials:

  • Selected human cancer cell line (e.g., HT29)

  • Complete cell culture medium

  • Chelidamic acid (or derivative) stock solution

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO[1]

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the chelidamic acid compound in complete medium. Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).[1] Incubate for the desired exposure time (e.g., 48-72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution to each well.[1][14] Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT.[1] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[1]

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on established LDH assay methodologies.[5][6][15]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Chelidamic acid (or derivative) stock solution

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[16]

    • Medium Background Control: Wells containing only culture medium.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[15][16]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[16] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[16]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[16]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol outlines the use of an Annexin V-CF488A and 7-AAD staining kit.[7]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Chelidamic acid (or derivative) stock solution

  • Apoptosis Assay Kit (e.g., Annexin V-CF488A and 7-AAD)[7]

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with chelidamic acid for the desired time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-CF488A and 1 µL of 7-AAD staining solution.[7]

    • Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the cells by flow cytometry within 30 minutes of staining.[7] Use 488 nm excitation and measure fluorescence emission at approximately 515 nm for Annexin V-CF488A and >650 nm for 7-AAD.[7]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HT29) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Chelidamic Acid Stock Solution compound_treatment Compound Treatment (Serial Dilutions) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay (Viability) compound_treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) compound_treatment->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) compound_treatment->apoptosis_assay data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq ic50 IC50 Determination data_acq->ic50 percent_cytotoxicity % Cytotoxicity Calculation data_acq->percent_cytotoxicity apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant

Caption: Experimental workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway for Chelidamic Acid-Induced Apoptosis

G chelidamic_acid Chelidamic Acid-Fe(II) Complex ros Reactive Oxygen Species (ROS) (via Fenton Reaction) chelidamic_acid->ros dna_damage DNA Double-Strand Breaks ros->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 pro_apoptotic Upregulation of BAX, PUMA p53->pro_apoptotic mito Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

References

Application Notes and Protocols: Chelidamic Acid as a Potential Anode Material for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic materials are emerging as a viable alternative to traditional graphite anodes in lithium-ion batteries (LIBs), offering the advantages of sustainability, low cost, and tunable properties.[1] Chelidamic acid (1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid, CDA), a heterocyclic compound, has garnered significant attention as a promising organic anode material.[1][2] Its molecular structure is rich in carbonyl and carboxyl groups, which serve as active sites for the reversible storage of lithium ions. Research indicates that electrodes incorporating chelidamic acid can achieve a high reversible capacity and demonstrate exceptional cycling stability, surpassing the performance of conventional graphite anodes.[1][2] The electrochemical performance is primarily attributed to the reversible redox reactions involving its carbonyl groups and the chelation of lithium ions.

Quantitative Data Presentation

The electrochemical performance of chelidamic acid-based anodes from recent studies is summarized in the table below. This data provides a benchmark for evaluating its potential as an anode material.

ParameterValueConditionsReference
Reversible Specific Capacity 740.2 mAh g⁻¹After 250 cycles[1][2]
Cycling Stability No significant capacity decayOver 250 cycles[1][2]
Rate Performance Superior to graphite electrodesAt a high rate of 10 C[1][3]
Specific Surface Area 2.46 m² g⁻¹Not Applicable[1][3]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis, electrode fabrication, cell assembly, and electrochemical testing of chelidamic acid as a lithium-ion battery anode.[1] Researchers should optimize these protocols for their specific experimental setups.

1. Synthesis of Chelidamic Acid

A common method for synthesizing chelidamic acid is through the amination of chelidonic acid.[1] A patented process involves dissolving chelidonic acid in concentrated ammonium hydroxide.[1]

  • Reaction Setup: In a three-necked round-bottom flask, add pristine chelidonic acid (e.g., 2 g, 10.9 mmol) to deionized water (e.g., 55 mL).[2]

  • Amination: Slowly add a 30% ammonia solution to the flask at 0°C over 1 hour.[4]

  • Reaction: Stir the mixture at room temperature for 48 hours.[4]

  • Work-up: Remove excess ammonia via distillation under reduced pressure.[4]

  • Purification: Add activated carbon to the residue mixed with water and reflux to decolorize.[4]

  • Precipitation: After hot filtration, cool the filtrate and adjust the pH to 1 with hydrochloric acid to precipitate the product.[4]

  • Isolation: Collect the white solid precipitate by filtration, wash with cold water, and dry under vacuum.[4]

G cluster_synthesis Synthesis of Chelidamic Acid start Start: Chelidonic Acid in DI Water add_nh3 Add 30% Ammonia Solution at 0°C start->add_nh3 Amination stir Stir at Room Temperature for 48h add_nh3->stir Reaction distill Remove Excess Ammonia (Reduced Pressure) stir->distill Work-up decolorize Decolorize with Activated Carbon distill->decolorize Purification precipitate Adjust pH to 1 with HCl decolorize->precipitate isolate Filter, Wash, and Dry precipitate->isolate Isolation end_product Final Product: Chelidamic Acid isolate->end_product

Caption: Workflow for the synthesis of chelidamic acid.

2. Anode Electrode Preparation

  • Drying: Dry the synthesized chelidamic acid and a conductive agent like Super P carbon black in a vacuum oven at 80-120°C for at least 12 hours.[1]

  • Slurry Preparation: Mix the chelidamic acid (active material), Super P carbon black (conductive agent), and polyvinylidene fluoride (PVDF) binder in a 70:20:10 weight ratio.[1] Slowly add N-methyl-2-pyrrolidone (NMP) to the mixture while continuously mixing to form a homogeneous slurry.[1]

  • Coating: Cast the slurry onto a copper foil current collector using a doctor blade to a uniform thickness (e.g., 20-30 µm).[1]

  • Drying: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to evaporate the NMP.[1]

  • Punching: Punch the dried electrode sheet into circular discs (e.g., 12 mm diameter) for coin cell assembly.[1]

G cluster_electrode_prep Anode Electrode Preparation dry_materials Dry Chelidamic Acid & Carbon Black mix_slurry Mix Active Material, Conductive Agent, & Binder (70:20:10) with NMP dry_materials->mix_slurry Slurry Formation coat_foil Cast Slurry onto Copper Foil mix_slurry->coat_foil Coating dry_electrode Dry Coated Electrode in Vacuum Oven coat_foil->dry_electrode Solvent Evaporation punch_discs Punch into Circular Discs dry_electrode->punch_discs Finalizing final_anode Chelidamic Acid Anode punch_discs->final_anode

Caption: Experimental workflow for anode electrode preparation.

3. Coin Cell Assembly (CR2032)

Electrochemical performance is typically evaluated using a 2032-type coin cell assembled in an argon-filled glovebox.[1]

  • Materials:

    • Chelidamic acid anode disc

    • Lithium metal foil (counter and reference electrode)

    • Microporous membrane separator (e.g., Celgard 2400)

    • Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)

    • CR2032 coin cell components (casings, spacers, springs)[1]

  • Assembly Protocol:

    • Place the chelidamic acid anode disc in the center of the bottom casing.[1]

    • Add a few drops of electrolyte to wet the anode surface.[1]

    • Place the separator on top of the anode.[1]

    • Add more electrolyte to wet the separator.[1]

    • Place the lithium metal foil on the separator.[1]

    • Add a spacer disc and a spring.[1]

    • Place the top casing and crimp the coin cell using a hydraulic crimping machine.[1]

G cluster_cell_assembly CR2032 Coin Cell Assembly place_anode Place Chelidamic Acid Anode in Casing wet_anode Add Electrolyte to Anode place_anode->wet_anode place_separator Place Separator on Anode wet_anode->place_separator wet_separator Add Electrolyte to Separator place_separator->wet_separator place_li Place Lithium Foil wet_separator->place_li add_spacer_spring Add Spacer and Spring place_li->add_spacer_spring crimp_cell Crimp the Coin Cell add_spacer_spring->crimp_cell assembled_cell Assembled Coin Cell crimp_cell->assembled_cell

Caption: Step-by-step assembly of a CR2032 coin cell.

4. Electrochemical Measurements

The assembled coin cells are tested using a battery cycler to evaluate their electrochemical performance.[1]

  • Galvanostatic Cycling (Charge-Discharge Test):

    • Cycle the cell at a constant current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺.[1]

    • Record the specific capacity (mAh g⁻¹) for each cycle to determine cycling stability and coulombic efficiency.[1]

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window (0.01 V to 3.0 V) to identify the redox potentials of chelidamic acid.[1]

  • Rate Capability Test:

    • Cycle the cell at various current densities (e.g., from 0.1 C to 10 C) to assess its performance at different charge-discharge rates.[1]

G cluster_electrochem_testing Electrochemical Testing assembled_cell Assembled Coin Cell galvanostatic_cycling Galvanostatic Cycling assembled_cell->galvanostatic_cycling cyclic_voltammetry Cyclic Voltammetry assembled_cell->cyclic_voltammetry rate_capability Rate Capability Test assembled_cell->rate_capability performance_data Electrochemical Performance Data galvanostatic_cycling->performance_data cyclic_voltammetry->performance_data rate_capability->performance_data

Caption: Logical workflow for electrochemical measurements.

References

Application Notes and Protocols for the Preparation of Chelidamic Acid Solutions in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the preparation, storage, and handling of chelidamic acid solutions to ensure experimental reproducibility and integrity in various biological assays.

Introduction

Chelidamic acid is a heterocyclic organic compound investigated for a range of biological activities, including its role as a potent inhibitor of glutamate decarboxylase[1]. Proper preparation of chelidamic acid solutions is critical for obtaining accurate and reliable results in biological experiments. Factors such as solvent choice, concentration, stability, and handling procedures can significantly impact the outcome of assays. These notes detail the essential protocols for preparing chelidamic acid solutions for use in cell-based assays, enzymatic assays, and other biological applications.

Physicochemical Properties and Solubility

Chelidamic acid is typically available as a pale yellow to brown powder or crystals[2]. It is crucial to understand its solubility profile to prepare appropriate stock solutions.

Table 1: Solubility of Chelidamic Acid

SolventSolubilitySource(s)
WaterVery soluble[2]
Dimethyl Sulfoxide (DMSO)≥15 mg/mL[2]
1 M Ammonium Hydroxide (NH₄OH)50 mg/mL[2][3][4]

For most in vitro biological assays, DMSO is a common choice for preparing high-concentration stock solutions due to its high solvating power and compatibility with subsequent dilutions into aqueous media[5].

Stability and Storage Recommendations

The stability of chelidamic acid, both in solid form and in solution, is critical for the validity of experimental results. Degradation can be triggered by light, improper pH, or high temperatures, often indicated by a color change to yellow or brown[6].

Table 2: Storage Conditions for Chelidamic Acid

FormConditionDurationRecommendationsSource(s)
Solid 4°CUp to 2 yearsStore in a tightly sealed container in a cool, dry, and dark place.[6]
-20°CUp to 3 yearsStore in a tightly sealed container in a cool, dry, and dark place.[6]
Aqueous Solution 2-8°CShort-termProtect from light.[2][6]
Stock Solution (in DMSO or Aqueous Buffer) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][6]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][6]

Key Stability Considerations:

  • Avoid Freeze-Thaw Cycles: Repeated cycles can accelerate the degradation of the compound[2][6].

  • Light Sensitivity: Solutions should be protected from light to prevent photolytic degradation[6]. Use amber vials or wrap containers in aluminum foil.

  • Incompatibilities: Avoid contact with strong oxidizing agents[2].

  • Fresh Solutions: For sensitive applications, especially in vivo studies, it is highly recommended to prepare fresh solutions before each experiment[2][6].

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of chelidamic acid in DMSO, a common starting point for most in vitro assays.

Materials:

  • Chelidamic acid (anhydrous basis, MW: 183.12 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM solution, weigh out 1.8312 mg of chelidamic acid for every 1 mL of DMSO.

    • Calculation: 10 mmol/L * 183.12 g/mol = 1831.2 mg/L = 1.8312 mg/mL

  • Weighing: Accurately weigh the required amount of solid chelidamic acid and place it into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, brief sonication or warming the solution in a 37°C water bath may aid dissolution[5].

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber tubes) to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended in Table 2[2][6].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells.

Materials:

  • 10 mM Chelidamic Acid Stock Solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Intermediate Steps): Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is good practice to prepare intermediate dilutions to ensure accuracy.

    • Example for 100 µM Working Solution: Dilute the 10 mM stock solution 1:100 in culture medium (e.g., add 5 µL of stock to 495 µL of medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%, and ideally below 0.1%[5]. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup[7].

  • Sterilization (Optional but Recommended): If sterility is a major concern, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter[1][6]. Note that autoclaving is not recommended as it can cause thermal degradation[6].

  • Application: Add the prepared working solutions to the cells as dictated by the specific assay protocol (e.g., MTT assay, cytotoxicity assay)[7][8].

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the standard workflow for preparing chelidamic acid solutions for biological assays, from solid compound to final working solution.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation solid Weigh Solid Chelidamic Acid solvent Add Anhydrous DMSO solid->solvent dissolve Vortex / Sonicate to Dissolve solvent->dissolve aliquot Aliquot into Light- Protected Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For Experiment dilute Dilute with Aqueous Assay Buffer / Medium thaw->dilute sterilize Sterile Filter (0.22 µm) (If Required) dilute->sterilize use Use Immediately in Biological Assay sterilize->use

Caption: Workflow for preparing chelidamic acid solutions.

References

Application Notes: The Role of Chelidamic Acid Derivatives in DNA Cleavage for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chelidamic acid, a pyridine-4,5-dicarboxylic acid, presents a versatile molecular framework for creating novel agents capable of cleaving DNA.[1] When combined with moieties that intercalate with DNA, such as acridine, and complexed with redox-active metal ions like iron(II), these derivatives can effectively induce scission of DNA strands.[1] This characteristic makes them strong contenders for the development of new anticancer treatments. The primary mechanism of action involves the generation of reactive oxygen species (ROS) in immediate proximity to the DNA backbone, which leads to oxidative damage and subsequent cell death.[1]

A significant class of these compounds includes chelidamic acid-acridine conjugates, for instance, FTP1 and its more potent variant, FTP2.[1] These molecules are engineered to bind to DNA via the intercalation of the acridine group, while the chelidamic acid portion chelates iron(II) ions.[1] This positioning of the metal complex on the DNA strand enables site-specific damage. FTP2, which possesses an N,N-dimethylaminoethyl-4-carboxamide substituent on its acridine chromophore, has shown greater cytotoxicity and a preference for GC-rich DNA sequences.[1][2]

Mechanism of Action: Fenton Chemistry and Apoptosis Induction

The principal mechanism through which chelidamic acid-iron(II) complexes cleave DNA is the Fenton reaction.[1] The chelidamic acid component of the derivative binds to intracellular iron(II), and this complex is then brought near the DNA by the intercalating group. In the presence of a reducing agent and molecular oxygen, a cascade of reactions produces highly reactive hydroxyl radicals (•OH).[1] These radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, causing strand breaks.[1]

The Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[1]

This initial DNA damage, especially double-strand breaks, activates a cellular stress response.[1] The cell's DNA damage response (DDR) pathways are triggered, leading to the recruitment of sensor proteins that activate checkpoint kinases such as ATM and ATR.[3] These kinases then phosphorylate and activate the tumor suppressor protein p53.[3] Activated p53 can halt the cell cycle to facilitate DNA repair. However, if the damage is extensive, p53 will initiate apoptosis (programmed cell death) by increasing the expression of pro-apoptotic proteins like BAX and PUMA, which in turn activate caspases, ultimately leading to cell death.[3]

Data Presentation: Cytotoxicity of Chelidamic Acid-Acridine Conjugates

The following table summarizes the available quantitative data on the cytotoxicity of chelidamic acid-acridine derivatives, FTP1 and FTP2, against a human colon carcinoma cell line.

CompoundCell LineIC50 (µM)Notes
FTP1HT29 (Human Colon Carcinoma)~10 µMModest cytotoxicity, essentially sequence-neutral DNA cleavage.[2]
FTP2HT29 (Human Colon Carcinoma)~1.25 µM8-fold enhanced cytotoxicity compared to FTP1, selective for GC-rich sequences.[2]

Experimental Protocols

Protocol 1: In Vitro DNA Cleavage Assay

This protocol outlines the procedure for assessing the DNA cleavage ability of chelidamic acid derivatives using supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)[1]

  • Chelidamic acid derivative stock solution (in DMSO or a suitable solvent)[1]

  • Iron(II) sulfate (FeSO₄) solution[1]

  • 3-Mercaptopropionic acid (MPA) or Dithiothreitol (DTT) as a reducing agent[1]

  • Tris-HCl buffer (pH 7.5)[1]

  • Agarose[1]

  • TAE or TBE buffer[1]

  • Ethidium bromide or other DNA stain[1]

  • 6x DNA loading dye[1]

  • Deionized water[1]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture in the following order:

      • Tris-HCl buffer (to a final concentration of 50 mM)

      • Supercoiled plasmid DNA (e.g., 0.5 µg)

      • Chelidamic acid derivative at various concentrations

      • FeSO₄ solution (to a final concentration equivalent to the derivative)

      • Deionized water to bring the total volume to 18 µL.[1]

    • Gently mix the contents.[1]

  • Initiation of Cleavage:

    • Add 2 µL of the reducing agent (e.g., MPA to a final concentration of 1 mM) to start the DNA cleavage reaction. The final reaction volume should be 20 µL.[1]

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[1]

  • Termination of Reaction:

    • Stop the reaction by adding 4 µL of 6x DNA loading dye.[1]

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).[1]

    • Load the entire reaction mixture into the wells of the agarose gel.[1]

    • Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated a sufficient distance.[1]

  • Visualization and Quantification:

    • Visualize the DNA bands under a UV transilluminator.[1]

    • Capture an image of the gel.[1]

    • Quantify the intensity of the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA bands using densitometry software. The percentage of each form can be calculated to determine the extent of DNA cleavage.[1]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of chelidamic acid derivatives against cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., HT29)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

  • Chelidamic acid derivative stock solution[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1]

  • DMSO[1]

  • 96-well plates[1]

  • Phosphate-buffered saline (PBS)[1]

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the chelidamic acid derivative in complete medium.[1]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).[1]

    • Incubate the plates for 48-72 hours.[3]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate for 4 hours at 37°C.[3]

    • Carefully remove the medium containing MTT.[3]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

Visualizations

DNA_Cleavage_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation s1 Chelidamic Acid Scaffold s3 Synthesis of Conjugate s1->s3 s2 DNA Intercalating Moiety (e.g., Acridine) s2->s3 s4 Purification & Characterization s3->s4 i1 DNA Cleavage Assay s4->i1 Test Compound c1 Cell Viability (MTT) Assay s4->c1 Test Compound i2 Metal Complex Formation (FeSO4) i3 Incubation with Plasmid DNA i2->i3 i4 Agarose Gel Electrophoresis i3->i4 i5 Quantification of DNA Cleavage i4->i5 c2 Treatment of Cancer Cell Lines c1->c2 c3 Measurement of Cytotoxicity (IC50) c2->c3

Caption: Experimental workflow for the development of chelidamic acid derivatives as DNA-cleaving agents.

Apoptosis_Signaling_Pathway compound Chelidamic Acid Derivative -Fe(II) Complex ros Reactive Oxygen Species (ROS) Generation (Fenton Reaction) compound->ros dna_damage DNA Double-Strand Breaks ros->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (DNA Repair) p53->cell_cycle_arrest bax_puma BAX/PUMA Upregulation p53->bax_puma apoptosis Apoptosis caspases Caspase Activation bax_puma->caspases caspases->apoptosis

Caption: Proposed signaling pathway for apoptosis induced by chelidamic acid derivatives.

References

Troubleshooting & Optimization

How to improve the solubility of chelidamic acid hydrate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chelidamic Acid Hydrate

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on how to effectively work with chelidamic acid hydrate, focusing on improving its solubility in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of chelidamic acid hydrate in common laboratory solvents?

A1: Chelidamic acid hydrate exhibits highly variable solubility depending on the solvent system, particularly the pH of aqueous solutions. Its solubility is generally low in neutral water and buffers but increases significantly in basic solutions and organic solvents like DMSO.

Solubility Data Summary

Solvent SystemReported SolubilityNotesCitations
Water (H₂O)~1 mg/mLRequires sonication to achieve dissolution.[1]
Phosphate-Buffered Saline (PBS)~1 mg/mLMay require sonication and warming to 60°C.[1][2]
1 M Ammonium Hydroxide (NH₄OH)50 mg/mLSolution may be clear to slightly hazy.[3][4]
Dimethyl Sulfoxide (DMSO)≥15 mg/mLUse of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2]
10% DMSO / 90% Saline with 20% SBE-β-CD≥1 mg/mLA co-solvent system utilizing a cyclodextrin to enhance solubility.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥1 mg/mLA complex co-solvent system for in-vivo or formulation studies.[1]

Q2: Why is my chelidamic acid hydrate not dissolving in neutral water or PBS?

A2: The poor solubility of chelidamic acid in neutral aqueous media is due to its chemical structure. It is a dicarboxylic acid, meaning it has two carboxylic acid groups (-COOH).[5][6] In acidic to neutral solutions (pH < ~7), these groups remain largely in their protonated, neutral form. This uncharged state makes the molecule less interactive with polar water molecules, leading to low solubility. To improve solubility, the pH must be raised to deprotonate these acidic groups, forming a charged carboxylate salt that is much more soluble in water.[7][8]

cluster_pH Effect of pH on Chelidamic Acid Ionization cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < 4) Chelidamic Acid (Neutral Form) -COOH groups are protonated High_pH High pH (e.g., > 8) Chelidamate (Anionic Salt Form) -COO⁻ groups are deprotonated Low_pH->High_pH Increase pH (add base) Low_Sol Poor Solubility (Precipitation Likely) Low_pH->Low_Sol Leads to High_pH->Low_pH Decrease pH (add acid) High_Sol High Solubility (Dissolves Readily) High_pH->High_Sol Leads to

Caption: Relationship between pH, ionization state, and solubility of chelidamic acid.

Q3: How can I prepare a concentrated aqueous stock solution of chelidamic acid hydrate?

A3: The most effective method is to prepare a basic aqueous solution. By increasing the pH, you convert the poorly soluble acid into its highly soluble salt form. A common and effective base for this purpose is ammonium hydroxide, though sodium hydroxide can also be used. For detailed instructions, refer to the protocol below.

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous Stock Solution

This protocol describes how to prepare a 10 mg/mL stock solution of chelidamic acid hydrate by pH adjustment.

  • Preparation:

    • Accurately weigh the desired amount of chelidamic acid hydrate powder.

    • Add a volume of high-purity water (e.g., Milli-Q®) to create a slurry. For a final concentration of 10 mg/mL, start with about 80% of the final volume (e.g., 800 µL for a 1 mL final volume).

  • Dissolution:

    • While stirring or vortexing the slurry, add a basic solution dropwise. A 1 M solution of NaOH or NH₄OH is recommended.

    • Continue adding the base until all the solid material has dissolved and the solution is clear. The pH of the final solution will be alkaline.

  • Volume & pH Adjustment:

    • Once fully dissolved, adjust the volume to the final desired volume with high-purity water.

    • Measure the pH of the final solution. If necessary for your experiment, you can carefully back-titrate with a dilute acid (e.g., 1 M HCl), but be aware that lowering the pH too much may cause the compound to precipitate. It is crucial to maintain a sufficiently basic pH to ensure it remains in solution.

  • Storage:

    • Sterile filter the solution through a 0.22 µm filter if required for your application.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a DMSO Stock Solution

For applications compatible with organic solvents, DMSO is a reliable choice.

  • Preparation:

    • Weigh the required amount of chelidamic acid hydrate.

    • Add the appropriate volume of high-purity, anhydrous (dry) DMSO to achieve the desired concentration (e.g., 10-15 mg/mL).[1]

  • Dissolution:

    • Vortex the solution thoroughly.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.[1][2]

  • Storage:

    • Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can impact solubility.[2]

Troubleshooting Guide

Issue: The chelidamic acid hydrate powder will not dissolve in my aqueous buffer.

This is the most common issue and is almost always pH-related. Follow this workflow to resolve the problem.

start Start: Chelidamic acid powder + aqueous buffer check_dissolve Does it dissolve completely? start->check_dissolve check_pH Check pH of the buffer. Is it neutral or acidic (pH ≤ 7)? check_dissolve->check_pH No success Success: Solution is ready. Store appropriately. check_dissolve->success Yes add_base Action: Add 1M NaOH or NH₄OH dropwise while stirring. check_pH->add_base Yes use_physical Action: Apply sonication and/or gentle warming (up to 60°C). check_pH->use_physical No (pH is already basic) recheck_dissolve Does it dissolve now? add_base->recheck_dissolve recheck_dissolve->success Yes consider_alt If still insoluble: Consider making a primary stock in DMSO. recheck_dissolve->consider_alt No use_physical->recheck_dissolve

Caption: Troubleshooting workflow for dissolving chelidamic acid hydrate.

Issue: A precipitate formed in my stock solution after it was stored.

This can happen if the solubility limit was exceeded due to a change in temperature (e.g., moving from room temperature to 4°C) or solvent evaporation.[2]

  • Recommended Steps:

    • Gently warm the solution and/or sonicate it to try and redissolve the precipitate.[2]

    • If the precipitate does not redissolve, it indicates the solution is supersaturated at the storage temperature. Centrifuge the vial to pellet the solid and carefully use the supernatant. Note that the concentration of the supernatant may be lower than originally intended.

    • For future preparations, consider using a slightly lower concentration or storing at room temperature if stability allows.

References

Technical Support Center: 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (Chelidamic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (also known as Chelidamic acid) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid in solution?

A1: The stability of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid in solution is primarily influenced by pH, temperature, and light. It is most stable in acidic to neutral buffers (pH 4-7).[1] Alkaline conditions, elevated temperatures, and exposure to light (especially UV) can lead to its degradation.[1]

Q2: What are the recommended storage conditions for solid 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Specific recommendations include storage at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q3: How should I prepare and store solutions of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid?

A3: For short-term use, aqueous solutions should be stored at 2-8°C and protected from light.[1] For long-term storage, it is recommended to prepare aliquots and store them frozen at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For in vivo experiments, it is highly advisable to prepare fresh solutions on the day of use.[1]

Q4: I've noticed a color change in my 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid solution. What does this indicate?

A4: A change in color from colorless or pale yellow to a darker yellow or brown is a common indicator of chemical degradation.[1] This can be triggered by exposure to light, improper pH, or high temperatures.[1] It is strongly recommended to discard any discolored solutions and prepare a fresh batch from a properly stored solid stock to ensure experimental integrity.[1]

Q5: Can I sterilize solutions of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid by autoclaving?

A5: Autoclaving is not recommended for sterilizing solutions of this compound. The high temperatures used in autoclaving can cause significant thermal degradation.[1] The preferred method for sterilization is sterile filtration using a 0.22 µm filter.[1]

Q6: Are there any known chemical incompatibilities for 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid?

A6: Yes, it is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided as it can lead to rapid degradation and the formation of hazardous decomposition products, including nitrogen and carbon oxides.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

Table 1: Solubility

SolventSolubilityNotes
WaterVery soluble[2]Solubility can be pH-dependent.[3]
1 M NH₄OH50 mg/mL[2]Solution may be clear to slightly hazy.
DMSO≥15 mg/mL[2]Sonication may be required for complete dissolution.[1]
PBS1 mg/mLMay require sonication and warming to 60°C.[1]

Table 2: Recommended Storage Conditions

FormTemperatureDuration
Solid-20°CUp to 3 years[1]
Solid4°CUp to 2 years[1]
Solution2-8°CShort-term[1]
Solution (aliquots)-20°CUp to 1 month[1]
Solution (aliquots)-80°CUp to 6 months[1]

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or lower-than-expected results in biological assays Degradation of the compound in stock or working solutions.1. Prepare a fresh stock solution from a properly stored solid. 2. Verify the concentration of the new stock solution using a validated analytical method (e.g., HPLC-UV). 3. Keep working solutions on ice and protected from light during experiments. 4. If the issue persists, perform a forced degradation study to confirm stability under your specific experimental conditions.[1]
Precipitate forms in a previously clear solution upon storage The solubility limit has been exceeded, possibly due to a change in temperature or solvent evaporation.1. Gently warm the solution and/or use sonication to attempt to redissolve the precipitate. 2. If unsuccessful, centrifuge the solution and use the supernatant after verifying its concentration. 3. For future preparations, consider using a slightly lower concentration or a different solvent system.[1]
Difficulty dissolving the solid compound The compound may require specific conditions for solubilization.1. For aqueous solutions, ensure the pH is within the optimal range (4-7).[1] 2. For organic stock solutions like DMSO, sonication in a water bath for 5-10 minutes can aid dissolution.[1] 3. For PBS, gentle warming to 60°C with sonication may be necessary.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (MW: 183.12 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh 1.83 mg of the compound into a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Vortex the solution thoroughly. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability profile under various stress conditions.

Materials:

  • 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid

  • Suitable buffer (e.g., pH 5.5 aqueous buffer)

  • 1 M HCl

  • 1 M NaOH

  • 3% H₂O₂

  • UV lamp (e.g., 254 nm)

  • Heating block or water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a suitable buffer.

  • Stress Conditions: Aliquot the solution and expose it to the following stress conditions for 24 hours. A control sample should be stored at -20°C, protected from light.

    • Acid Hydrolysis: Add 1 M HCl.

    • Base Hydrolysis: Add 1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Degradation: Heat the solution at 80°C.

    • Photolytic Degradation: Expose the solution to a UV lamp.[1]

  • Neutralization: After the exposure period, neutralize the acidic and basic samples to the pH of the mobile phase that will be used for HPLC analysis.

  • Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method. This method should be capable of separating the intact compound from any degradation products.[1]

Visualizations

Glutamate Decarboxylase Inhibition Pathway

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA.

GAD_Inhibition Glutamate Decarboxylase Inhibition Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes conversion Chelidamic_Acid 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid Chelidamic_Acid->GAD Inhibits

Caption: Inhibition of Glutamate Decarboxylase (GAD) by 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the logical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis (NaOH) Base->Neutralize Oxidation Oxidation (H₂O₂) Analyze Analyze all samples by HPLC Oxidation->Analyze Thermal Thermal (80°C) Thermal->Analyze Photo Photolytic (UV light) Photo->Analyze Start Prepare Solution of Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control Sample (-20°C, dark) Start->Control Control->Analyze Neutralize->Analyze Results Compare degradation profiles Analyze->Results

Caption: Workflow for assessing the stability of a compound using forced degradation studies.

References

Optimizing reaction conditions for the synthesis of chelidamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of chelidamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing chelidamic acid?

A1: The most widely used and high-yield method for synthesizing chelidamic acid is the reaction of chelidonic acid with ammonia.[1] This process involves the nucleophilic substitution of the pyran oxygen in chelidonic acid with a nitrogen atom from ammonia, converting the γ-pyrone ring into a γ-pyridone core.

Q2: What are the typical yields and purity levels expected from the synthesis?

A2: With optimized protocols, this synthesis method can achieve high yields, often around 98%, with a purity of 98% or greater after purification.[1][2]

Q3: What are the critical parameters that influence the reaction's success?

A3: Several factors are crucial for a successful synthesis:

  • Temperature: The initial addition of ammonia is typically carried out at low temperatures (e.g., 0°C) to control the exothermic reaction. The reaction then proceeds at room temperature.[2][3]

  • pH: Maintaining a basic pH (above 9) throughout the reaction is essential for driving the reaction to completion.[1]

  • Reaction Time: A sufficient reaction time, often around 48 hours, is necessary to ensure the complete conversion of chelidonic acid.[2]

  • Purity of Starting Materials: The purity of the chelidonic acid and the concentration of the ammonia solution directly impact the formation of byproducts and the overall yield.

Q4: What are the primary impurities I should be aware of?

A4: The main impurities encountered during the synthesis of chelidamic acid include:

  • Unreacted Chelidonic Acid: Incomplete reaction can lead to the presence of the starting material in the final product.[4]

  • Colored Polymeric Byproducts: These are common impurities that can form, especially with prolonged reaction times or elevated temperatures, giving the product a yellow to dark brown color.[4]

  • Decarboxylation Products: Under certain conditions, decarboxylation of the carboxylic acid groups on chelidamic acid can occur, leading to structural variants.[4]

Q5: What analytical techniques are recommended for assessing the purity of my final product?

A5: A combination of analytical methods is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An effective technique for separating and quantifying chelidamic acid from its impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any major impurities.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique helps in identifying impurities by providing molecular weight information.[4]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the chelidamic acid molecule.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of chelidamic acid.

Issue 1: Low Yield of Chelidamic Acid
Possible Cause Troubleshooting Steps
Incomplete reaction of chelidonic acid. Optimize Reaction Time: Ensure the reaction proceeds for a sufficient duration. A common protocol suggests stirring at room temperature for 48 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting material.
Ensure Adequate Ammonia Concentration: Use a sufficient excess of a concentrated ammonia solution (e.g., 30% aqueous ammonia) to drive the reaction to completion.[4]
Product loss during workup and purification. Precise pH Adjustment: During precipitation, carefully adjust the pH to approximately 1 with concentrated hydrochloric acid to ensure maximum precipitation of chelidamic acid.[2]
Thorough Extraction: If performing an extraction, use multiple small-volume extractions rather than a single large-volume extraction to maximize product recovery.
Careful Filtration and Washing: Ensure the precipitate is completely collected during filtration. Wash the collected solid with a minimal amount of cold water to remove soluble impurities without dissolving a significant amount of the product.[2]
Issue 2: Product is Highly Colored (Yellow to Dark Brown)
Possible Cause Troubleshooting Steps
Formation of polymeric byproducts. Control Reaction Temperature: Avoid excessive temperatures during the reaction, as this can promote the formation of colored impurities. The initial addition of ammonia should be done at 0°C.[2]
Effective Decolorization: After the reaction, treat the crude product solution with activated carbon. Refluxing with activated carbon for about 15 minutes can effectively adsorb colored impurities.[2] Perform a hot filtration to remove the activated carbon.
Degradation of starting material or product. Use High-Purity Starting Materials: Ensure the chelidonic acid used is of high purity.
Protect from Light: While not always cited as a critical factor, protecting the reaction mixture from light can sometimes help in minimizing the formation of colored byproducts.
Issue 3: Difficulty in Precipitating the Product
Possible Cause Troubleshooting Steps
Incorrect pH during workup. Precise pH Adjustment: After the reaction and removal of excess ammonia, carefully and slowly add concentrated hydrochloric acid to the solution while stirring. Use a pH meter to ensure the pH reaches approximately 1 to induce complete precipitation.[2]
Insufficient cooling. Adequate Cooling: After acidification, ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of chelidamic acid.[5]
Product is too soluble in the solvent. Solvent Volume: If the volume of water used for dissolving the crude product is too large, it may hinder precipitation. If possible, concentrate the solution before acidification.

Experimental Protocols

Synthesis of Chelidamic Acid from Chelidonic Acid

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Chelidonic acid

  • Concentrated ammonium hydroxide solution (e.g., 30%)

  • Concentrated hydrochloric acid

  • Activated carbon

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend chelidonic acid in deionized water.

  • Addition of Ammonia: Cool the suspension to 0°C in an ice bath. While stirring, slowly add the concentrated ammonia solution dropwise. Maintain the temperature at 0°C during the addition.

  • Reaction: After the complete addition of ammonia, allow the reaction mixture to warm to room temperature and continue stirring for approximately 48 hours. Ensure the pH remains above 9.

  • Workup: Remove the excess ammonia under reduced pressure.

  • Decolorization: Add deionized water to the residue and then add a small amount of activated carbon. Reflux the mixture for 15 minutes.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Precipitation: Cool the filtrate to room temperature and then acidify with concentrated hydrochloric acid to a pH of 1. A white precipitate should form.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and then dry the product under vacuum.

Purification by Recrystallization

Materials:

  • Crude chelidamic acid

  • Deionized water

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of deionized water to the crude chelidamic acid.

  • Heating: Gently heat the suspension on a hot plate with stirring until the chelidamic acid is completely dissolved. If necessary, add small portions of hot water to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Parameter Value Reference
Typical Yield ~98%[1][2]
Typical Purity ≥98%[1]
Reaction Temperature (Ammonia Addition) 0°C[2]
Reaction Temperature (Stirring) Room Temperature[2]
Reaction Time 48 hours[2]
Reaction pH >9[1]
Precipitation pH ~1[2]
Melting Point 265-270 °C (decomposes)[3]
Solubility in 1M NH₄OH 50 mg/mL[3]

Visualizations

SynthesisWorkflow start Start: Chelidonic Acid step1 Suspend in Water Cool to 0°C start->step1 step2 Add Concentrated NH4OH (aq) Maintain pH > 9 step1->step2 step3 Stir at Room Temperature (approx. 48 hours) step2->step3 step4 Remove Excess NH3 (Reduced Pressure) step3->step4 step5 Add Water & Activated Carbon Reflux for 15 min step4->step5 step6 Hot Filtration step5->step6 step7 Cool Filtrate Acidify to pH 1 with HCl step6->step7 step8 Cool in Ice Bath step7->step8 step9 Filter Precipitate step8->step9 step10 Wash with Cold Water step9->step10 end End: Pure Chelidamic Acid (Dry under vacuum) step10->end

Caption: Workflow for the synthesis of chelidamic acid.

TroubleshootingLogic issue Problem Encountered low_yield Low Yield issue->low_yield colored_product Colored Product issue->colored_product precipitation_issue Precipitation Issues issue->precipitation_issue cause1a Incomplete Reaction low_yield->cause1a Check Reaction Completion cause1b Product Loss low_yield->cause1b Review Workup cause2a Byproduct Formation colored_product->cause2a cause3a Incorrect pH precipitation_issue->cause3a cause3b Insufficient Cooling precipitation_issue->cause3b solution1a1 Increase Reaction Time cause1a->solution1a1 solution1a2 Ensure Excess NH4OH cause1a->solution1a2 solution1b1 Precise pH for Precipitation cause1b->solution1b1 solution1b2 Careful Washing cause1b->solution1b2 solution2a1 Control Temperature cause2a->solution2a1 solution2a2 Use Activated Carbon cause2a->solution2a2 solution3a1 Verify pH with Meter cause3a->solution3a1 solution3b1 Use Ice Bath cause3b->solution3b1

Caption: Troubleshooting logic for chelidamic acid synthesis.

References

Troubleshooting low yield in 4-oxo-dihydropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-oxo-dihydropyridine synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Hantzsch synthesis of 4-oxo-dihydropyridines?

Low yields in the classical Hantzsch synthesis are a frequent issue and can be attributed to several factors.[1] The traditional method often involves harsh reaction conditions and long reaction times, which can lead to product degradation or the formation of side products.[1][2][3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent can significantly hinder the reaction.[4]

  • Purity of Reactants: Impurities in the starting materials, such as the aldehyde, β-ketoester, or the ammonia source, can lead to unwanted side reactions.[4][5]

  • Side Reactions: The formation of byproducts is a major cause of reduced yield. A common side reaction is the oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine derivative.[1][2]

  • Inefficient Purification: Significant product loss can occur during workup and purification stages.[4]

Q2: My reaction is not going to completion, and TLC analysis shows significant starting material. How can I improve the conversion rate?

Incomplete conversion is often related to reaction kinetics and suboptimal conditions.[1] To drive the reaction forward, consider the following strategies:

  • Catalysis: The use of a catalyst can dramatically accelerate the reaction.[1] A wide range of catalysts, including Brønsted acids (p-toluenesulfonic acid), Lewis acids, and various heterogeneous catalysts, have proven effective.[1][2][6]

  • Increase Temperature: Gradually increasing the reaction temperature can improve the rate of reaction. However, excessive heat can lead to decomposition or side reactions, so this should be optimized carefully.[4][7][8] For instance, in one study, increasing the temperature from 60 °C to 70 °C improved the yield from 45% to 74%, but a further increase to 85 °C caused resinification and lowered the yield to 42%.[7]

  • Alternative Energy Sources: Microwave or ultrasound irradiation can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating.[1][2]

  • Solvent Choice: The polarity of the solvent can influence reaction rates. While ethanol is common, screening other solvents like methanol, isopropanol, or aqueous micellar solutions may improve yields.[2][4] Solvent-free conditions have also been shown to be effective, sometimes leading to improved yields and reduced reaction times.[9]

Q3: I am observing a significant amount of the aromatized pyridine byproduct. How can I prevent this oxidation?

The oxidation of the 1,4-dihydropyridine product to a pyridine is a common side reaction, driven by the formation of a stable aromatic ring.[2] This is especially prevalent under harsh conditions or in the presence of air.[1] To minimize this:

  • Control the Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

  • Avoid Harsh Oxidants: Some reagents used in classical methods can promote oxidation.[2] Modern methods often employ milder conditions to avoid this.

  • Optimize Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of oxidation. Monitor the reaction closely and stop it once the starting material is consumed.

Q4: How critical is the purity of my starting materials and stoichiometry?

The purity and correct stoichiometry of reactants are crucial for achieving high yields.

  • Purity: Impurities in the reactants can act as catalysts for side reactions or inhibit the desired reaction pathway.[5] For example, the nitrogen source, such as diacetonamine, can degrade over time and should be used when fresh or purified.[4]

  • Stoichiometry: The typical molar ratio for the Hantzsch synthesis is 1 equivalent of aldehyde, 2 equivalents of a β-ketoester, and 1 equivalent of a nitrogen donor.[4][10] Deviating from this can lead to incomplete reactions or the formation of byproducts. In some optimized procedures, a slight excess of one reactant, like the β-ketoester or ammonium acetate, may be beneficial.[11][12]

Q5: My crude product looks fine, but I lose a significant amount during purification. What can I do?

Product loss during workup and purification is a common cause of apparently low yields.[4] Dihydropyridine derivatives can sometimes be difficult to purify via standard column chromatography due to polarity.[13]

  • Recrystallization: This is often the preferred method for purifying the solid product. A solvent screen to find an appropriate recrystallization solvent is recommended.[4]

  • Derivative Formation: For highly polar products that streak on a chromatography column, converting the product into a less polar derivative before purification can be an effective strategy.[13]

  • Filtration: In some cases, the product may precipitate directly from the reaction mixture upon cooling, allowing for simple collection by filtration.[4][11]

Data on Reaction Condition Optimization

Optimizing reaction parameters such as catalyst and solvent is critical for maximizing yield. The following tables summarize the impact of different catalytic systems and solvents on the synthesis of model 4-oxo-dihydropyridine derivatives.

Table 1: Comparison of Various Catalysts in Hantzsch Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.595
Alumina Sulfuric Acid (ASA)MethanolReflux2-5~90
Zeolite (Zr-ZSM-5)-300 (Microwave)25-35 min96

(Data compiled from multiple sources for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate or similar derivatives).[6][14][15]

Table 2: Effect of Solvent on Yield

CatalystSolventTemperatureTimeYield (%)
PANI-ZnO (2 mol%)H₂ORoom Temp7-9 hLow
PANI-ZnO (2 mol%)MethanolRoom Temp7-9 hLow
PANI-ZnO (2 mol%)EthanolRoom Temp7-9 h80
PANI-ZnO (2 mol%)Acetic AcidRoom Temp7-9 hLow
Fe₃O₄@Phen@CuH₂O60 °C30 min95
Fe₃O₄@Phen@CuEthanol60 °C40 min85
Fe₃O₄@Phen@CuDichloromethane60 °C120 min50

(Data compiled from studies on the synthesis of various 1,4-dihydropyridine derivatives).[3][11]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a traditional method that often results in moderate yields and requires longer reaction times.[16]

  • Materials:

    • Benzaldehyde (1 mmol, 0.106 g)

    • Ethyl acetoacetate (2 mmol, 0.260 g)

    • Ammonium acetate (1.2 mmol, 0.092 g)

    • Ethanol (10 mL)

  • Procedure:

    • Combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in a round-bottom flask equipped with a reflux condenser.

    • Add ethanol as the solvent.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 8 hours).[6]

    • Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect it by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: High-Efficiency, Microwave-Assisted Hantzsch Synthesis

This modern protocol utilizes microwave irradiation to dramatically reduce reaction time and improve yield.[1][12]

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 5-15 minutes).[1][12]

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Check Reactant Purity (Aldehyde, Ketoester, NH₃ Source) Start->Check_Purity Impure Reactants Impure? Check_Purity->Impure Check_Stoichiometry 2. Verify Stoichiometry (Aldehyde:Ketoester:NH₃ = 1:2:1) Stoich_Error Stoichiometry Incorrect? Check_Stoichiometry->Stoich_Error Analyze_Crude 3. Analyze Crude Product (TLC, ¹H NMR) Crude_Analysis Crude Mixture Shows... Analyze_Crude->Crude_Analysis Impure->Check_Stoichiometry No Purify_Reactants Solution: Purify or Use Fresh Reactants Impure->Purify_Reactants Yes Stoich_Error->Analyze_Crude No Correct_Ratios Solution: Adjust Molar Ratios Stoich_Error->Correct_Ratios Yes Starting_Material Mainly Starting Material (Incomplete Reaction) Crude_Analysis->Starting_Material Incomplete Conversion Side_Products Multiple Side Products Crude_Analysis->Side_Products Side Reactions Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Add Catalyst (e.g., p-TSA) - Change Solvent - Use Microwave/Ultrasound Starting_Material->Optimize_Conditions Refine_Conditions Refine Conditions: - Lower Temperature - Run under Inert Atmosphere - Reduce Reaction Time Side_Products->Refine_Conditions

Caption: Troubleshooting workflow for low-yield 4-oxo-dihydropyridine synthesis.

Hantzsch_Mechanism cluster_1 Part 1: Formation of Intermediates cluster_2 Part 2: Cyclization and Dehydration cluster_3 Common Side Reaction Ketoester1 β-Ketoester Chalcone Intermediate 1 (Knoevenagel Adduct) Ketoester1->Chalcone Aldehyde Aldehyde Aldehyde->Chalcone Ammonia Ammonia Source Enamine Intermediate 2 (Enamine) Ammonia->Enamine Ketoester2 β-Ketoester Ketoester2->Enamine Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine (Product) Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine (Aromatized Byproduct) DHP->Pyridine Oxidation

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Causal_Relationships cluster_causes Potential Root Causes cluster_effects Direct Effects LowYield Observed Problem: Low Yield Purity Impure Reactants SideReaction Increased Side Reactions Purity->SideReaction Stoich Incorrect Stoichiometry Incomplete Incomplete Reaction Stoich->Incomplete Temp Suboptimal Temperature Temp->Incomplete Temp->SideReaction Decomposition Product Decomposition Temp->Decomposition Solvent Wrong Solvent Solvent->Incomplete Time Incorrect Reaction Time Time->Incomplete Time->SideReaction Catalyst No/Inefficient Catalyst Catalyst->Incomplete Incomplete->LowYield SideReaction->LowYield Decomposition->LowYield

Caption: Causal relationships between experimental factors and low reaction yield.

References

Technical Support Center: Purification of Crude Chelidamic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude chelidamic acid hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude chelidamic acid hydrate?

A1: The most widely used and effective method is an acid-base purification technique.[1] This process involves dissolving the crude chelidamic acid in a basic solution, such as aqueous ammonium hydroxide, to form a soluble salt. Insoluble impurities can then be removed by filtration. Following this, treatment with activated carbon can be used to eliminate colored impurities. Finally, pure chelidamic acid hydrate is precipitated by acidifying the solution with an acid, like hydrochloric acid, to a pH of approximately 1.[1]

Q2: What are the best solvents for recrystallizing chelidamic acid hydrate?

A2: Chelidamic acid hydrate is very soluble in water, making recrystallization from hot water a primary and effective method.[1] For optimizing crystallization, a mixed solvent system can be explored. This would involve dissolving the compound in a solvent in which it is highly soluble (like water or DMSO) and then gradually adding a solvent in which it is poorly soluble to induce crystallization.[1]

Q3: How can I assess the purity of my final chelidamic acid hydrate product?

A3: The purity of your final product can be assessed using several analytical techniques. Common methods include:

  • Melting Point: A sharp melting point consistent with the literature value (approximately 267-278 °C with decomposition) indicates high purity.[1]

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify major impurities, while Infrared (IR) spectroscopy is useful for confirming functional groups.

Q4: What are the likely impurities in crude chelidamic acid hydrate?

A4: The primary impurities often encountered during the synthesis of chelidamic acid include unreacted starting materials, such as chelidonic acid, and colored polymeric byproducts formed during the reaction. Inadequate purification can also leave residual solvents or inorganic salts in the final product.

Troubleshooting Guide

Problem IDIssuePotential CausesSuggested Solutions
PUR-001 The purified chelidamic acid is colored (yellow to brown) instead of white.1. Presence of colored impurities from starting materials or side reactions. 2. Degradation of the product during synthesis or purification.1a. Activated Carbon Treatment: Dissolve the crude product in a basic aqueous solution (e.g., 1M NH₄OH) and treat with activated carbon.[1] 1b. Recrystallization: If the color persists after carbon treatment, attempt recrystallization from hot water.[1] A second treatment with fresh activated carbon may also be effective.[1]
PUR-002 A low yield of purified chelidamic acid is observed.1. Incomplete precipitation during pH adjustment. 2. Loss of product during transfers and filtration. 3. Use of excessive solvent during recrystallization.1. pH Adjustment: Ensure the pH is carefully adjusted to ~1 to achieve maximum precipitation.[1] 2. Careful Handling: Minimize the loss of material during transfers. Wash filter cakes with a minimal amount of ice-cold solvent. 3. Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the solid during recrystallization.
PUR-003 The product "oils out" instead of crystallizing upon cooling.1. The solution is too concentrated. 2. The cooling rate is too rapid. 3. Presence of significant impurities that lower the melting point.1. Dilute the Solution: Re-heat the solution and add a small amount of additional solvent. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Preliminary Purification: Consider a preliminary purification step like an acid-base extraction to remove gross impurities before recrystallization.[1]
PUR-004 The purified chelidamic acid has a broad melting point range.1. Presence of residual solvent. 2. Remaining impurities.1. Thorough Drying: Dry the product thoroughly under vacuum. 2. Repeat Purification: Repeat the purification process (recrystallization or acid-base precipitation).[1]
PUR-005 No crystals form upon cooling.1. The solution is too dilute. 2. The solution is supersaturated but nucleation has not occurred.1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure chelidamic acid.

Data Presentation

Table 1: Comparison of Purification Methods for Chelidamic Acid Hydrate

ParameterAcid-Base PurificationRecrystallization from Water
Principle Separation based on the acidic nature of the compound, allowing for the removal of neutral and basic impurities.Purification based on differences in solubility of the compound and impurities in water at different temperatures.
Typical Purity Can achieve high purity, often >95%.Effective for removing minor impurities, can achieve high purity.
Expected Yield Generally high, as the product is precipitated from the solution. A yield of >95% is reported for the synthesis and purification process.[1]Yield can be lower due to the solubility of the product in the mother liquor, especially if too much solvent is used.
Best For Purifying crude material with a significant amount of insoluble or colored impurities.Further purifying already relatively pure material or removing impurities with different solubility profiles.
Key Steps Dissolution in base, filtration, activated carbon treatment, precipitation with acid.Dissolution in minimal hot water, hot filtration (if needed), slow cooling, collection of crystals.

Experimental Protocols

Protocol 1: Acid-Base Purification of Crude Chelidamic Acid Hydrate

Objective: To purify crude chelidamic acid hydrate by leveraging its acidic properties to separate it from insoluble and colored impurities.

Materials:

  • Crude chelidamic acid hydrate

  • 1M Ammonium hydroxide (NH₄OH)

  • Activated carbon

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Beakers, Erlenmeyer flasks

  • Stirring apparatus

  • Heating plate

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolution: In a beaker, dissolve the crude chelidamic acid hydrate in a minimal amount of 1M ammonium hydroxide with stirring.

  • Decolorization: To the resulting solution, add a small amount of activated carbon (approximately 1-2% w/w of the crude acid).

  • Heating and Filtration: Gently heat the mixture to near boiling for 10-15 minutes with occasional stirring. Perform a hot filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 1. A white precipitate of pure chelidamic acid should form.[1]

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual acid and inorganic salts.

  • Drying: Dry the purified chelidamic acid hydrate under vacuum to a constant weight.

Protocol 2: Recrystallization of Chelidamic Acid Hydrate from Water

Objective: To purify chelidamic acid hydrate by recrystallization from water to remove soluble impurities.

Materials:

  • Crude or partially purified chelidamic acid hydrate

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus

Procedure:

  • Dissolution: Place the chelidamic acid hydrate in an Erlenmeyer flask and add a minimal amount of deionized water.

  • Heating: Gently heat the suspension on a hot plate with stirring until the chelidamic acid fully dissolves. If it does not dissolve completely, add small portions of hot water until a clear solution is obtained.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

AcidBasePurification cluster_workflow Acid-Base Purification Workflow start Crude Chelidamic Acid Hydrate dissolution Dissolve in 1M NH₄OH start->dissolution decolorization Add Activated Carbon dissolution->decolorization heating Heat to near boiling decolorization->heating hot_filtration Hot Filtration heating->hot_filtration precipitation Cool and add HCl to pH ~1 hot_filtration->precipitation Filtrate impurities impurities hot_filtration->impurities Solid Impurities & Activated Carbon isolation Vacuum Filtration precipitation->isolation washing Wash with ice-cold H₂O isolation->washing drying Dry under vacuum washing->drying end Pure Chelidamic Acid Hydrate drying->end

Caption: Workflow for the purification of crude chelidamic acid via acid-base precipitation.

RecrystallizationWorkflow cluster_workflow Recrystallization Workflow start Crude/Partially Pure Chelidamic Acid Hydrate dissolution Dissolve in minimal hot H₂O start->dissolution cooling Slowly cool to room temperature dissolution->cooling crystallization Cool in ice bath cooling->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with ice-cold H₂O isolation->washing mother_liquor mother_liquor isolation->mother_liquor Mother Liquor (contains soluble impurities) drying Dry under vacuum washing->drying end Purified Chelidamic Acid Hydrate drying->end

Caption: Workflow for the recrystallization of chelidamic acid hydrate from water.

TroubleshootingLogic cluster_logic Troubleshooting Decision Tree start Purification Outcome Unsatisfactory issue_color Product is Colored? start->issue_color issue_yield Yield is Low? issue_color->issue_yield No solution_color Use Activated Carbon or Recrystallize issue_color->solution_color Yes issue_crystals No/Poor Crystals? issue_yield->issue_crystals No solution_yield Check pH, Minimize Solvent & Transfers issue_yield->solution_yield Yes solution_crystals Concentrate, Cool Slowly, Scratch/Seed issue_crystals->solution_crystals Yes end Re-evaluate Purity issue_crystals->end No solution_color->issue_yield solution_yield->issue_crystals solution_crystals->end

Caption: Decision tree for troubleshooting common purification issues.

References

How to prevent the decomposition of chelidamic acid upon heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chelidamic acid. The focus is on preventing its decomposition upon heating, a critical consideration in many experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of chelidamic acid?

Chelidamic acid is a crystalline solid that is generally stable at room temperature. However, it undergoes thermal decomposition upon heating. The melting point of chelidamic acid is reported to be in the range of 265-270°C, at which it also decomposes[1][]. Therefore, exposure to high temperatures should be carefully controlled.

Q2: What are the primary decomposition products of chelidamic acid upon heating?

Upon combustion, the hazardous decomposition products of chelidamic acid include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[]. The primary decomposition pathway at elevated temperatures, but below combustion, is decarboxylation, leading to the loss of one or both carboxylic acid groups.

Q3: Can I sterilize a solution of chelidamic acid by autoclaving?

Autoclaving is not recommended for sterilizing solutions of chelidamic acid. The high temperatures and pressures involved in autoclaving can lead to significant thermal degradation of the compound. Sterile filtration is the preferred method for sterilizing solutions of chelidamic acid.

Q4: How can I prevent the decomposition of chelidamic acid during my experiments that require heating?

There are three main strategies to enhance the thermal stability of chelidamic acid:

  • Metal Complexation: Chelating chelidamic acid with a metal ion can significantly increase its thermal stability.

  • Derivatization: Converting the carboxylic acid functional groups to esters or amides can improve thermal stability by removing the labile acidic protons and preventing decarboxylation.

  • Use of Antioxidants: In cases where thermal stress can induce or accelerate oxidative degradation, the addition of a suitable antioxidant may offer protection.

These strategies are discussed in detail in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Degradation of Chelidamic Acid During a High-Temperature Reaction

Symptoms:

  • Discoloration of the reaction mixture (yellowing or browning).

  • Gas evolution (CO₂ from decarboxylation).

  • Low yield of the desired product.

  • Presence of unexpected byproducts in analytical data (e.g., HPLC, LC-MS).

Root Cause: Chelidamic acid is likely undergoing thermal decomposition, primarily through decarboxylation, at the reaction temperature.

Solutions:

Solution 1.1: Metal Complexation

Forming a metal complex of chelidamic acid can enhance its thermal stability. The coordination of the metal to the carboxylate and pyridine nitrogen can stabilize the molecule and increase the energy barrier for decarboxylation.

  • Experimental Protocol: Synthesis and Thermal Analysis of a Ga(III)-Chelidamic Acid Complex

    • Synthesis: A Ga(III)-chelidamic acid complex can be synthesized by reacting chelidamic acid with a Ga(III) salt (e.g., Ga(NO₃)₃) in an aqueous solution. The pH is adjusted to facilitate complex formation. The resulting complex, [Ga(Chel)(H2O)(OH)]2·4H2O, can be isolated as a solid.

    • Thermal Analysis:

      • Perform Thermogravimetric Analysis (TGA) on both chelidamic acid and the synthesized Ga(III) complex.

      • Heat the samples from room temperature to e.g., 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

      • Compare the onset temperature of decomposition for both samples. The Ga(III) complex is expected to exhibit a higher decomposition temperature. For instance, the dehydration of the Ga(III) complex occurs between 55-209°C, with the organic part being stable to higher temperatures compared to the free ligand[3].

Solution 1.2: Derivatization to an Ester or Amide

Converting the carboxylic acid groups to more stable ester or amide functionalities can prevent decarboxylation.

  • Experimental Protocol: Synthesis of Chelidamic Acid Dimethyl Ester

    • Suspend chelidamic acid in methanol.

    • Add a suitable esterification catalyst (e.g., thionyl chloride, dropwise at 0°C).

    • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain chelidamic acid dimethyl ester[4].

    • The thermal stability of the resulting ester can be compared to the parent acid using TGA.

  • Experimental Protocol: Synthesis of a Chelidamic Acid Amide

    • Dissolve chelidamic acid in a suitable aprotic solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Add the desired amine (e.g., diethylamine).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by extraction and purify the product by chromatography. A similar procedure has been used to synthesize 4-Chloro-N,N,N′,N′-tetraethylpyridine-2,6-dicarboxamide from a chelidamic acid derivative[1].

Solution 1.3: Use of Antioxidants

If the decomposition is suspected to have an oxidative component, the addition of an antioxidant may be beneficial.

  • Experimental Protocol: Stabilization with Butylated Hydroxytoluene (BHT)

    • To your reaction mixture containing chelidamic acid, add a catalytic amount of Butylated Hydroxytoluene (BHT) (e.g., 0.1-1 mol%). BHT is a phenolic antioxidant that can inhibit free-radical mediated oxidation[5][6].

    • Proceed with your heating step as planned.

    • Compare the outcome (yield, purity) with a control experiment conducted without BHT.

Issue 2: Choosing the Right Stabilization Strategy

Question: How do I decide which stabilization strategy is best for my application?

Answer: The choice of strategy depends on the specific requirements of your experiment.

  • Metal Complexation: Ideal if the presence of a metal ion is acceptable or even desired in the final product. The choice of metal can be tailored for specific properties (e.g., catalytic activity, therapeutic effect).

  • Derivatization: Best when the carboxylic acid functionality is not required for the desired activity of the molecule. Esters and amides can fundamentally change the chemical and biological properties of the parent compound.

  • Antioxidants: Suitable for situations where transient, low-level thermal stress might be causing oxidative degradation. This is a less invasive approach as it does not permanently modify the chelidamic acid structure.

Data Presentation

The following table summarizes the thermal decomposition data for chelidamic acid and a representative metal complex.

CompoundOnset of Decomposition (°C)Method of AnalysisReference
Chelidamic Acid~267Melting Point (with decomposition)[1]
[Ga(Chel)(H2O)(OH)]2·4H2O>209 (after dehydration)TGA[3]

Note: This table provides a qualitative comparison. Direct, side-by-side quantitative comparisons of the thermal stability of various chelidamic acid derivatives and metal complexes are limited in the literature. Researchers are encouraged to perform their own thermal analyses for specific compounds.

Visualizations

Decomposition_Pathway Chelidamic_Acid Chelidamic Acid Heat Δ (Heat) Chelidamic_Acid->Heat Decomposition_Products Decomposition Products (e.g., 4-hydroxypyridine, CO2) Heat->Decomposition_Products Decarboxylation

Caption: Thermal decomposition of chelidamic acid.

Prevention_Strategies cluster_0 Stabilization Strategies Chelidamic_Acid Chelidamic Acid Metal_Complexation Metal Complexation Chelidamic_Acid->Metal_Complexation Derivatization Derivatization (Ester/Amide) Chelidamic_Acid->Derivatization Antioxidants Use of Antioxidants Chelidamic_Acid->Antioxidants in formulation Stable_Product Thermally Stable Product Metal_Complexation->Stable_Product Derivatization->Stable_Product Antioxidants->Stable_Product prevents degradation Experimental_Workflow Start Chelidamic Acid (Thermally Labile) Choose_Strategy Select Stabilization Strategy Start->Choose_Strategy Synthesize Synthesize Derivative or Formulate Choose_Strategy->Synthesize Metal Complexation, Derivatization, or Antioxidant Addition Characterize Characterize Product (e.g., NMR, IR, MS) Synthesize->Characterize Thermal_Analysis Thermal Analysis (TGA/DSC) Characterize->Thermal_Analysis Compare Compare Stability to Parent Compound Thermal_Analysis->Compare End Optimized Thermally Stable Compound Compare->End

References

Managing pH-dependent solubility of 4-Hydroxypyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH-dependent solubility of 4-Hydroxypyridine-2,6-dicarboxylic acid, also known as chelidamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the pH-dependent solubility behavior of 4-Hydroxypyridine-2,6-dicarboxylic acid?

4-Hydroxypyridine-2,6-dicarboxylic acid is an amphoteric molecule with three ionizable groups, exhibiting a distinct pH-dependent solubility profile. Its solubility is lowest at its isoelectric point and increases significantly in both acidic and alkaline conditions. This behavior is governed by its three pKa values: pKa1 = 1.63, pKa2 = 3.22, and pKa3 = 10.74.[1] At a pH below pKa1, the molecule is fully protonated and positively charged. Between pKa1 and pKa2, the first carboxylic acid group deprotonates. Between pKa2 and pKa3, the second carboxylic acid group deprotonates, and above pKa3, the hydroxyl group deprotonates, resulting in a fully deprotonated and highly soluble species. Consequently, the compound is expected to have its minimum solubility in the pH range of approximately 2 to 3.

Q2: What are the key physicochemical properties of 4-Hydroxypyridine-2,6-dicarboxylic acid?

A summary of the key properties is provided in the table below.

PropertyValue
Molecular FormulaC₇H₅NO₅
Molecular Weight183.12 g/mol
Melting Point265-270 °C (decomposes)[2][3]
pKa Values1.63, 3.22, 10.74[1]
AppearanceWhite to pale yellow or brown powder[2]
Solubility in WaterVery soluble[2]
Solubility in other solventsSoluble in 1 M NH₄OH (50 mg/mL), DMSO (≥15 mg/mL)[2]

Q3: How should stock solutions of 4-Hydroxypyridine-2,6-dicarboxylic acid be prepared and stored?

For aqueous stock solutions, it is advisable to dissolve the compound in a slightly alkaline buffer (e.g., phosphate buffer, pH > 8) or a slightly acidic buffer (e.g., pH < 1) to ensure complete dissolution. For organic stock solutions, DMSO is a suitable solvent.[2] Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation of the compound upon addition to a biological buffer.

  • Cause: The pH of the biological buffer is likely close to the isoelectric point of 4-Hydroxypyridine-2,6-dicarboxylic acid (estimated to be around pH 2-3), where its solubility is minimal. Common biological buffers like phosphate-buffered saline (PBS) have a pH of ~7.4, where the compound should be soluble. However, if the buffer's pH is inadvertently lowered, precipitation can occur. Some biological buffers, like citrate buffers, can have a pH in the acidic range.

  • Solution:

    • Verify the pH of your final solution after adding the compound.

    • If the pH is in the problematic range, adjust it with a small amount of dilute acid or base to shift it to a region of higher solubility (pH < 1.5 or pH > 4).

    • Consider using a different buffer system with a pH further away from the compound's isoelectric point.[4][5]

    • Prepare a concentrated stock solution in a solubilizing solvent (e.g., DMSO or a high/low pH aqueous buffer) and add it to your experimental system in a small volume to avoid significant pH shifts.

Issue 2: Inconsistent results in biological assays.

  • Cause: The pH of the assay medium can influence the ionization state of 4-Hydroxypyridine-2,6-dicarboxylic acid, which may affect its interaction with biological targets. Fluctuation in pH can lead to variability in the active concentration of the compound.

  • Solution:

    • Ensure the pH of your assay buffer is well-controlled and consistently maintained throughout the experiment.

    • Measure the pH of the assay medium before and after the addition of the compound and any other reagents.

    • Report the final pH of the assay in your experimental records to ensure reproducibility.

Issue 3: Compound precipitates out of an organic/aqueous mobile phase during HPLC analysis.

  • Cause: When using buffered aqueous solutions with organic modifiers (like acetonitrile or methanol) in gradient elution, the buffer salts can precipitate as the organic solvent concentration increases.[6][7] This is a common issue with phosphate buffers.

  • Solution:

    • Use a lower concentration of the buffer if possible.

    • Replace phosphate buffers with more organic-soluble buffers like ammonium formate or ammonium acetate.

    • Ensure the percentage of the organic solvent in your gradient does not exceed the solubility limit of the buffer salt. For example, phosphate buffers can start to precipitate above 70-85% acetonitrile.[7]

    • If precipitation is suspected, flush the HPLC system and column thoroughly with water before and after the analysis.

Experimental Protocols

Protocol for Determining the pH-Solubility Profile

This protocol is adapted from standard guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[8][9]

Materials:

  • 4-Hydroxypyridine-2,6-dicarboxylic acid

  • A series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 6.8, 8.0, 10.0, 12.0). Recommended buffers include HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8.[8]

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • Calibrated pH meter.

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of 4-Hydroxypyridine-2,6-dicarboxylic acid to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Measure the pH of the supernatant to confirm the final pH of the solution.

  • Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (e.g., in mg/mL or µg/mL) against the final measured pH.

Formulation Strategy for In Vivo Administration

For oral administration in preclinical studies where aqueous solubility is a challenge, a pH-adjusted vehicle or a co-solvent system can be employed.

pH-Adjusted Formulation:

  • Based on the pH-solubility profile, select a pH where the compound is highly soluble (e.g., pH > 8).

  • Prepare a pharmaceutically acceptable buffer at the target pH (e.g., a phosphate or borate buffer).

  • Dissolve the required amount of 4-Hydroxypyridine-2,6-dicarboxylic acid in the buffer.

  • Verify the final pH and adjust if necessary.

Co-solvent Formulation:

  • Prepare a mixture of a pharmaceutically acceptable co-solvent and water. Common co-solvents include polyethylene glycol 300 (PEG 300), propylene glycol, and ethanol.

  • A typical formulation might consist of 10-40% PEG 300 in water.

  • Dissolve the compound in the co-solvent mixture. Gentle warming and sonication can aid dissolution.

  • Ensure the final formulation is clear and free of precipitates before administration.

Mandatory Visualizations

Logical Workflow for Managing Solubility Issues

G Workflow for Addressing Solubility Issues of 4-Hydroxypyridine-2,6-dicarboxylic Acid A Start: Need to dissolve 4-Hydroxypyridine-2,6-dicarboxylic acid B Review pH-Solubility Profile (pKas: 1.63, 3.22, 10.74) A->B C Is the intended solution pH between ~2 and ~3? B->C D High risk of precipitation. Adjust pH or use co-solvent. C->D Yes E Low risk of precipitation. Proceed with dissolution. C->E No F Dissolution successful? D->F E->F G End: Solution Prepared F->G Yes H Troubleshoot: - Increase buffer strength - Use sonication/warming - Prepare concentrated stock in DMSO F->H No H->F

Caption: A decision-making workflow for dissolving 4-Hydroxypyridine-2,6-dicarboxylic acid.

Inhibition of Glutamate Decarboxylase Signaling Pathway

4-Hydroxypyridine-2,6-dicarboxylic acid is known to be an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA.[10]

G Inhibition of GABA Synthesis by 4-Hydroxypyridine-2,6-dicarboxylic Acid Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes conversion Effect Reduced GABAergic neurotransmission GABA->Effect Inhibitor 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid) Inhibitor->GAD Inhibits

Caption: The inhibitory effect of 4-Hydroxypyridine-2,6-dicarboxylic acid on the synthesis of GABA.

References

Side reactions to avoid during chelidamic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chelidamic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the chemical modification of chelidamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the chelidamic acid molecule?

Chelidamic acid possesses multiple reactive functional groups, creating a complex reactivity profile. The primary sites for derivatization are:

  • Two Carboxylic Acid Groups (C2 and C6 positions): These are the most common sites for modification, readily undergoing reactions like esterification and amidation.

  • 4-Hydroxyl Group: Chelidamic acid exists in tautomeric equilibrium with its keto form (4-pyridone). This hydroxyl group can undergo O-alkylation or O-acylation.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be a site for N-alkylation, forming quaternary pyridinium salts.

Q2: I am attempting to synthesize a mono-ester of chelidamic acid but am getting a mixture of the di-ester and unreacted starting material. How can I improve the selectivity for the mono-ester?

Achieving selective mono-esterification of a symmetrical dicarboxylic acid like chelidamic acid can be challenging. Here are some strategies to improve selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the alcohol (e.g., 0.8-0.9 equivalents) relative to chelidamic acid.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-substitution by slowing down the rate of the second esterification.

  • Protecting Groups: While more synthetically intensive, one carboxylic acid group can be protected, the other esterified, and then the protecting group can be removed.

  • Continuous Extraction: For some dicarboxylic acids, continuous extraction of the mono-ester from the reaction mixture as it forms can prevent it from reacting further to form the di-ester.[1]

Q3: During amide coupling with EDC/DCC, I am observing a significant amount of an insoluble white precipitate that is not my desired product. What is this side product and how can I minimize it?

The insoluble white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC, or a related urea byproduct if using EDC. This is a common side product in carbodiimide-mediated coupling reactions. Additionally, a common side reaction is the formation of an N-acylurea, where the activated carboxylic acid rearranges and adds to the carbodiimide.[2][3]

To minimize these side products and improve the yield of your desired amide:

  • Add an Auxiliary Nucleophile: Including an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress the formation of N-acylurea by forming an active ester intermediate that is more stable and less prone to rearrangement.[4]

  • Order of Addition: Add the carbodiimide reagent to a mixture of the carboxylic acid, amine, and HOBt/NHS. This minimizes the time the activated carboxylic acid is present without a competing nucleophile (the amine).[5]

  • Solvent Choice: The choice of solvent can influence the solubility of the urea byproduct. For example, the urea byproduct of DIC is more soluble in many organic solvents than that of DCC, making purification easier.[4]

Q4: I am concerned about decarboxylation of my chelidamic acid during derivatization. Under what conditions is this likely to occur?

Decarboxylation of pyridinecarboxylic acids is a known thermal reaction, often requiring high temperatures. The stability towards decarboxylation is influenced by the position of the carboxylic acid group. For instance, picolinic acid (pyridine-2-carboxylic acid) is known to decarboxylate, and this process is influenced by pH.[6][7] While chelidamic acid is generally stable, prolonged heating at high temperatures (>150°C), especially in aqueous solutions, could potentially lead to decarboxylation.[6][8] It is advisable to conduct derivatization reactions at the lowest effective temperature to minimize this risk.

Q5: When attempting to alkylate the hydroxyl group of chelidamic acid, I am getting a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?

The alkylation of 4-pyridones is a classic example of ambident nucleophilicity, with reaction possible at either the nitrogen or the oxygen.[9][10] The regioselectivity (N- vs. O-alkylation) is influenced by several factors:

  • Nature of the Electrophile (Alkylating Agent): "Hard" electrophiles (e.g., dimethyl sulfate, trialkyloxonium salts) tend to favor O-alkylation, while "softer" electrophiles (e.g., alkyl iodides) often favor N-alkylation.[10]

  • Counter-ion and Solvent: The choice of base and solvent system can influence the site of alkylation. For example, using potassium tert-butoxide as a base in THF with tetrabutylammonium iodide as a catalyst has been shown to favor N-alkylation of 4-alkoxy-2-pyridones.[11]

  • Protecting Groups: To ensure exclusive O-alkylation, the pyridine nitrogen can be protected prior to the alkylation step.

Troubleshooting Guides

Problem: Low Yield of Desired Ester/Amide
Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time. - Increase reaction temperature cautiously, monitoring for decomposition. - Use a more efficient coupling agent for amidation (e.g., HATU, HBTU).
Side product formation (e.g., N-acylurea) - Add HOBt or NHS to the reaction mixture. - Optimize the order of reagent addition (add carbodiimide last).[5]
Poor solubility of starting materials - Use a co-solvent to improve solubility. - For chelidamic acid, which is soluble in aqueous base, consider a biphasic reaction system or a suitable polar aprotic solvent like DMF or DMSO.
Hydrolysis of activated intermediate - Ensure all reagents and solvents are anhydrous, especially for carbodiimide and acid chloride-based reactions.
Problem: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Contamination with urea byproduct - If using DCC, filter the reaction mixture to remove the insoluble DCU. - If using a water-soluble carbodiimide like EDC, perform an aqueous workup to remove the urea byproduct.[4] - Column chromatography may be necessary for complete removal.
Mixture of mono- and di-substituted products - Optimize reaction stoichiometry and temperature for selectivity. - Employ column chromatography with a suitable solvent system for separation. A gradient elution may be necessary.
Product is highly polar and water-soluble - Consider reverse-phase chromatography for purification. - If the product has an ionizable group, ion-exchange chromatography could be an effective purification method.

Experimental Protocols

General Protocol for Amide Synthesis using EDC/HOBt
  • Dissolution: Dissolve chelidamic acid (1 equivalent) and the desired amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF).

  • Additive: Add HOBt (1.2 equivalents) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Workflow for Chelidamic Acid Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start with Chelidamic Acid dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Derivatizing Agents (e.g., Amine, Alcohol) dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_coupling Add Coupling Agent (e.g., EDC, DCC) cool->add_coupling react Stir at Room Temperature (Monitor Progress) add_coupling->react workup Aqueous Workup react->workup extract Extraction workup->extract purify Column Chromatography / Recrystallization extract->purify final_product Isolated Derivative purify->final_product troubleshooting_logic Troubleshooting Logic for Amide Coupling start Low Yield of Amide Product check_reaction Reaction Incomplete? start->check_reaction side_products Significant Side Products? check_reaction->side_products No increase_time Increase Reaction Time/Temp check_reaction->increase_time Yes solubility Starting Material Solubility Issues? side_products->solubility No add_additive Add HOBt/NHS side_products->add_additive Yes change_solvent Use Co-solvent (e.g., DMF) solubility->change_solvent Yes optimize Optimize Further solubility->optimize No increase_time->optimize add_additive->optimize change_solvent->optimize

References

Technical Support Center: Scaling Up Laboratory Synthesis of Chelidamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up laboratory synthesis of chelidamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to chelidamic acid?

A1: The most prevalent and high-yield method for synthesizing chelidamic acid is the reaction of chelidonic acid with ammonia.[1] This process involves the conversion of the γ-pyrone ring in chelidonic acid to the γ-pyridone core of chelidamic acid by replacing the oxygen atom with a nitrogen atom.[2]

Q2: What are the typical yields for the synthesis of chelidamic acid from chelidonic acid?

A2: This synthesis route is known for its high yields, often reaching up to 98% under optimized conditions.[3][4]

Q3: My final product is off-white or yellowish. Is this normal, and how can I decolorize it?

A3: A pale yellow or brown powder is a common appearance for chelidamic acid.[2] Discoloration can be an indicator of impurities or degradation.[5] To decolorize the product, you can reflux the crude material with activated carbon in water.[1][3][4][6]

Q4: I am having trouble with the precipitation of chelidamic acid during the final acidification step. What can I do?

A4: Chelidamic acid is precipitated from the reaction mixture by acidifying with concentrated hydrochloric acid to a pH of approximately 1.[1][2][3][4][6] If precipitation is slow or incomplete, cooling the mixture in an ice bath can help to ensure complete precipitation.[7] Seeding the solution with a small crystal of pure chelidamic acid may also promote crystallization.[7]

Q5: What are the key safety precautions to consider during the synthesis?

A5: The synthesis involves the use of concentrated ammonium hydroxide and hydrochloric acid, which are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can also involve heating and refluxing, so care should be taken to avoid thermal burns.[8]

Troubleshooting Guide

Problem IDIssuePossible CausesSuggested Solutions
SYN-001Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Suboptimal reaction temperature or time.- Ensure the reaction is stirred for the recommended duration (e.g., 48 hours at room temperature).[1][3][4] - Carefully transfer all material between steps to minimize physical loss. - Monitor and control the reaction temperature, especially during the addition of ammonia.[1][3][4]
SYN-002Product Discoloration (Yellow/Brown) - Presence of impurities from starting materials or side reactions. - Degradation of the product due to excessive heat or exposure to light.[5]- Use high-purity starting materials. - Perform a decolorization step with activated carbon.[1][3][4][6] - Avoid prolonged heating during purification and store the final product in a cool, dark place.[5]
PUR-001Difficulty in Filtration - Fine, powdery precipitate that clogs the filter paper.- Allow the precipitate to settle before filtration. - Use a Buchner funnel with an appropriate filter paper grade for vacuum filtration.[9]
PUR-002Incomplete Precipitation - Incorrect pH for precipitation. - Product still dissolved in the solvent.- Ensure the pH is adjusted to ~1 with concentrated HCl.[1][2][3][4][6] - Cool the solution in an ice bath to reduce the solubility of chelidamic acid and maximize precipitation.[7]
SCALE-001Inconsistent Results at Larger Scale - Uneven heating or cooling (thermal gradients).[10] - Inefficient mixing in a larger reaction vessel.[10] - Amplification of minor side reactions.[10]- Use a reactor with good temperature control and agitation. - Select a stirrer and stirring speed appropriate for the vessel size to ensure homogeneity. - Re-optimize reaction conditions at the larger scale, paying close attention to impurity profiles.

Quantitative Data Summary

Table 1: Reaction Parameters for Chelidamic Acid Synthesis from Chelidonic Acid

ParameterValueReference
Starting MaterialChelidonic Acid[1]
Reagent30% Aqueous Ammonia[1][3][4]
Reaction Temperature0°C (ammonia addition), then Room Temperature[1][3][4]
Reaction Time48 hours[1][3][4]
Purification MethodAcid precipitation, optional decolorization with activated carbon[1][3][4][6]
Typical Yield98%[3][4]

Experimental Protocols

Detailed Protocol for the Synthesis of Chelidamic Acid from Chelidonic Acid

This protocol is adapted from literature procedures for the synthesis of chelidamic acid.[1][3][4]

Materials:

  • Chelidonic acid (e.g., 41.8 g, 0.21 mol)

  • 30% aqueous ammonia solution (e.g., 425 mL)

  • Concentrated hydrochloric acid

  • Activated carbon (optional, for decolorization)

  • Deionized water

  • Ice

Procedure:

  • Ammonolysis: In a suitable reaction vessel, cool 425 mL of 30% aqueous ammonia solution to 0°C in an ice bath.

  • Slowly add 41.8 g of chelidonic acid to the cold ammonia solution over a period of 1 hour with continuous stirring.

  • Once the addition is complete, remove the ice bath and allow the resulting suspension to stir at room temperature for 48 hours.

  • Workup: Remove the excess ammonia under reduced pressure.

  • Decolorization (Optional): To the residue, add 50 mL of water and a small amount of activated carbon. Reflux the mixture for 15 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Precipitation: Cool the filtrate to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 1. A white precipitate of chelidamic acid will form.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow start Chelidonic Acid reaction Ammonolysis (0°C to RT, 48h) start->reaction reagent 30% aq. NH3 reagent->reaction workup Remove excess NH3 (Reduced Pressure) reaction->workup decolorize Decolorize with Activated Carbon (Optional) workup->decolorize filtration1 Hot Filtration decolorize->filtration1 precipitation Acidify with HCl to pH 1 filtration1->precipitation filtration2 Vacuum Filtration precipitation->filtration2 product Chelidamic Acid filtration2->product

Caption: Workflow for the synthesis of chelidamic acid.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion? start->check_reaction Low Yield check_color Product Discolored? start->check_color Impure check_reaction->check_color Yes increase_time Increase Reaction Time/ Optimize Temperature check_reaction->increase_time No check_precipitation Incomplete Precipitation? check_color->check_precipitation No decolorize Add Activated Carbon Decolorization Step check_color->decolorize Yes adjust_ph Ensure pH is ~1 and Cool in Ice Bath check_precipitation->adjust_ph Yes success Improved Yield/ Purity check_precipitation->success No increase_time->success decolorize->success adjust_ph->success

Caption: Troubleshooting logic for chelidamic acid synthesis.

References

Technical Support Center: Mitigating Interference of Chelidamic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by chelidamic acid in your biochemical assays.

Understanding the Challenge

Chelidamic acid, a potent metal-chelating agent and a known inhibitor of glutamate decarboxylase, is a valuable compound in various research applications.[1] However, its inherent chemical properties, particularly its ability to bind metal ions and its potential for fluorescence, can lead to significant interference in a wide range of biochemical assays. This interference can manifest as false-positive or false-negative results, leading to misinterpretation of data and wasted resources. This guide will equip you with the knowledge and tools to proactively address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which chelidamic acid interferes with biochemical assays?

A1: Chelidamic acid primarily interferes with biochemical assays through two main mechanisms:

  • Metal Ion Chelation: As a strong chelating agent, chelidamic acid can sequester essential metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Fe³⁺, Cu²⁺) from the assay buffer or from the active site of metalloenzymes.[2] Many enzymes, including kinases, phosphatases, and proteases, require these metal ions as cofactors for their catalytic activity. Their removal by chelidamic acid can lead to apparent enzyme inhibition, resulting in false-positive hits in inhibitor screens.

  • Fluorescence Interference: Chelidamic acid and its derivatives can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[3] This can lead to a high background signal or quenching of the assay's fluorescent probe, resulting in either false-positive or false-negative results depending on the assay format ("turn-on" vs. "turn-off" probes).

Q2: Which types of biochemical assays are most susceptible to interference by chelidamic acid?

A2: Assays that are highly dependent on metal ions or that utilize fluorescence detection are particularly vulnerable. These include:

  • Kinase Assays: Many kinases require Mg²⁺ or Mn²⁺ for their activity. Chelation of these ions by chelidamic acid can lead to significant inhibition.

  • Metalloprotease Assays: These enzymes have a metal ion (often Zn²⁺) in their active site, which is essential for their catalytic function.

  • Phosphatase Assays: Similar to kinases, many phosphatases are metal-dependent.

  • Fluorescence-Based Assays: This includes assays using fluorescent substrates, antibodies, or probes, such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Assays with Metal-Dependent Reagents: Some assay reagents, such as certain detection antibodies or enzymes used in coupled-enzyme assays, may also require metal ions for their stability or activity.

Q3: What are the typical signs of chelidamic acid interference in my assay results?

A3: Suspect interference from chelidamic acid if you observe the following:

  • Apparent potent, non-specific inhibition: The compound shows activity against multiple, unrelated targets, especially metalloenzymes.

  • Steep dose-response curves: This can sometimes be an indicator of non-specific mechanisms like aggregation, which can be influenced by chelation.

  • Inconsistent results between different assay formats: The compound is active in a metal-dependent assay but inactive in a non-metal-dependent orthogonal assay.

  • High background fluorescence or signal quenching: In fluorescence-based assays, the presence of the compound significantly alters the baseline signal.

  • Irreproducible results: Small variations in buffer composition, particularly metal ion concentration, can lead to large changes in the observed activity.

Troubleshooting Guides

Problem 1: Apparent Enzyme Inhibition

If you observe what appears to be enzyme inhibition by chelidamic acid, it is crucial to determine if this is a true inhibition of the target or an artifact of metal chelation.

Troubleshooting Workflow:

start Apparent Inhibition Observed step1 Is the enzyme a known metalloenzyme? start->step1 step2 Supplement assay buffer with excess divalent cations (e.g., MgCl2, MnCl2, ZnCl2) step1->step2 Yes step4 Perform an orthogonal assay that is not metal-dependent step1->step4 No/Uncertain step3 Is the inhibitory effect rescued or diminished? step2->step3 step3->step4 No conclusion1 Inhibition is likely due to metal chelation (Assay Artifact) step3->conclusion1 Yes step5 Is the compound still active? step4->step5 conclusion3 Inhibition is likely due to metal chelation. step5->conclusion3 No conclusion4 Compound is likely a true inhibitor. step5->conclusion4 Yes conclusion2 Compound may be a true inhibitor. Proceed with further validation.

Caption: Troubleshooting workflow for apparent enzyme inhibition.

Detailed Experimental Protocol: Metal Ion Supplementation Assay

  • Objective: To determine if the observed inhibition by chelidamic acid is due to the chelation of essential metal cofactors.

  • Materials:

    • Your enzyme of interest

    • Substrate and other necessary assay components

    • Chelidamic acid stock solution

    • Stock solutions of relevant divalent cations (e.g., 1 M MgCl₂, 1 M MnCl₂, 1 M ZnCl₂)

    • Assay buffer

  • Procedure: a. Prepare a series of assay buffers containing increasing concentrations of the supplemental metal ion (e.g., 0, 1, 5, 10, 20 mM final concentration). b. For each metal ion concentration, run a dose-response curve for chelidamic acid. c. As a control, run a dose-response curve for a known, non-chelating inhibitor of your enzyme.

  • Data Analysis: a. Calculate the IC₅₀ value of chelidamic acid at each supplemental metal ion concentration. b. Plot the IC₅₀ values of chelidamic acid as a function of the supplemental metal ion concentration.

  • Interpretation:

    • If the IC₅₀ value of chelidamic acid increases significantly with increasing concentrations of the supplemental metal ion, it strongly suggests that the inhibitory activity is due to metal chelation.

    • The IC₅₀ of the control inhibitor should not be significantly affected by the addition of excess metal ions.

Problem 2: Interference in Fluorescence-Based Assays

If you are using a fluorescence-based assay and observe unexpected results with chelidamic acid, it is important to rule out fluorescence interference.

Troubleshooting Workflow:

start Unexpected results in fluorescence assay step1 Measure the fluorescence spectrum of chelidamic acid at the assay's excitation and emission wavelengths start->step1 step2 Does chelidamic acid fluoresce at the assay wavelengths? step1->step2 step3 Perform a 'quenching' control experiment step2->step3 No conclusion1 Interference is likely due to direct fluorescence. step2->conclusion1 Yes step4 Does chelidamic acid quench the signal from the fluorescent probe? step3->step4 conclusion2 Interference is likely due to fluorescence quenching. step4->conclusion2 Yes conclusion4 Fluorescence quenching is unlikely. Investigate other mechanisms. step4->conclusion4 No conclusion3 Direct fluorescence interference is unlikely. Investigate other mechanisms.

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Experimental Protocol: Fluorescence Interference Check

  • Objective: To assess the intrinsic fluorescence of chelidamic acid and its potential to quench the assay's fluorophore.

  • Materials:

    • Chelidamic acid stock solution

    • Assay buffer

    • Your assay's fluorescent probe (e.g., fluorescently labeled substrate or antibody)

    • Fluorometer or plate reader capable of spectral scans

  • Procedure for Intrinsic Fluorescence: a. Prepare a solution of chelidamic acid in the assay buffer at the highest concentration used in your assay. b. Scan the emission spectrum of the solution using the excitation wavelength of your assay. c. Scan the excitation spectrum of the solution using the emission wavelength of your assay.

  • Procedure for Quenching: a. Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay. b. Measure the fluorescence intensity. c. Add chelidamic acid to the solution at various concentrations (spanning the range used in your assay) and measure the fluorescence intensity after each addition.

  • Interpretation:

    • If chelidamic acid shows a significant emission peak that overlaps with your assay's detection wavelength, it will directly interfere with the signal.

    • If the fluorescence intensity of your probe decreases in the presence of chelidamic acid, it indicates fluorescence quenching.

Data Presentation: Quantitative Insights into Chelidamic Acid's Properties

To aid in experimental design and troubleshooting, the following tables summarize key quantitative data for chelidamic acid.

Table 1: Physicochemical Properties of Chelidamic Acid

PropertyValueSource(s)
Molecular FormulaC₇H₅NO₅[4]
Molecular Weight183.12 g/mol [1]
AppearanceWhite to off-white or yellow powder[1]
SolubilitySoluble in 1 M NH₄OH (50 mg/mL), Very soluble in water[1]
pKa (Predicted)0.12 ± 0.40[1]

Table 2: Reported Stability Constants (log K) of Chelidamic Acid with Various Metal Ions

Metal Ionlog K₁log K₂Experimental ConditionsReference
UO₂(II)8.13 (ML)6.51 (ML₂)Potentiometric Titration, 0.1 M NaClO₄, 25 °C[2]
Ca(II)--Potentiometric Titration[2]
Ni(II)--Potentiometric Titration[2]
Fe(III)--Potentiometric Titration[2]
V(V)--Potentiometric Titration[2]

Mitigation Strategies

If you have confirmed that chelidamic acid is interfering with your assay, consider the following mitigation strategies:

  • For Metal Chelation Interference:

    • Increase Metal Ion Concentration: As demonstrated in the troubleshooting guide, supplementing the assay buffer with a saturating concentration of the required metal ion can often overcome the chelating effect of the compound.

    • Use a Different Buffer System: Some buffer components can interact with metal ions. Consider using a buffer with a lower affinity for the metal cofactor required by your enzyme.

    • Employ an Orthogonal Assay: Validate your findings using an assay that is not dependent on metal ions. For example, a binding assay (e.g., Surface Plasmon Resonance) could be used to confirm direct interaction with the target protein.

  • For Fluorescence Interference:

    • Use a Different Fluorophore: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of chelidamic acid.

    • Time-Resolved Fluorescence (TRF) Assays: TRF assays can often reduce interference from short-lived background fluorescence.

    • Use a Non-Fluorescent Detection Method: If possible, switch to a different detection modality, such as absorbance, luminescence, or a label-free technology.

By systematically applying these troubleshooting guides and mitigation strategies, researchers can confidently assess the true biological activity of chelidamic acid and related compounds, avoiding the pitfalls of assay interference.

References

Validation & Comparative

A Comparative Analysis of Chelidamic Acid's Inhibitory Potency Against Other Glutamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of chelidamic acid, primarily targeting glutamate decarboxylase (GAD), with other glutamate analogs that act as antagonists at ionotropic glutamate receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate objective assessment and inform future research directions.

Distinguishing Mechanisms of Action: GAD Inhibition vs. Glutamate Receptor Antagonism

It is crucial to understand that chelidamic acid and the other glutamate analogs discussed in this guide exert their effects through fundamentally different mechanisms. Chelidamic acid is recognized as an inhibitor of glutamate decarboxylase (GAD) , the key enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from the excitatory neurotransmitter glutamate.[1] In contrast, compounds like AP5, CNQX, and kynurenic acid are antagonists of ionotropic glutamate receptors (iGluRs), such as the NMDA and AMPA receptors, directly blocking excitatory neurotransmission.

Quantitative Comparison of Inhibitory Potency

To provide a clear and concise overview of the inhibitory efficacy of these compounds, the following tables summarize their reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Potency of Chelidamic Acid and Other Analogs on Glutamate Decarboxylase (GAD)
CompoundInhibition Constant (Ki)Inhibition TypeSource Organism
Chelidamic Acid 33 µMCompetitiveRat Brain
2-keto-4-pentenoic acid (metabolite of L-allylglycine) ~1 µMNot specifiedIn vitro studies
3-Mercaptopropionic Acid 130 µMCompetitiveE. coli
Glutarate 1300 µMCompetitiveRat and Rabbit Brain
Beta-Hydroxyglutarate 2500 µMCompetitiveRat and Rabbit Brain
Glutaconate Competitive inhibitor (Ki not specified)CompetitiveRat and Rabbit Brain

Note: Lower Ki values indicate higher inhibitory potency.

Table 2: Inhibitory Potency of Common Glutamate Receptor Antagonists
CompoundTarget ReceptorIC50 / KiInhibition Type
D-AP5 NMDA ReceptorIC50: 3.7 µM; Kd: 1.4 µMCompetitive
CNQX AMPA ReceptorIC50: 0.3 µMCompetitive
Kainate ReceptorIC50: 1.5 µMCompetitive
Kynurenic Acid NMDA Receptor (Glycine Site)IC50: ~10-15 µMCompetitive
NMDA Receptor (Glutamate Site)IC50: ~200-500 µMCompetitive
α7 Nicotinic Acetylcholine ReceptorIC50: ~7 µMNon-competitive

Note: Lower IC50/Ki values indicate higher inhibitory potency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the GABAergic signaling pathway affected by GAD inhibitors and a typical experimental workflow for assessing the potency of glutamate receptor antagonists.

Electrophysiology_Workflow start Start: Prepare Neuronal Culture/Slice patch Establish Whole-Cell Patch Clamp start->patch agonist Apply Glutamate Receptor Agonist (e.g., NMDA, AMPA) patch->agonist record_baseline Record Baseline Current agonist->record_baseline antagonist Co-apply Agonist + Test Compound (e.g., AP5, CNQX) at various concentrations record_baseline->antagonist record_inhibition Record Inhibited Current antagonist->record_inhibition washout Washout Test Compound record_inhibition->washout record_recovery Record Recovered Current washout->record_recovery analysis Data Analysis: Plot Dose-Response Curve Calculate IC50 record_recovery->analysis end End analysis->end

References

A Comparative Analysis of the Anticancer Potential of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The initial search has provided some information on the anticancer activity of 1,4-dihydropyridine derivatives, which is the broader class of compounds to which 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid belongs. However, specific data on the anticancer activity, mechanism of action, and comparative studies for "4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid" itself is lacking. The search results mainly focus on other substituted 1,4-dihydropyridines. To fulfill the user's request, I need to find more specific information.The second round of searches provided more specific information about "4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid," which is also known as chelidamic acid. I found some qualitative descriptions of its anticancer activity, such as causing mitochondrial membrane potential collapse in prostate cancer cells. However, quantitative data (like IC50 values) for chelidamic acid itself is still missing. The results provided IC50 values for other 1,4-dihydropyridine derivatives, which can be used as a point of comparison.

I also found some information about the potential mechanism of action, linking it to metal chelation and structural similarity to HIV-1 integrase inhibitors. There is also a mention of its use in synthesizing other compounds with potential antitumor activity.

To fully address the user's request, I still need to:

  • Find specific IC50 values for 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (chelidamic acid) against various cancer cell lines.

  • Find more detailed information about the signaling pathways it affects.

  • Find specific experimental protocols for the assays used to determine its anticancer activity.

  • Identify suitable alternative anticancer agents with available comparative data.

Therefore, I will update my plan to focus on these missing pieces of information.I have gathered some crucial information. I found a study mentioning that chelidamic acid has shown anticancer activity by causing mitochondrial membrane potential collapse in prostate cancer cells. However, I still lack specific IC50 values for chelidamic acid against various cancer cell lines. The searches did yield IC50 values for several other 1,4-dihydropyridine derivatives and the common chemotherapeutic drug, doxorubicin, against cell lines like HeLa and MCF-7. This information will be very useful for the comparison part of the guide.

I also found a detailed experimental protocol for the MTT assay, which is a standard method for assessing cell viability and determining IC50 values. This will be valuable for the "Experimental Protocols" section.

Regarding the mechanism of action, the information points towards metal chelation and potential interference with signaling pathways crucial for cancer cell proliferation. However, a specific signaling pathway for chelidamic acid is not yet clearly identified.

To proceed and create a comprehensive guide, I need to focus on the following:

  • Find studies that specifically report the IC50 values of chelidamic acid (4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) on different cancer cell lines.

  • Identify the specific signaling pathways affected by chelidamic acid.

  • Gather more detailed experimental protocols for other relevant anticancer assays beyond the MTT assay (e.g., apoptosis assays).

  • Select appropriate alternative anticancer agents for comparison, for which I have some data (like doxorubicin and other 1,4-DHP derivatives), but more would be beneficial.

Given this, I will adjust my plan to address these missing elements.I have gathered a significant amount of information in the previous steps. I found a study mentioning that chelidamic acid (4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) has anticancer activity and can cause mitochondrial membrane potential collapse in prostate cancer cells. However, I still lack specific IC50 values for chelidamic acid itself. The searches did provide IC50 values for other 1,4-dihydropyridine derivatives and for doxorubicin against HeLa and MCF-7 cells, which will be useful for comparison.

I have also found detailed experimental protocols for the MTT assay, apoptosis assays (Annexin V and Propidium Iodide), and cell cycle analysis, which are crucial for the "Experimental Protocols" section.

Regarding the mechanism of action, I have information on the mechanisms of common anticancer drugs like doxorubicin, cisplatin, and etoposide. For chelidamic acid, the information points towards DNA intercalation and induction of apoptosis, possibly through the PI3K/Akt or MAPK/ERK signaling pathways, but this is still not definitively confirmed for this specific compound. I have enough information to create the comparison guide with the available data, highlighting the areas where more research on chelidamic acid is needed.

Therefore, I will now proceed to synthesize the collected information and generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, also known as chelidamic acid. While direct quantitative data for chelidamic acid is emerging, this document summarizes its known activities and compares them with structurally related compounds and established anticancer agents.

Introduction to 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is a heterocyclic compound belonging to the dihydropyridine class. Its structural features, including the dihydropyridine ring and carboxylic acid groups, suggest potential for biological activity, including anticancer effects. Research indicates that chelidamic acid may exert its anticancer properties by inducing mitochondrial membrane potential collapse in cancer cells, a key event in apoptosis (programmed cell death).

Comparative Anticancer Activity

While specific IC50 values for 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid are not yet widely published, data for structurally similar 1,4-dihydropyridine (DHP) derivatives and the commonly used chemotherapeutic drug doxorubicin provide a valuable benchmark for its potential efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)
1,4-Dihydropyridine Derivatives
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Cancer)3.6
MCF-7 (Breast Cancer)5.2
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Cancer)2.3
MCF-7 (Breast Cancer)5.7
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Cancer)4.1
MCF-7 (Breast Cancer)11.9
Doxorubicin (Reference) HeLa (Cervical Cancer)~1.3 - 8.14
MCF-7 (Breast Cancer)~0.4 - 17.44

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid and its derivatives is believed to be mediated through several mechanisms:

  • Induction of Apoptosis: As evidenced by the collapse of mitochondrial membrane potential, chelidamic acid likely triggers the intrinsic apoptotic pathway.

  • DNA Intercalation: The planar structure of the dihydropyridine ring may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription, a mechanism shared by drugs like doxorubicin.

  • Modulation of Signaling Pathways: There is evidence to suggest that dihydropyridine compounds may influence key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. However, the specific pathways targeted by chelidamic acid require further investigation.

Below is a generalized diagram of a potential signaling pathway that could be targeted by 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, leading to apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Apoptosis Apoptosis Mito->Apoptosis Compound 4-Oxo-1,4-dihydropyridine- 2,6-dicarboxylic acid Compound->PI3K Inhibits? Compound->ERK Inhibits? Compound->Mito

Caption: Putative signaling pathways affected by 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid.

Experimental Protocols

The validation of anticancer activity typically involves a series of in vitro assays. Below are the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the anticancer activity of a compound.

start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50 IC50 Determination in_vitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Compound Optimization in_vivo->end

Caption: General workflow for anticancer drug validation.

Conclusion and Future Directions

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid presents a promising scaffold for the development of novel anticancer agents. Preliminary evidence suggests its involvement in inducing apoptosis in cancer cells. However, further comprehensive studies are required to establish its precise IC50 values against a broader range of cancer cell lines and to elucidate the specific molecular targets and signaling pathways involved in its anticancer activity. Comparative studies with other 1,4-dihydropyridine derivatives and established drugs will be crucial in determining its therapeutic potential.

Comparative Analysis of Dihydropyridine Derivatives as Potent Enzyme and Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory activities of dihydropyridine derivatives against key enzymatic and receptor targets. This document provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

This guide delves into the diverse inhibitory capacities of dihydropyridine (DHP) derivatives against several key biological targets: Tyrosinase, Cyclooxygenase-2 (COX-2), P-glycoprotein (P-gp), and the Mineralocorticoid Receptor (MR). The renowned scaffold of 1,4-dihydropyridine serves as a foundation for a multitude of pharmacological activities, extending beyond their well-established role as calcium channel blockers.[1] This compilation aims to provide a clear and objective comparison of various DHP derivatives, facilitating further research and development in this promising area of medicinal chemistry.

Dihydropyridine Derivatives as Tyrosinase Inhibitors

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of agents for skin hyperpigmentation disorders.[2] Certain dihydropyridine derivatives have shown significant potential as tyrosinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

A series of amlodipine conjugates, which feature a dihydropyridine core, have been synthesized and evaluated for their anti-tyrosinase activity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound IDSubstituent (R)IC50 (µM)[2]
6k 4-OCH₃ (on benzylideneimine)5.34 ± 0.58
6o 3-NO₂ (on benzylideneimine)6.03 ± 0.95
6b Dihydropyridine dimer7.22 ± 0.78
6f 2,4-diCl (on benzylideneimine)7.97 ± 0.68
6n 4-NO₂ (on benzylideneimine)9.21 ± 0.55
6d Unsubstituted benzylideneimine15.14 ± 0.79
Kojic Acid (Standard) -6.04 ± 0.11

Note: The IC50 values represent the mean ± standard deviation from three independent experiments.

The data indicates that certain substitutions on the benzylideneimine moiety significantly influence the tyrosinase inhibitory activity. For instance, compound 6k with a methoxy group at the para position exhibits the highest potency, even surpassing the standard inhibitor, kojic acid.[2] The presence of two dihydropyridine rings in compound 6b also contributes to its strong inhibitory effect.[2]

Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol is a standard method for determining the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., 5 units/µL)

  • L-DOPA (10 mM)

  • Phosphate Buffer (100 mM, pH 6.8)

  • Test Compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 60 µL of 100 mM phosphate buffer (pH 6.8).

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of mushroom tyrosinase enzyme solution (5 units).

  • Pre-incubate the mixture for 5 minutes at 37°C.[2]

  • Initiate the reaction by adding 20 µL of 10 mM L-DOPA as the substrate.

  • Incubate the reaction mixture for 30 minutes at 37°C.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Mandatory Visualization: Melanin Biosynthesis Pathway

Melanin_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Hydroxylation) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Oxidation) Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome CysteinylDOPA Cysteinyldopa Dopaquinone->CysteinylDOPA Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA DHI-2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown-Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine Pheomelanin Pheomelanin (Red-Yellow Pigment) CysteinylDOPA->Pheomelanin Tyrosinase1 Tyrosinase Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->LDOPA TRP2 TRP-2 TRP2->Dopachrome TRP1 TRP-1 TRP1->DHI Inhibitor Dihydropyridine Derivatives Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Melanin biosynthesis pathway and the inhibitory action of dihydropyridine derivatives on tyrosinase.

Dihydropyridine Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Some dihydropyridine and related hydroquinoline derivatives have been identified as potential selective COX-2 inhibitors.

Data Presentation: Comparative Inhibitory Activity

A quantitative structure-activity relationship (QSAR) study on a series of 1,4-dihydropyridine and 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives has provided data on their COX-2 inhibitory activity.

Compound ClassRepresentative SubstitutionspIC50 (-log IC50) for COX-2
1,4-DihydropyridinesVaried aryl and ester/amide groupsVaries based on QSAR model
5-Oxo-1,4,5,6,7,8-hexahydroquinolinesVaried aryl and ester/amide groupsVaries based on QSAR model
Experimental Protocol: COX-2 Inhibition Assay

The following is a general protocol for a fluorometric COX-2 inhibitor screening assay.

Materials:

  • Human Recombinant COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test Compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well opaque flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Reconstitute and prepare all reagents according to the kit manufacturer's instructions.

  • In a 96-well plate, add 10 µL of the diluted test inhibitor or control to the appropriate wells.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well.

  • Add 10 µL of reconstituted COX-2 enzyme to all wells except the blank.

  • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • The percentage of inhibition is calculated by comparing the reaction rate of the test sample to the control.

  • IC50 values are determined from the dose-response curve.

Mandatory Visualization: Arachidonic Acid Cascade and COX-2 Action

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX2 COX-2 COX2->ArachidonicAcid PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 PLA2->Membrane Inhibitor Dihydropyridine Derivatives Inhibitor->COX2

Caption: The role of COX-2 in the arachidonic acid cascade and its inhibition by dihydropyridine derivatives.

Dihydropyridine Derivatives as P-glycoprotein (P-gp) Inhibitors

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Dihydropyridine derivatives have been investigated for their ability to inhibit P-gp and reverse MDR.

Data Presentation: Comparative Inhibitory Activity

Several 1,4-dihydropyridine calcium channel blockers have been shown to inhibit P-gp-mediated transport. Their IC50 values for the inhibition of [³H]daunorubicin transport are presented below.

Dihydropyridine DerivativeIC50 (µM) for [³H]daunorubicin transport inhibition[3]
Manidipine4.6
Barnidipine8.6
Benidipine9.5
(-)-Efonidipine17.3
Nicardipine17.5
(+)-Efonidipine20.6
Amlodipine22.0
Felodipine30.3[4]

Note: The IC50 values were determined in LLC-GA5-COL150 cells overexpressing P-gp, except for Felodipine which was in MCF7R cells.

The data demonstrates that several clinically used dihydropyridine calcium channel blockers can inhibit P-gp at micromolar concentrations, with manidipine being the most potent among the tested compounds.[3]

Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This protocol describes a common method to assess P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[4]

Materials:

  • P-gp overexpressing cells (e.g., MCF7R) and parental cells (e.g., MCF7)

  • Cell culture medium

  • Rhodamine 123

  • Test Compounds (dihydropyridine derivatives)

  • Verapamil (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed both P-gp overexpressing and parental cells into a 96-well plate and grow to confluence.

  • Wash the cells with warm PBS.

  • Add medium containing various concentrations of the test compound or controls to the wells. Pre-incubate for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.

  • Incubate for 60-90 minutes at 37°C to allow for cell loading and efflux.

  • Wash the cells to remove extracellular Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Calculate the percent inhibition of Rhodamine 123 efflux for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualization: P-glycoprotein Mediated Drug Efflux

Pgp_Efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Energizes Inhibitor Dihydropyridine Derivatives Inhibitor->Pgp Inhibits

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by dihydropyridine derivatives.

Dihydropyridine Derivatives as Mineralocorticoid Receptor (MR) Antagonists

The mineralocorticoid receptor (MR) is a nuclear receptor that plays a key role in regulating blood pressure and electrolyte balance. Antagonism of the MR is a therapeutic strategy for hypertension and heart failure. Recent studies have identified non-steroidal MR antagonists based on the 1,4-dihydropyridine scaffold.[5][6]

Data Presentation: Comparative Binding Affinity

A series of novel 1,4-dihydropyridine derivatives have been synthesized and their binding affinity for the human mineralocorticoid receptor (hMR) has been determined by measuring their inhibitory constant (Ki) in a competitive binding assay with [³H]-aldosterone.

Compound IDKi (µM)[5]
11 0.38 ± 0.05
12a 0.81 ± 0.15
12b 0.44 ± 0.07
13a 0.35 ± 0.06
13b 0.46 ± 0.08
16 0.28 ± 0.04
20 0.31 ± 0.05
Eplerenone (Standard) 0.21 ± 0.03

Note: Ki values represent the mean ± standard error of multiple independent experiments.

The data shows that several of the novel 1,4-DHP derivatives exhibit submicromolar binding affinity for the mineralocorticoid receptor, with compounds 16 and 20 showing potency comparable to the known MR antagonist, eplerenone.[5]

Experimental Protocol: Mineralocorticoid Receptor Competitive Binding Assay

This protocol describes a cell-based assay to determine the binding affinity of test compounds to the human mineralocorticoid receptor.[5]

Materials:

  • Cells expressing human Mineralocorticoid Receptor (hMR)

  • [³H]-aldosterone (radioligand)

  • Test Compounds (dihydropyridine derivatives)

  • Eplerenone (positive control)

  • Scintillation fluid and counter

Procedure:

  • Culture cells expressing hMR to an appropriate density.

  • Incubate the cells with a fixed concentration of [³H]-aldosterone (e.g., 1 nM).

  • Simultaneously, add increasing concentrations of the unlabeled test compound or control.

  • Incubate for a sufficient time to reach binding equilibrium (e.g., 1 hour).

  • Wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the amount of bound [³H]-aldosterone using a scintillation counter.

  • The percentage of specific binding is calculated at each concentration of the competitor.

  • The Ki value is calculated from the IC50 value (concentration of competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization: Aldosterone Signaling and MR Antagonism

Aldosterone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone_in Aldosterone MR_cyto Mineralocorticoid Receptor (MR) Aldosterone_in->MR_cyto Binds to MR_Aldo MR-Aldosterone Complex MR_Aldo_nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_nuc Translocates to Nucleus HRE Hormone Response Element (HRE) MR_Aldo_nuc->HRE Binds to Transcription Gene Transcription HRE->Transcription Aldosterone_out Aldosterone Aldosterone_out->Aldosterone_in Enters Cell Inhibitor Dihydropyridine Derivatives Inhibitor->MR_cyto Competitively Inhibits Aldosterone Binding

Caption: Mechanism of aldosterone signaling through the mineralocorticoid receptor and its antagonism by dihydropyridine derivatives.

References

A Comparative Analysis of Chelidamic Acid and Dipicolinic Acid in Metal Complex Formation for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the coordination chemistry of chelidamic acid and dipicolinic acid reveals distinct differences in stability and structure that underpin their potential applications in medicinal and materials science. While both pyridine-dicarboxylic acids act as efficient chelators, the subtle substitution of a hydroxyl group in chelidamic acid significantly influences its complex-forming behavior compared to its parent compound, dipicolinic acid.

This guide provides a comprehensive comparison of metal complex formation with chelidamic acid and dipicolinic acid, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data and detailed protocols.

Structural and Coordination Differences

Chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) and dipicolinic acid (2,6-pyridinedicarboxylic acid) are both tridentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups.[1][2] This binding mode forms two stable five-membered chelate rings.

The primary structural difference is the presence of a hydroxyl group at the 4-position of the pyridine ring in chelidamic acid. This group can influence the electronic properties of the pyridine ring and participate in intermolecular hydrogen bonding, affecting the overall crystal packing and stability of the resulting metal complexes.

G cluster_0 Dipicolinic Acid cluster_1 Chelidamic Acid Dipicolinic Acid Dipicolinic Acid struct1 C₇H₅NO₄ Chelidamic Acid Chelidamic Acid struct2 C₇H₅NO₅

Figure 1: Chemical structures of Dipicolinic Acid and Chelidamic Acid.

Comparative Stability of Metal Complexes

The stability of a metal complex is a crucial parameter, often expressed as the logarithm of the formation constant (log K). A higher log K value indicates a more stable complex. While comprehensive, directly comparable data for a wide range of metal ions under identical conditions is limited, available data suggests that both ligands form highly stable complexes with various divalent and trivalent metal ions.

Data for dipicolinic acid complexes is more extensive. For instance, dipicolinic acid is known to form stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), as well as lanthanides and actinides.[3][4] The stability of these complexes allows for their application in various fields, including analytical chemistry and biological systems.

For chelidamic acid, the available data, although less comprehensive, also indicates strong complexation with several metal ions.[2] The presence of the 4-hydroxyl group in chelidamic acid can potentially lead to differences in the stability constants compared to dipicolinic acid for certain metal ions due to electronic and steric effects, though more direct comparative studies are needed to establish clear trends.

Table 1: Stability Constants (log K) of Metal Complexes

Metal IonLigandlog K₁log K₂Experimental ConditionsReference
UO₂²⁺Chelidamic Acid8.136.51Potentiometric Titration, 0.1 M NaClO₄, 25 °C[2]
Co(II)Dipicolinic Acid--Potentiometric[3]
Ni(II)Dipicolinic Acid--Potentiometric[3]
Cu(II)Dipicolinic Acid--Potentiometric[3]
Zn(II)Dipicolinic Acid--Potentiometric[3]

Note: A significant gap exists in the literature for directly comparable stability constants of a wide range of metal ions with both ligands under identical experimental conditions. The table is populated with available data to illustrate the nature of the complexes formed.

Experimental Protocols

General Synthesis of Metal Complexes

The synthesis of metal complexes with both chelidamic acid and dipicolinic acid can be achieved through straightforward precipitation reactions in aqueous or alcoholic solutions.

Protocol for Synthesis of a Divalent Metal-Dipicolinate Complex: [3]

  • Dissolution: Dissolve equimolar amounts of the corresponding metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) and dipicolinic acid in a suitable solvent, such as ethanol.

  • Reaction: Stir the solution at room temperature for several hours.

  • Precipitation: The metal complex will typically precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with the solvent and a non-polar solvent like ether to remove any unreacted starting materials, and dry under vacuum.

Protocol for Synthesis of a Divalent Metal-Chelidamate Complex:

A similar procedure can be followed for the synthesis of metal-chelidamate complexes, although reaction conditions such as pH and temperature may need to be optimized depending on the specific metal ion. Hydrothermal synthesis methods have also been employed for the preparation of crystalline metal-chelidamate complexes.[5]

G start Start dissolve Dissolve Ligand and Metal Salt in Solvent start->dissolve react Stir at Room Temperature dissolve->react precipitate Precipitation of Metal Complex react->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Solvent and Ether isolate->wash dry Dry under Vacuum wash->dry characterize Characterize Complex (e.g., IR, UV-Vis, X-ray) dry->characterize end End characterize->end

Figure 2: General experimental workflow for the synthesis of metal complexes with chelidamic or dipicolinic acid.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal complexes in solution.

Experimental Protocol:

  • Solution Preparation: Prepare standard solutions of the ligand (chelidamic acid or dipicolinic acid), the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HClO₄), and a strong, carbonate-free base (e.g., NaOH). All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KNO₃).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH or potential readings after each addition of the titrant.

  • Data Analysis: Analyze the titration data using a suitable computer program to calculate the protonation constants of the ligand and the stepwise and overall stability constants of the metal complexes.

G prep Prepare Standard Solutions (Ligand, Metal, Acid, Base) calib Calibrate pH Electrode prep->calib titrate Titrate Ligand + Metal Solution with Base calib->titrate record Record pH/Potential after each addition titrate->record analyze Analyze Titration Data (Computer Program) record->analyze constants Determine Protonation and Stability Constants analyze->constants

Figure 3: Workflow for the determination of stability constants using potentiometric titration.

Biological Activities and Potential Applications

Metal complexes of both chelidamic acid and dipicolinic acid have garnered interest for their potential biological activities, including antimicrobial and anticancer properties. The chelation of essential metal ions can disrupt microbial metabolism or interfere with cellular processes in cancer cells.

Dipicolinic acid complexes have been investigated for their antimicrobial activity against various bacteria and fungi.[3][4] The mechanism of action is often attributed to the enhanced lipophilicity of the metal complex, which facilitates its transport across cell membranes, and the subsequent disruption of cellular functions by the metal ion or the ligand itself. Furthermore, derivatives of dipicolinic acid have been explored as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[1][6]

The biological activities of chelidamic acid complexes are less explored. However, given its structural similarity to dipicolinic acid and its strong chelating ability, it is plausible that its metal complexes could also exhibit significant biological effects. The 4-hydroxyl group may also provide an additional site for interaction with biological targets. There is emerging interest in chelidamic acid derivatives as potential anticancer and antiviral agents.[7] The proposed mechanism for antiviral activity, particularly against HIV-1 integrase, involves the chelation of essential metal ions in the enzyme's active site.[7]

G cluster_0 Antimicrobial Action cluster_1 Anticancer/Antiviral Action uptake Cellular Uptake of Metal Complex disruption Disruption of Microbial Metabolic Pathways uptake->disruption inhibition Enzyme Inhibition (e.g., Metallo-β-lactamase) uptake->inhibition enzyme_chelation Chelation of Metal Ions in Enzyme Active Sites pathway_interference Interference with Signaling Pathways enzyme_chelation->pathway_interference apoptosis Induction of Apoptosis pathway_interference->apoptosis

References

A Comparative Analysis of Chelidamic Acid Monohydrate and its Anhydrous Form for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties and biological activities of chelidamic acid monohydrate versus its anhydrous counterpart.

Chelidamic acid, a heterocyclic organic compound, is a subject of significant interest in medicinal chemistry and drug development due to its diverse biological activities. It is known to act as a potent inhibitor of glutamate decarboxylase and has shown potential as a scaffold for antiviral and anti-inflammatory agents.[1] Chelidamic acid is commercially available in both monohydrate and anhydrous forms. This guide provides a detailed comparison of these two forms, presenting available experimental data and protocols to aid researchers in selecting the appropriate compound for their specific applications.

Physicochemical Properties: A Tabulated Comparison

While the core molecular structure of chelidamic acid remains the same, the presence of a water molecule in the monohydrate form can influence its physical properties, such as molecular weight, melting point, and potentially solubility. The following table summarizes the key physicochemical properties of both forms based on available data.

PropertyChelidamic Acid MonohydrateChelidamic Acid Anhydrous
CAS Number 199926-39-1138-60-3
Molecular Formula C₇H₅NO₅·H₂OC₇H₅NO₅
Molecular Weight 201.14 g/mol 183.12 g/mol
Appearance White to yellow to orange crystalline powderPale yellow to brown powder or crystals
Melting Point 267 °C (decomposes)265-270 °C (decomposes)
Solubility Soluble in 1 M NH₄OH (50 mg/mL), sparingly soluble in waterVery soluble in water, soluble in DMSO (≥15 mg/mL)

Note: Solubility data can vary between sources and may be dependent on the specific experimental conditions (e.g., pH, temperature).

Efficacy and Biological Activity: An Unresolved Comparison

Glutamate Decarboxylase (GAD) Inhibition:

Chelidamic acid is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[1] One source reports a Ki of 33 μM for "chelidamic acid" in a GAD inhibition assay.[2] Another source discussing the potential of "chelidamic acid" as a GAD inhibitor does not specify the form used.[3] It is common practice in pharmacological studies to use the anhydrous molecular weight for concentration calculations, even when the hydrated form is used for practical purposes. This ambiguity makes a definitive statement on the comparative efficacy of the two forms challenging.

Antiviral and Anti-inflammatory Activities:

Research into the antiviral and anti-inflammatory properties has primarily focused on derivatives of chelidamic acid.[4][5] While these studies highlight the potential of the chelidamic acid scaffold, they do not provide specific efficacy data (e.g., IC₅₀ values) for the parent compound in either its monohydrate or anhydrous form. One source mentions anticancer activity of "chelidamic acid hydrate" in prostate cancer cells.[6]

Due to the lack of direct comparative data, researchers should consider the practical implications of using either form. The monohydrate is often more stable under ambient conditions, while the anhydrous form might be preferred for applications where the presence of water could interfere with the experimental setup, such as in certain organic reactions or when working with water-sensitive reagents. For biological assays, it is crucial to accurately determine the concentration of the active compound, accounting for the water content in the monohydrate form.

Experimental Protocols

Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against GAD.

Materials:

  • GAD enzyme (e.g., from porcine brain)

  • L-Glutamic acid (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer (pH 7.2)

  • Chelidamic acid (monohydrate or anhydrous, dissolved in a suitable solvent like DMSO or the assay buffer)

  • Perchloric acid (for reaction termination)

  • Reagents for GABA detection (e.g., by HPLC with pre-column derivatization)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of GAD in potassium phosphate buffer containing PLP.

  • Reaction Mixture: In a microcentrifuge tube, combine the GAD enzyme solution, potassium phosphate buffer, and varying concentrations of the chelidamic acid solution. Include a control with no inhibitor.

  • Pre-incubation: Incubate the reaction mixtures at 37°C for 10-15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding L-glutamic acid to each tube.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a small volume of cold perchloric acid.

  • GABA Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for GABA content using a suitable method, such as HPLC with fluorescence detection after derivatization.

  • Data Analysis: Calculate the percentage of GAD inhibition for each concentration of chelidamic acid compared to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

General Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general workflow for assessing the antiviral activity of a compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Chelidamic acid (monohydrate or anhydrous, dissolved in a non-toxic solvent)

  • Agarose or methylcellulose for overlay

  • Crystal violet or other staining solution

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection: Remove the culture medium and infect the cells with the virus at a known multiplicity of infection (MOI). Simultaneously, add fresh medium containing various concentrations of chelidamic acid. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates at the optimal temperature for viral replication.

  • Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of plaques.

  • Incubation: Continue incubation until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells and stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of chelidamic acid compared to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Signaling Pathway Diagram

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression

Caption: Canonical NF-κB signaling pathway, a potential target for anti-inflammatory agents.

Experimental Workflow Diagram

GAD_Inhibition_Assay_Workflow start Start prepare_reagents Prepare GAD Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents reaction_setup Set up Reaction Mixtures: Enzyme + Buffer + Inhibitor prepare_reagents->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate (L-Glutamic Acid) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., with Perchloric Acid) incubation->terminate_reaction quantify_gaba Quantify GABA Production (e.g., HPLC) terminate_reaction->quantify_gaba data_analysis Data Analysis: Calculate % Inhibition and IC₅₀ quantify_gaba->data_analysis end End data_analysis->end

Caption: Workflow for a glutamate decarboxylase (GAD) inhibition assay.

References

Assessing the Purity of Synthesized Chelidamic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized chelidamic acid. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in selecting the most suitable analytical method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely adopted technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For a polar and acidic compound like chelidamic acid, a reversed-phase HPLC method is a suitable approach.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The exact ratio may need to be optimized, but a gradient elution is often effective for separating polar compounds from potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the synthesized chelidamic acid sample in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for chelidamic acid)

    • Gradient Program: A typical gradient might start with a high aqueous percentage (e.g., 95% aqueous) and gradually increase the organic component to elute less polar impurities.

  • Data Analysis: The purity of the synthesized chelidamic acid is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile. Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE) are excellent alternatives for the purity assessment of chelidamic acid.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity determination.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard with a known chemical structure and purity (e.g., maleic acid or 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized chelidamic acid and a known amount of the internal standard. Dissolve both in a deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Data Analysis: The purity of the chelidamic acid is calculated by comparing the integral of a characteristic, well-resolved proton signal of chelidamic acid with the integral of a known proton signal from the internal standard.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar molecules like chelidamic acid. Separation is based on the differential migration of analytes in an electric field within a narrow capillary.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis detector

  • Fused-silica capillary

  • Buffer solution (e.g., borate buffer at a specific pH)

Procedure:

  • Buffer and Sample Preparation: Prepare a running buffer of a suitable pH to ensure chelidamic acid is in its anionic form. Dissolve the synthesized chelidamic acid sample in the running buffer or a compatible solvent.

  • Electrophoretic Conditions:

    • Capillary: 50 µm i.d., effective length of 50 cm

    • Voltage: 20-30 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Purity is assessed by the area percentage of the main peak in the electropherogram.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance of HPLC, qNMR, and CE for the purity assessment of a synthesized chelidamic acid sample.

Analytical TechniqueParameterSynthesized Chelidamic Acid (Representative Data)Commercial Reference Standard (Typical Specification)
HPLC Purity (Area %)98.2%≥ 97.0%[1]
Retention Time5.8 min5.8 min
Impurity ProfileMinor peaks at 3.2 min (Chelidonic Acid, 1.5%) and 7.1 min (Unknown, 0.3%)Specified impurities below a certain threshold
qNMR Purity (mol/mol %)98.5%≥ 95.0%[2]
Key SignalSinglet at ~7.0 ppm (aromatic protons)Conforms to structure
Impurity SignalsSignals corresponding to residual starting material (Chelidonic Acid) may be visibleNo significant organic impurities detected
Capillary Electrophoresis Purity (Area %)98.8%Not typically specified
Migration Time4.2 min4.2 min
Impurity ProfileSharp peak for chelidamic acid, potential separation of ionic impuritiesSingle sharp peak expected

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) prep_sample Dissolve Synthesized Chelidamic Acid (1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC analysis workflow for chelidamic acid purity.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Chelidamic Acid dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire->process_spectrum integrate Integrate Signals (Analyte and Standard) process_spectrum->integrate calculate Calculate Purity (mol/mol %) integrate->calculate

Caption: qNMR analysis workflow for chelidamic acid purity.

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_analysis CE Analysis cluster_data Data Processing prep_buffer Prepare Running Buffer (e.g., Borate Buffer) prep_sample Dissolve Synthesized Chelidamic Acid in Buffer prep_buffer->prep_sample inject Inject Sample prep_sample->inject separate Electrophoretic Separation in Capillary inject->separate detect UV Detection separate->detect electropherogram Generate Electropherogram detect->electropherogram integrate Integrate Peak Areas electropherogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Capillary Electrophoresis analysis workflow for chelidamic acid purity.

Conclusion

The purity assessment of synthesized chelidamic acid can be effectively performed using HPLC, which provides high-resolution separation of the main compound from potential impurities such as the starting material, chelidonic acid. For a comprehensive and orthogonal approach to purity validation, qNMR offers the advantage of being a primary method for absolute quantification, while Capillary Electrophoresis provides a rapid and high-efficiency separation alternative, particularly for ionic species. The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical detail. For routine quality control, a validated HPLC method is often the industry standard. However, for the certification of reference materials or in-depth impurity profiling, a combination of these techniques is highly recommended.

References

Cross-Reactivity Analysis of Chelidamic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chelidamic acid's performance as an enzyme inhibitor, focusing on its well-documented activity against glutamate decarboxylase (GAD). We present supporting experimental data, detailed methodologies for relevant enzymatic assays, and a comparative analysis with other known inhibitors. This document aims to be an objective resource for evaluating the potential applications and specificity of chelidamic acid in enzymatic studies.

Executive Summary

Chelidamic acid is a potent and competitive inhibitor of glutamate decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[1][2] Kinetic studies have determined its inhibition constant (Ki) to be 33 μM.[2][3][4] While its inhibitory action on GAD is well-characterized, extensive data on its cross-reactivity with other enzymes, such as kynurenine aminotransferases (KATs), is currently lacking in publicly available literature. This guide focuses on the established inhibitory properties of chelidamic acid against GAD and compares it with other relevant inhibitors of the same enzyme.

Comparative Analysis of GAD Inhibitors

The inhibitory potency of chelidamic acid against glutamate decarboxylase is presented below in comparison to other known GAD inhibitors.

CompoundType of InhibitionKi Value (μM)IC50 Value (μM)Source
Chelidamic Acid Competitive33Not Reported[2][3][4]
Chelidonic AcidCompetitive1.2Not Reported[2]
3-Mercaptopropionic AcidNot SpecifiedNot ReportedNot Reported[5]
Gallic AcidNot SpecifiedNot ReportedNot Reported[5]
Aminoxyacetic AcidNot SpecifiedNot ReportedNot Reported[6][7]

Signaling Pathway Inhibition

The primary signaling pathway affected by chelidamic acid is the synthesis of GABA. By competitively inhibiting glutamate decarboxylase, chelidamic acid reduces the conversion of glutamate to GABA, thereby impacting GABAergic neurotransmission.

GAD_Inhibition_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes Chelidamic_Acid Chelidamic Acid Chelidamic_Acid->GAD Competitively Inhibits

Caption: Inhibition of GABA synthesis by Chelidamic Acid.

Experimental Protocols

Several methods can be employed to determine the enzymatic activity of glutamate decarboxylase and assess the inhibitory potential of compounds like chelidamic acid. Below are detailed protocols for common GAD activity assays.

HPLC-Based GAD Assay

This method quantifies the GABA produced by GAD through high-performance liquid chromatography (HPLC) after derivatization.

Materials:

  • Crude brain homogenate (as a source of GAD)

  • Phosphate buffer (pH 7.2)

  • Pyridoxal phosphate (PLP)

  • L-glutamate (substrate)

  • Chelidamic acid (or other inhibitors)

  • Perchloric acid (to stop the reaction)

  • Dansyl chloride (for derivatization)

  • HPLC system with a suitable column and detector

Procedure:

  • Enzyme Preparation: Prepare a crude homogenate from brain tissue in a suitable buffer and centrifuge to obtain a supernatant containing GAD.[5]

  • Reaction Mixture: In a microcentrifuge tube, combine the GAD-containing supernatant, phosphate buffer, and PLP.

  • Inhibitor Addition: Add varying concentrations of chelidamic acid or a vehicle control to the reaction mixture.

  • Reaction Initiation: Pre-incubate the mixture at 37°C before initiating the reaction by adding L-glutamate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Derivatization: Derivatize the GABA in the sample with dansyl chloride.[5]

  • HPLC Analysis: Analyze the derivatized sample using an HPLC system to quantify the amount of GABA produced.

Colorimetric GAD Assay

This high-throughput assay measures the change in pH resulting from the consumption of a proton during the decarboxylation of glutamate by GAD.

Materials:

  • Bacterial cell extracts containing GAD

  • Acetate buffer

  • Bromocresol green (pH indicator)

  • L-glutamate (substrate)

  • Chelidamic acid (or other inhibitors)

  • Microplate reader

Procedure:

  • Reaction Mixture: In a microplate well, combine the GAD-containing bacterial cell extract, acetate buffer, and bromocresol green.

  • Inhibitor Addition: Add varying concentrations of chelidamic acid or a vehicle control.

  • Reaction Initiation: Start the reaction by adding L-glutamate.

  • Measurement: Immediately begin monitoring the change in absorbance at 620 nm using a microplate reader as the reaction progresses and the pH increases.[8]

Manometric GAD Assay

This classic method measures the CO2 produced during the decarboxylation of glutamate.

Materials:

  • Warburg apparatus

  • GAD enzyme preparation

  • Sodium acetate buffer (pH 5.0)

  • L-glutamate (substrate)

  • Chelidamic acid (or other inhibitors)

Procedure:

  • Flask Preparation: Pipette the GAD enzyme preparation and sodium acetate buffer into the main well of a Warburg flask. Add the L-glutamate substrate to the side arm.

  • Inhibitor Addition: Add the desired concentration of chelidamic acid to the main well.

  • Equilibration: Equilibrate the flasks at 37°C.

  • Reaction Initiation: Tip the flask to mix the substrate with the enzyme solution.

  • Measurement: Measure the evolution of CO2 over time using the Warburg manometer.[9]

Experimental Workflow for Cross-Reactivity Screening

To assess the cross-reactivity of chelidamic acid, a systematic screening against a panel of related enzymes is necessary. The following workflow outlines this process.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis Compound Chelidamic Acid Stock Solution Primary_Screen Primary Screen (Fixed Concentration) Compound->Primary_Screen Enzyme_Panel Enzyme Panel (e.g., GAD, KATs, etc.) Enzyme_Panel->Primary_Screen Activity_Check Check for >50% Inhibition Primary_Screen->Activity_Check Dose_Response Dose-Response Assay IC50_Calc Calculate IC50/Ki Dose_Response->IC50_Calc Activity_Check->Dose_Response If >50% Inhibition Selectivity Determine Selectivity Profile IC50_Calc->Selectivity

References

A Structural Showdown: Unveiling the Contrasting Architectures of Anhydrous and Monohydrated Chelidamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the distinct crystalline forms of chelidamic acid—anhydrous and monohydrated—reveals significant structural variations arising from the presence of a single water molecule. This guide provides a detailed comparison of their crystallographic data, hydrogen bonding networks, and the experimental protocols for their characterization, offering valuable insights for researchers in crystallography, materials science, and drug development.

Chelidamic acid, a heterocyclic compound with applications in coordination chemistry and as a potential therapeutic agent, can exist in different hydration states, most notably as an anhydrous solid and a monohydrate. The inclusion of a water molecule in the crystal lattice of the monohydrate induces profound changes in its three-dimensional structure, influencing its physical and chemical properties.

At a Glance: Key Structural and Physical Distinctions

PropertyChelidamic Acid AnhydrousChelidamic Acid Monohydrate
Molecular Formula C₇H₅NO₅C₇H₅NO₅ · H₂O
Molecular Weight 183.12 g/mol 201.13 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
Zwitterionic Form NoYes
Key Hydrogen Bonding Intermolecular hydrogen bonds between chelidamic acid molecules.Extensive hydrogen bonding network involving the water molecule, connecting adjacent chelidamic acid zwitterions.

Delving into the Crystal Structures

The most striking difference between the two forms lies in their fundamental crystal packing and molecular conformation.

Chelidamic Acid Monohydrate: In its monohydrated form, chelidamic acid crystallizes in the monoclinic space group P2₁/n. A pivotal feature of this structure is the presence of chelidamic acid as a zwitterion.[1] One of the carboxylic acid protons migrates to the pyridine nitrogen atom, resulting in a positively charged pyridinium cation and a negatively charged carboxylate group. The water molecule plays a crucial role in stabilizing this zwitterionic form by acting as a bridge, forming hydrogen bonds with the carboxylate oxygen atoms and the pyridinium N-H group of neighboring chelidamic acid molecules. This extensive hydrogen-bonding network dictates the overall packing of the molecules in the crystal lattice.

Chelidamic Acid Anhydrous: The anhydrous form of chelidamic acid adopts an orthorhombic crystal system with the space group Pnma. In the absence of water, the molecule does not exist as a zwitterion. Instead, the acidic protons remain on the carboxylic acid groups. The crystal structure is stabilized by intermolecular hydrogen bonds directly between the carboxylic acid and ketone functionalities of adjacent chelidamic acid molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two hydration states, providing a quantitative comparison of their unit cell dimensions.

Crystallographic ParameterChelidamic Acid AnhydrousChelidamic Acid Monohydrate[1]
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
a (Å) 13.345(3)7.423(2)
b (Å) 6.892(2)10.897(3)
c (Å) 7.234(2)9.213(3)
α (°) 9090
β (°) 90108.89(3)
γ (°) 9090
Volume (ų) 665.0(3)704.9(4)
Z 44
Calculated Density (g/cm³) 1.8281.894

Experimental Protocols

Crystallization of Chelidamic Acid Monohydrate: Single crystals of chelidamic acid monohydrate suitable for X-ray diffraction can be obtained by dissolving commercially available chelidamic acid in boiling water to form a saturated solution. The solution is then hot-filtered to remove any insoluble impurities. Upon cooling to room temperature, a precipitate will form. The filtrate is then allowed to evaporate slowly under ambient conditions, which typically yields small, colorless tablet-like crystals of the monohydrate over a period of several days.[1]

Preparation of Anhydrous Chelidamic Acid: Anhydrous chelidamic acid can be prepared by the thermal dehydration of the monohydrate. This is achieved by heating the monohydrate crystals in a controlled environment, such as a thermogravimetric analyzer (TGA) or a vacuum oven, at a temperature sufficient to drive off the water molecule without causing decomposition of the parent molecule. The exact temperature and duration of heating should be determined by thermal analysis techniques like TGA and Differential Scanning Calorimetry (DSC).

X-ray Diffraction Analysis: The crystal structures of both the anhydrous and monohydrate forms are determined using single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data is processed to determine the unit cell parameters, space group, and atomic coordinates. Structure solution and refinement are then performed using appropriate crystallographic software.

Logical Workflow for Structural Comparison

The following diagram illustrates the logical workflow for the comparative structural analysis of the different hydration states of chelidamic acid.

G Workflow for Comparative Structural Analysis of Chelidamic Acid Hydration States cluster_0 Sample Preparation cluster_1 Structural Characterization cluster_2 Data Analysis and Comparison cluster_3 Output Chelidamic_Acid Chelidamic Acid (Commercial) Crystallization Crystallization from Water Chelidamic_Acid->Crystallization Monohydrate Chelidamic Acid Monohydrate Crystallization->Monohydrate Thermal_Dehydration Thermal Dehydration Anhydrous Anhydrous Chelidamic Acid Thermal_Dehydration->Anhydrous Monohydrate->Thermal_Dehydration SCXRD_M Single-Crystal X-ray Diffraction (Monohydrate) Monohydrate->SCXRD_M SCXRD_A Single-Crystal X-ray Diffraction (Anhydrous) Anhydrous->SCXRD_A Data_Processing_M Structure Solution & Refinement (Monohydrate) SCXRD_M->Data_Processing_M Data_Processing_A Structure Solution & Refinement (Anhydrous) SCXRD_A->Data_Processing_A Comparative_Analysis Comparative Analysis of: - Unit Cell Parameters - Bond Lengths & Angles - Hydrogen Bonding - Molecular Conformation Data_Processing_M->Comparative_Analysis Data_Processing_A->Comparative_Analysis Publication Publication of Comparative Guide Comparative_Analysis->Publication

Caption: Workflow for the comparative structural analysis of chelidamic acid hydration states.

Signaling Pathway of Structural Transformation

The interconversion between the anhydrous and monohydrated forms of chelidamic acid can be represented as a reversible process influenced by the presence or absence of water. This can be conceptualized as a simple signaling pathway where water acts as the signaling molecule.

G Structural Transformation Pathway of Chelidamic Acid Anhydrous Anhydrous Chelidamic Acid (Orthorhombic, Non-zwitterionic) Monohydrate Chelidamic Acid Monohydrate (Monoclinic, Zwitterionic) Anhydrous->Monohydrate + H₂O (Hydration) Monohydrate->Anhydrous - H₂O (Dehydration)

Caption: Reversible transformation between anhydrous and monohydrated chelidamic acid.

References

A Comparative Guide to the Synthesis of Chelidamic Acid: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical scaffolds is paramount. Chelidamic acid, a versatile heterocyclic compound, serves as a crucial building block in medicinal chemistry. This guide provides a comparative analysis of published synthesis methods for chelidamic acid, with a focus on reproducibility, yield, and practical experimental considerations.

Comparison of Synthetic Methods

The synthesis of chelidamic acid has been approached through various routes, with the most common and well-documented method being the ammonolysis of chelidonic acid. Alternative strategies, while reported, often lack the detailed reproducibility data necessary for widespread adoption. Below is a summary of the key synthetic approaches with available quantitative data.

Synthesis MethodStarting MaterialReagentsReaction TimeReported YieldReported PurityReproducibility Notes
Ammonolysis of Chelidonic Acid Chelidonic AcidAqueous Ammonia48 - 56 hours~98%[1][2]>97%[3]High reproducibility reported across multiple sources with detailed protocols available.[1][2][4][5][6]
From Dimethyl 2,6-pyridinedicarboxylate Dimethyl 2,6-pyridinedicarboxylateNot explicitly detailed for chelidamic acidNot specifiedNot specifiedNot specifiedMentioned as a potential precursor route, but specific, reproducible protocols for chelidamic acid are not well-documented.[7]
Hantzsch Pyridine Synthesis β-keto ester, aldehyde, ammonia sourceVarious catalystsVariableNot specified for chelidamic acidNot specifiedA versatile method for pyridine synthesis, but its application for the direct, high-yield synthesis of chelidamic acid is not well-established in the literature.[8][9][10]
From 2,6-Lutidine 2,6-LutidineOxidizing agents2 - 3.5 hoursHigh (for pyridine-2,6-dicarboxylic acid)High (for pyridine-2,6-dicarboxylic acid)This route leads to the related pyridine-2,6-dicarboxylic acid, not directly to chelidamic acid. Further steps would be required.[11]

Experimental Protocols

Method 1: Ammonolysis of Chelidonic Acid

This method stands out for its high yield and well-documented, reproducible procedure.

Materials:

  • Chelidonic acid

  • 30% Aqueous ammonia solution

  • Concentrated hydrochloric acid

  • Activated carbon

  • Water

Procedure:

  • Reaction Setup: Dissolve chelidonic acid in a concentrated ammonium hydroxide solution. In a more detailed protocol, 41.8 g of the precursor is suspended and then 425 mL of 30% aqueous ammonia solution is added dropwise at 0°C over 1 hour.[1][4]

  • Reaction: The resulting mixture is stirred at room temperature for 48 hours.[1][2] Some protocols suggest refluxing for 6-8 hours while maintaining a pH above 9.[4]

  • Work-up: Excess ammonia is removed under reduced pressure.[1][4]

  • Decolorization: The residue is refluxed with water and activated carbon for 15 minutes.[1][4]

  • Precipitation: After hot filtration, the filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1.[1][4]

  • Isolation: The precipitated white solid, chelidamic acid, is collected by filtration, washed with cold water, and dried under vacuum.[1][4]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for the most reliable synthesis of chelidamic acid.

cluster_chelidonic Ammonolysis Protocol start Start: Select Synthesis Route chelidonic_acid_route Primary Route: Ammonolysis of Chelidonic Acid start->chelidonic_acid_route alternatives Alternative Routes (Limited Reproducibility Data) start->alternatives dissolve 1. Dissolve Chelidonic Acid in Aqueous Ammonia chelidonic_acid_route->dissolve react 2. Stir at Room Temperature (48 hours) dissolve->react workup 3. Remove Excess Ammonia react->workup decolorize 4. Decolorize with Activated Carbon workup->decolorize precipitate 5. Acidify with HCl to Precipitate decolorize->precipitate isolate 6. Isolate and Dry Chelidamic Acid precipitate->isolate end_product Final Product: Chelidamic Acid (Yield: ~98%) isolate->end_product

Caption: Workflow for the synthesis of chelidamic acid.

Signaling Pathway Involvement

Chelidamic acid is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This inhibition is a key aspect of its biological activity.

Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Product Chelidamic_Acid Chelidamic Acid Chelidamic_Acid->GAD Inhibition

Caption: Inhibition of the Glutamate-to-GABA pathway.

References

Safety Operating Guide

Proper Disposal of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, also known as Chelidamic acid hydrate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4][5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1][7] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1][3][8]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[9] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2][3][9]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[10]

  • This includes the pure chemical, contaminated materials (e.g., absorbent pads from a spill), and empty containers.

Step 2: Waste Collection and Storage

  • For Solid Waste: Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[1][9] Avoid generating dust during this process.[1][9]

  • For Solutions: Absorb the liquid with an inert material and place it in a suitable, closed container for disposal.[9]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound Waste".[9]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[9][11][12] The container must be kept tightly closed except when adding waste.[9][10][11] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[1][9]

Step 3: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[9][10][12]

  • Provide them with the full chemical name and any other required information about the waste.

Step 4: Empty Container Disposal

  • A container that has held this chemical should be managed as hazardous waste.[10]

  • If local regulations permit, after the container is completely empty (no more material can be practically removed), deface the chemical label and dispose of it as regular trash.[10] However, it is best to consult with your EHS office for specific guidance on empty container disposal.

Quantitative Data Summary

The following table summarizes key hazard classifications for this compound.

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2 / 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Data sourced from multiple safety data sheets.[1][3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) is_solid Is the waste solid? start->is_solid collect_solid Carefully sweep and place in a labeled, sealed container. Avoid creating dust. is_solid->collect_solid Yes collect_liquid Absorb with inert material and place in a labeled, sealed container. is_solid->collect_liquid No (Solution) store Store in a designated cool, dry, and well-ventilated Satellite Accumulation Area. collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (also known as Chelidamic acid hydrate) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][4]

The signal word for this chemical is "Warning".[2][5][6]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Butyl rubber or PVA gloves are also recommended for similar compounds.[8]To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye and Face Protection Chemical splash goggles or a face shield.[7][9]To protect eyes from splashes and dust, which can cause serious irritation.[1]
Skin and Body Protection Fully-buttoned lab coat.[8]To prevent skin contact with the chemical.[7] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][7][9] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.To avoid inhalation of dust, which may cause respiratory irritation.[1][3]

Operational and Handling Plan

Engineering Controls:

  • Always work in a well-ventilated area.[10][7][9] The use of a certified laboratory chemical fume hood is strongly recommended.[7][8]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and within close proximity to the workstation.[6][8][9]

Safe Handling Practices:

  • Avoid breathing dust.[3]

  • Avoid contact with skin and eyes.[6][9]

  • Wash hands thoroughly after handling the chemical.[3][6]

  • Do not eat, drink, or smoke in the laboratory or when using this product.[7][9]

  • Keep containers tightly closed when not in use.[3][7]

  • Store in a cool, dry, and well-ventilated place.[3][7][8]

Emergency Procedures and First Aid

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6] Seek medical attention if you feel unwell.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.[6]
Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so.[6] Continue rinsing for at least 15 minutes.[6][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Spill Cleanup:

  • For small spills, trained personnel wearing appropriate PPE can clean it up.

  • Avoid generating dust.

  • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3]

  • Clean the affected area thoroughly.

  • Prevent the spill from entering drains or waterways.

Disposal:

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.

  • Waste should be collected in a sealable, airtight, and compatible waste container.[8]

  • Dispose of contents/container to an approved waste disposal plant.[3][6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Handle Chemical C->D E Keep Container Tightly Closed D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I J Spill or Exposure Occurs K Follow First Aid Procedures J->K L Notify Supervisor K->L

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.